molecular formula C10H12BrN B1590748 1-(2-Bromophenyl)pyrrolidine CAS No. 87698-81-5

1-(2-Bromophenyl)pyrrolidine

Cat. No.: B1590748
CAS No.: 87698-81-5
M. Wt: 226.11 g/mol
InChI Key: RSEPYQZONPBLLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromophenyl)pyrrolidine is a useful research compound. Its molecular formula is C10H12BrN and its molecular weight is 226.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEPYQZONPBLLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80530537
Record name 1-(2-Bromophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80530537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87698-81-5
Record name 1-(2-Bromophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80530537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(2-Bromophenyl)pyrrolidine structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(2-Bromophenyl)pyrrolidine: Structure, Properties, and Synthetic Applications

Introduction

This compound is a substituted aromatic heterocyclic compound that serves as a valuable building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a pyrrolidine ring N-substituted with a 2-bromophenyl group, offers a unique combination of a saturated N-heterocycle and a reactive aromatic halide. The pyrrolidine moiety is a prevalent scaffold in numerous natural products and FDA-approved drugs, prized for its ability to impart favorable physicochemical properties such as aqueous solubility and to introduce three-dimensional complexity into molecular architectures.[1][2][3][4] The ortho-bromine atom on the phenyl ring acts as a versatile synthetic handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[5]

This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, plausible synthetic routes, and its significant potential in the synthesis of complex molecular targets for research scientists and drug development professionals.

Part 1: Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are essential for its handling, reaction setup, and purification.

Chemical Structure

The structure of this compound consists of a pyrrolidine ring connected via its nitrogen atom to the C1 position of a benzene ring, with a bromine atom at the C2 position.

Physicochemical Data Summary

A compilation of key physical and chemical properties for this compound is presented in the table below. It is important to note that while some properties are well-documented, specific experimental values such as melting and boiling points are not consistently reported in publicly available literature and would typically be determined empirically.

PropertyValueSource(s)
CAS Number 87698-81-5[6][7]
Molecular Formula C₁₀H₁₂BrN[6][8]
Molecular Weight 226.11 g/mol [6][8]
Physical Form Liquid[7]
Purity ≥97% (commercially available)[6][7]
Topological Polar Surface Area (TPSA) 3.24 Ų[6]
logP (octanol-water partition coefficient) 3.0493[6]
Storage Temperature Ambient Storage / 4°C[6][7]
SMILES C1=CC=C(C(=C1)Br)N2CCCC2[6]
InChIKey RSEPYQZONPBLLQ-UHFFFAOYSA-N[7]

Part 2: Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, a general and widely applicable method for the synthesis of N-aryl pyrrolidines can be logically proposed. The most common and effective methods include the Buchwald-Hartwig amination or classical nucleophilic aromatic substitution under forcing conditions.

Proposed Synthetic Route: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, and it represents a highly efficient and general method for the formation of C-N bonds. This approach is favored for its high functional group tolerance and relatively mild reaction conditions compared to older methods.

Reaction Scheme:

Buchwald-Hartwig Amination A 1-bromo-2-iodobenzene C Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., BINAP) Base (e.g., NaOtBu) Toluene, Heat D This compound A->D B Pyrrolidine B->D C->D E Side Products

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Generalized)

This protocol is based on established methodologies for Buchwald-Hartwig amination and should be optimized for this specific transformation.

Objective: To synthesize this compound from 1-bromo-2-iodobenzene and pyrrolidine.

Materials:

  • 1-bromo-2-iodobenzene (or 1,2-dibromobenzene)

  • Pyrrolidine

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., BINAP, Xantphos)

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))

  • Anhydrous toluene or dioxane

  • Standard laboratory glassware for inert atmosphere synthesis (Schlenk line, oven-dried flasks, etc.)

  • Equipment for extraction and purification (separatory funnel, rotary evaporator, column chromatography apparatus)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon), add the palladium catalyst (1-5 mol%), the phosphine ligand (1.1-1.2 equivalents relative to Pd), and the base (1.4-2.0 equivalents) to an oven-dried Schlenk flask.

  • Addition of Reactants: Add the anhydrous solvent (e.g., toluene), followed by 1-bromo-2-iodobenzene (1.0 equivalent). The use of 1-bromo-2-iodobenzene allows for selective reaction at the more reactive C-I bond. If using 1,2-dibromobenzene, careful control of stoichiometry and reaction time is necessary to favor mono-amination.

  • Addition of Amine: Add pyrrolidine (1.1-1.5 equivalents) to the stirred reaction mixture.

  • Reaction Progression: Seal the flask and heat the mixture (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting aryl halide is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield pure this compound.

Part 3: Reactivity and Synthetic Utility

The synthetic utility of this compound is dominated by the reactivity of its C(sp²)-Br bond. This feature makes it an excellent electrophilic partner in a variety of transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The 2-bromophenyl moiety is a classic substrate for reactions like the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) couplings.[5] These reactions are cornerstones of modern synthetic chemistry, particularly in the construction of complex molecules for pharmaceuticals and materials science.

Catalytic_Cycle A Pd(0)L₂ (Active Catalyst) C Ar-Pd(II)(Br)L₂ A->C Oxidative Addition B Oxidative Addition E Ar-Pd(II)(R)L₂ C->E Transmetalation or Ligand Exchange D Transmetalation (Suzuki) or Ligand Exchange (Buchwald) E->A Reductive Elimination G Ar-R (Product) E->G F Reductive Elimination H Ar-Br (this compound) H->A I R-B(OR)₂ (Boronic Acid/Ester) or R₂NH (Amine) I->C

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

1. Suzuki-Miyaura Coupling

This reaction couples this compound with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond, enabling the synthesis of biaryl compounds.

Generalized Protocol:

  • Reactants: this compound (1 eq.), arylboronic acid (1.2-1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water.

  • Procedure: Combine reactants in the solvent, degas the mixture, and heat (typically 80-100 °C) until completion. Workup involves extraction and purification by chromatography or recrystallization.

2. Buchwald-Hartwig Amination

If a second amination is desired on the phenyl ring, this compound can be coupled with another amine (primary or secondary) to form a diamine-substituted benzene derivative.

Generalized Protocol:

  • Reactants: this compound (1 eq.), the desired amine (1.1-1.5 eq.), a palladium catalyst/ligand system (e.g., Pd₂(dba)₃/BINAP), and a strong base (e.g., NaOtBu, 1.4 eq.).

  • Solvent: Anhydrous aprotic solvent (e.g., toluene, dioxane).

  • Procedure: The reaction is run under an inert atmosphere at elevated temperatures (80-110 °C). Workup and purification are similar to the Suzuki coupling.

Part 4: Applications in Medicinal Chemistry

The pyrrolidine ring is a key structural motif in a vast number of biologically active compounds.[2][9] Its presence can enhance binding to biological targets and improve pharmacokinetic properties. This compound serves as an excellent starting point for generating libraries of novel compounds for drug discovery. By using the cross-coupling reactions described above, the 2-bromophenyl group can be elaborated into a wide array of substituted aromatic systems, allowing for systematic structure-activity relationship (SAR) studies.

Drug_Discovery_Workflow Start This compound (Starting Material) Step1 Parallel Synthesis via Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Start->Step1 Library Diverse Library of Substituted (Pyrrolidin-1-yl)biphenyls and related analogues Step1->Library Step2 High-Throughput Screening (HTS) Library->Step2 Hit Hit Compounds (Show desired biological activity) Step2->Hit Step3 Lead Optimization (SAR Studies) Hit->Step3 Candidate Drug Candidate Step3->Candidate

Caption: Role of this compound in a drug discovery workflow.

Part 5: Spectral Characterization (Predictive Analysis)

  • ¹H NMR Spectroscopy:

    • Aromatic Region (δ 6.8-7.6 ppm): Four distinct signals corresponding to the four protons on the disubstituted benzene ring. The signals would exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) due to ortho, meta, and para coupling.

    • Aliphatic Region (δ 3.0-3.5 ppm and δ 1.8-2.2 ppm): Two multiplets corresponding to the pyrrolidine ring protons. The two protons adjacent to the nitrogen (N-CH₂) would be deshielded and appear further downfield (approx. δ 3.2-3.4 ppm) as a triplet. The other two protons (β to the nitrogen) would appear further upfield (approx. δ 1.9-2.1 ppm) as a multiplet.[10]

  • ¹³C NMR Spectroscopy:

    • Aromatic Region (δ 110-150 ppm): Six signals are expected. The carbon attached to the nitrogen (C-N) would be the most downfield (approx. δ 148 ppm). The carbon attached to the bromine (C-Br) would have a chemical shift around δ 115-125 ppm. The other four aromatic carbons would appear in the typical δ 115-135 ppm range.[10]

    • Aliphatic Region (δ 25-55 ppm): Two signals are expected for the pyrrolidine carbons. The carbon adjacent to the nitrogen (N-CH₂) would be around δ 48-52 ppm, and the other carbon (β to nitrogen) would be around δ 25-27 ppm.[10]

  • Infrared (IR) Spectroscopy:

    • C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

    • C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

    • C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

    • C-N stretching: A signal in the 1250-1350 cm⁻¹ region.

    • C-Br stretching: A signal in the fingerprint region, typically below 600 cm⁻¹.[11]

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) would appear as a characteristic doublet with a nearly 1:1 ratio, due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). The expected m/z values would be 225 and 227.[12]

Part 6: Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][13]

  • Signal Word: Warning.[7][13]

  • Pictogram: GHS07 (Exclamation Mark).[7]

Recommended Safety Precautions:

  • Handling: Use only in a well-ventilated area, preferably under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14][15]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][15]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.

Conclusion

This compound is a strategically important synthetic intermediate. Its structure provides access to the desirable pyrrolidine scaffold while offering a reactive handle for molecular elaboration through the 2-bromophenyl group. The compound's utility in robust and versatile palladium-catalyzed cross-coupling reactions makes it a valuable tool for medicinal chemists and organic synthesists in the creation of novel and complex molecules. Proper understanding of its properties, synthesis, and reactivity, combined with stringent adherence to safety protocols, will enable researchers to fully leverage its potential in drug discovery and materials science.

References

1-(2-Bromophenyl)pyrrolidine synthesis pathway from 1-bromo-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-(2-Bromophenyl)pyrrolidine from 1-Bromo-2-fluorobenzene

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. The primary focus is on the conversion of 1-bromo-2-fluorobenzene to the target molecule. We will explore the mechanistic underpinnings, practical considerations, and detailed protocols for the most viable synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and the Palladium-catalyzed Buchwald-Hartwig amination. This document is intended for researchers, chemists, and drug development professionals seeking a robust understanding of this specific transformation, grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of the Aryl Pyrrolidine Moiety

The pyrrolidine ring is a fundamental scaffold found in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its incorporation into an aromatic system, particularly one functionalized with a bromine atom, creates a versatile intermediate, this compound. The bromine atom serves as a synthetic handle for further elaboration through various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures.[3] This makes this compound a key precursor for generating libraries of compounds for drug discovery and for the synthesis of advanced organic materials.

This guide focuses on the synthesis of this valuable intermediate starting from the readily available 1-bromo-2-fluorobenzene, detailing the strategic choices and chemical principles that govern the transformation.

Primary Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most direct and often preferred method for synthesizing this compound from 1-bromo-2-fluorobenzene is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is advantageous due to its operational simplicity and the absence of expensive transition-metal catalysts.

Mechanistic Rationale and Regioselectivity

The SNAr mechanism is a two-step addition-elimination process.[4][5] For this reaction to proceed, the aromatic ring must be "activated" by the presence of an electron-withdrawing group and must contain a good leaving group.

  • Activation and Nucleophilic Attack : In 1-bromo-2-fluorobenzene, the highly electronegative fluorine atom strongly polarizes the C-F bond and inductively withdraws electron density from the aromatic ring. This makes the carbon atom attached to the fluorine (C2) electrophilic and susceptible to attack by a nucleophile. Pyrrolidine, a secondary amine, acts as the nucleophile, attacking the C2 position.[6][7]

  • Formation of the Meisenheimer Complex : The nucleophilic attack disrupts the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The negative charge is delocalized across the aromatic system.

  • Elimination and Aromaticity Restoration : In the final step, the leaving group is expelled, and the aromaticity of the ring is restored. In this case, the fluoride ion is eliminated.

Why Fluorine, Not Bromine?

A key aspect of this reaction is its regioselectivity. The substitution occurs at the fluorine-bearing carbon rather than the bromine-bearing one. This is because the rate-determining step is typically the initial nucleophilic attack. Fluorine's superior electronegativity makes the carbon it is attached to more electrophilic and thus more susceptible to attack than the carbon attached to bromine.[6]

Visualizing the SNAr Pathway

SNAr_Pathway S-N-Ar Synthesis Pathway Reactants 1-Bromo-2-fluorobenzene + Pyrrolidine TransitionState1 Nucleophilic Attack (Rate-Determining Step) Reactants->TransitionState1 + Base (e.g., K2CO3) + Solvent (e.g., DMF) Meisenheimer Meisenheimer Complex (Anionic Intermediate) TransitionState1->Meisenheimer TransitionState2 Fluoride Elimination Meisenheimer->TransitionState2 Product This compound TransitionState2->Product + HF

Caption: SNAr synthesis of this compound.

Alternative Pathway: Buchwald-Hartwig Amination

While SNAr is direct, the Buchwald-Hartwig amination represents a powerful and versatile alternative for forming C-N bonds, particularly when SNAr is not feasible or gives low yields.[8][9] This reaction utilizes a palladium catalyst to couple an aryl halide with an amine.

The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[10] The key steps are:

  • Oxidative Addition : A low-valent Palladium(0) complex reacts with the aryl halide (1-bromo-2-fluorobenzene), inserting into the C-Br bond to form a Pd(II) species. The C-Br bond is significantly more reactive in this step than the C-F bond.

  • Amine Coordination and Deprotonation : Pyrrolidine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium amido complex.

  • Reductive Elimination : The final step is the reductive elimination of the desired product, this compound. This step forms the crucial C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.

Key Components and Considerations

This method requires careful selection of several components:

  • Palladium Precatalyst : Common sources include Pd₂(dba)₃ and Pd(OAc)₂.

  • Ligand : Bulky, electron-rich phosphine ligands are essential. Ligands like XPhos, SPhos, or BINAP are often used to facilitate the oxidative addition and reductive elimination steps.[10][11]

  • Base : A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are common choices.[11]

  • Solvent : Anhydrous, non-polar aromatic solvents like toluene or dioxane are typically used.

Visualizing the Buchwald-Hartwig Cycle

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Amine [Ar-Pd(II)(Amine)-X]^+ PdII_Aryl->PdII_Amine AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amido Ar-Pd(II)-Amido(L_n) PdII_Amine->PdII_Amido Deprotonation->PdII_Amido PdII_Amido->Pd0 RedElim Reductive Elimination RedElim->Pd0 Product This compound RedElim->Product ArX 1-Bromo-2-fluorobenzene ArX->OxAdd Amine Pyrrolidine Amine->AmineCoord

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Comparative Analysis: SNAr vs. Buchwald-Hartwig

The choice between these two powerful methods depends on substrate scope, cost, and desired reaction conditions.

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Starting Material Activated Aryl Halide (e.g., 1-bromo-2-fluorobenzene)Aryl Halide or Triflate (C-Br bond is ideal)
Key Reagents Nucleophile (Pyrrolidine), Base (K₂CO₃, Et₃N)Pd Precatalyst, Phosphine Ligand, Strong Base (NaOtBu)
Catalyst None (typically)Palladium complex
Temperature Often requires elevated temperatures (e.g., >100 °C)[12]Can often be run at lower temperatures, even room temp with modern catalysts.[9]
Advantages - Catalyst-free, lower cost- Operationally simple- No need for inert atmosphere in some cases- Broad substrate scope- High functional group tolerance- Generally milder conditions
Disadvantages - Requires an activated aromatic ring- Can require harsh conditions (high temp/pressure)- Limited substrate scope- Cost of catalyst and ligands- Requires anhydrous/anaerobic conditions- Potential for catalyst poisoning

Experimental Protocol: SNAr Synthesis

This section provides a detailed, step-by-step methodology for the synthesis of this compound via the SNAr pathway. The protocol is adapted from established methods for similar transformations.[12]

Reagent and Materials Table
ReagentFormulaMW ( g/mol )Amount (mmol)Mass (g)Volume (mL)Density (g/mL)
1-Bromo-2-fluorobenzeneC₆H₄BrF175.0010.01.751.141.54
PyrrolidineC₄H₉N71.1213.00.921.100.85
Potassium CarbonateK₂CO₃138.2130.04.15--
Dimethylformamide (DMF)C₃H₇NO73.09--200.944

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DMF is a reproductive toxin; handle with care.

Step-by-Step Procedure
  • Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-2-fluorobenzene (1.75 g, 10.0 mmol) and anhydrous potassium carbonate (4.15 g, 30.0 mmol).

  • Solvent and Reagent Addition : Add 20 mL of anhydrous dimethylformamide (DMF) to the flask. With stirring, add pyrrolidine (0.92 g, 13.0 mmol) dropwise to the suspension.

  • Reaction Conditions : Heat the reaction mixture to 100-110 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with 50 mL of water.

  • Extraction : Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing : Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude oil is purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford this compound as a pure product.

Conclusion

The synthesis of this compound from 1-bromo-2-fluorobenzene is most efficiently achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This method is cost-effective and operationally straightforward, leveraging the inherent reactivity of the C-F bond in the activated aromatic system. While the Palladium-catalyzed Buchwald-Hartwig amination offers a powerful alternative with broader scope, its requirement for specialized catalysts and inert conditions makes the SNAr pathway the more practical choice for this specific transformation. The provided protocol offers a robust starting point for laboratory-scale synthesis, enabling researchers to access this versatile building block for further synthetic endeavors.

References

An In-depth Technical Guide to the Characterization of 1-(2-Bromophenyl)pyrrolidine (CAS 87698-81-5)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Introduction: The Structural and Synthetic Context of 1-(2-Bromophenyl)pyrrolidine

This compound, registered under CAS number 87698-81-5, is a substituted aromatic amine. Its structure is characterized by a pyrrolidine ring attached to a benzene ring at the ortho position relative to a bromine atom. This specific arrangement of functional groups makes it a valuable intermediate in synthetic organic chemistry. The presence of the aryl bromide moiety provides a reactive handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig aminations, which are foundational methods for constructing complex molecular architectures found in pharmaceuticals and advanced materials.[1] The pyrrolidine motif is a common scaffold in numerous bioactive compounds and natural products.[2]

This guide provides a comprehensive overview of the essential characterization data for this compound, offering both expected analytical signatures and detailed protocols for their acquisition. The methodologies described are designed to form a self-validating system, ensuring the unambiguous identification and purity assessment of the compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the core physicochemical properties for this compound is presented below.

PropertyValueSource(s)
CAS Number 87698-81-5[3]
Molecular Formula C₁₀H₁₂BrN[4]
Molecular Weight 226.12 g/mol [4]
Physical Form Liquid[4]
Purity (Typical) ≥97%[3][4]
SMILES C1=CC=C(C(=C1)Br)N2CCCC2[3]
InChI Key RSEPYQZONPBLLQ-UHFFFAOYSA-N[4]

Part 1: Synthesis and Purification Workflow

A robust synthesis and purification strategy is paramount to obtaining high-quality this compound for subsequent applications. While numerous methods exist for the formation of N-aryl pyrrolidines, a common and effective approach is the N-arylation of pyrrolidine with a suitable aryl halide.[2][5] A plausible and efficient route involves the palladium-catalyzed Buchwald-Hartwig amination of 1,2-dibromobenzene. This choice is predicated on the differential reactivity of the C-Br bonds, often allowing for selective mono-amination.

Proposed Synthesis: Buchwald-Hartwig Amination

The causality behind this experimental design lies in the reliability and broad substrate scope of the Buchwald-Hartwig reaction for forming C-N bonds. The selection of a palladium catalyst paired with a specialized biaryl phosphine ligand is critical for achieving high catalytic turnover and suppressing side reactions.

Synthesis_Workflow reagents 1,2-Dibromobenzene + Pyrrolidine reaction Buchwald-Hartwig Amination (Heat, Inert Atm.) reagents->reaction conditions Pd₂(dba)₃ (Catalyst) Xantphos (Ligand) NaOtBu (Base) Toluene (Solvent) conditions->reaction workup Aqueous Workup (EtOAc/H₂O) reaction->workup purification Flash Column Chromatography workup->purification product This compound (CAS 87698-81-5) purification->product

Caption: Proposed workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis
  • Reactor Setup: To an oven-dried Schlenk flask, add 1,2-dibromobenzene (1.0 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and Xantphos (4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Add anhydrous toluene via syringe, followed by pyrrolidine (1.2 equiv).

  • Reaction: Heat the mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching and Extraction: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and carefully quench with water. Transfer the mixture to a separatory funnel, wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Experimental Protocol: Purification

The crude product is typically purified by flash column chromatography to remove unreacted starting materials, catalyst residues, and any potential di-substituted byproducts.

  • Column Preparation: Prepare a silica gel column using a slurry of silica in a low-polarity eluent (e.g., 98:2 Hexanes:Ethyl Acetate).

  • Sample Loading: Dissolve the crude oil in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., from 2% to 10% ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the final product as a liquid.[6]

Part 2: Spectroscopic and Chromatographic Characterization

Unambiguous structural confirmation and purity assessment are achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. The predicted chemical shifts are based on the analysis of structurally similar N-aryl pyrrolidines and established substituent effects on aromatic rings.[7][8][9]

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The aromatic region will show a complex multiplet pattern characteristic of a 1,2-disubstituted benzene ring, while the pyrrolidine protons will appear as two distinct multiplets in the aliphatic region.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The signals are broadly divided into the aromatic region (110-150 ppm) and the aliphatic region (20-60 ppm).[10][11][12]

Predicted NMR Data (in CDCl₃)

Atom(s)Predicted ¹H Shift (ppm) & MultiplicityPredicted ¹³C Shift (ppm)Rationale
Ar-H (4H)6.80 - 7.60 (m)115 - 148Complex multiplets due to ortho, meta, and para coupling in a 1,2-disubstituted ring.
Pyrrolidine-H (α-CH₂)3.30 - 3.50 (m, 4H)~52Protons adjacent to the nitrogen are deshielded.
Pyrrolidine-H (β-CH₂)1.90 - 2.10 (m, 4H)~26More shielded aliphatic protons.
C-Br-~115Quaternary carbon attached to bromine, shielded by the heavy atom effect.
C-N-~148Quaternary carbon attached to nitrogen, deshielded.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz (or higher) spectrometer.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function. Phase and baseline correct the spectrum. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.[13] Integrate all signals in the ¹H spectrum.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100-3000C-H Aromatic StretchMedium
2980-2850C-H Aliphatic Stretch (Pyrrolidine)Strong
1600-1450C=C Aromatic Ring StretchMedium-Strong
1350-1250C-N Stretch (Aryl-Alkyl Amine)Strong
1100-1000C-Br StretchMedium

Experimental Protocol: FTIR Analysis

  • Instrument Preparation: Record a background spectrum on a clean, dry Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Apply a small drop of the neat liquid this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[13]

  • Data Analysis: Identify and label the major absorption peaks and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information based on its fragmentation pattern. For this compound, Electron Ionization (EI) is a suitable method.

Predicted Fragmentation Pattern (EI-MS)

The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 225 and 227 in an approximate 1:1 ratio, which is the characteristic isotopic signature for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). The primary fragmentation pathway for N-aryl amines is typically α-cleavage (cleavage of the bond beta to the nitrogen atom), leading to the loss of an alkyl radical from the pyrrolidine ring.[14][15]

  • Molecular Ion ([M]⁺): m/z 225/227

  • Base Peak ([M-C₂H₄]⁺): m/z 197/199 (Resulting from a common ring contraction of the pyrrolidine moiety)[16]

  • Other Fragments: Loss of the entire pyrrolidine ring or bromine radical.

Fragmentation_Pathway M [C₁₀H₁₂BrN]⁺˙ m/z 225/227 (Molecular Ion) F1 [C₈H₈BrN]⁺˙ m/z 197/199 (Base Peak) M->F1 - C₂H₄ F2 [C₆H₄Br]⁺ m/z 155/157 M->F2 - C₄H₈N˙

Caption: Predicted major fragmentation pathway for this compound under EI-MS.

Experimental Protocol: MS Analysis

  • Sample Introduction: Introduce a dilute solution of the compound (in methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a GC inlet.

  • Ionization: Utilize an electron ionization (EI) source with a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and key fragments.

  • Data Interpretation: Analyze the resulting spectrum to identify the molecular ion peak, confirm the bromine isotopic pattern, and assign structures to the major fragment ions.[13]

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for determining the purity of the final compound. A reversed-phase method is typically suitable for this type of molecule.

Experimental Protocol: HPLC Purity Analysis

  • System Setup: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Prepare a mobile phase consisting of a gradient mixture of Acetonitrile (Solvent B) and Water (Solvent A), both containing 0.1% trifluoroacetic acid (TFA) or formic acid. A typical gradient might run from 30% B to 95% B over 15 minutes.

  • Sample Preparation: Prepare a sample solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection and Detection: Inject 5-10 µL of the sample solution. Monitor the elution profile using a UV detector at a wavelength where the analyte absorbs strongly (e.g., 254 nm).

  • Purity Calculation: The purity is determined by calculating the area percentage of the main product peak relative to the total area of all observed peaks.[6]

Part 3: Safety and Handling

Proper handling of this compound is essential for laboratory safety. The following information is synthesized from typical safety data sheets for structurally related compounds.[17][18][19]

  • General Handling: Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation.

  • GHS Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing vapors/mist.

    • P280: Wear protective gloves/eye protection/face protection.

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

    • Skin: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops.

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

Conclusion

The characterization of this compound (CAS 87698-81-5) is a systematic process involving a combination of synthesis, purification, and multi-technique analysis. This guide outlines a robust framework for its preparation and comprehensive characterization using NMR, FTIR, and MS, complemented by HPLC for purity verification. The provided protocols and expected data serve as a reliable reference for researchers, enabling confident synthesis and validation of this versatile chemical intermediate. Adherence to the described safety protocols is mandatory to ensure a safe laboratory environment.

References

An In-Depth Technical Guide to 1-(2-Bromophenyl)pyrrolidine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(2-Bromophenyl)pyrrolidine, a key intermediate in organic synthesis and drug discovery. We will delve into its chemical properties, synthesis, spectroscopic characterization, and its role as a versatile building block in the development of novel therapeutics.

Core Molecular Attributes

This compound is a substituted aromatic amine with a pyrrolidine moiety. The presence of the bromine atom on the phenyl ring at the ortho position makes it a valuable precursor for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂BrN--INVALID-LINK--[1], --INVALID-LINK--
Molecular Weight 226.12 g/mol --INVALID-LINK--
CAS Number 87698-81-5--INVALID-LINK--[1], --INVALID-LINK--
Physical Form Liquid--INVALID-LINK--
Purity ≥97%--INVALID-LINK--[1], --INVALID-LINK--
Storage Store at 4°C for long-term stability.--INVALID-LINK--[1]

Synthesis of this compound

The synthesis of this compound is most efficiently achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[2] This reaction has become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[2]

The general principle involves the reaction of an aryl halide (in this case, 1-bromo-2-iodobenzene or 1,2-dibromobenzene) with an amine (pyrrolidine) in the presence of a palladium catalyst and a suitable base. The choice of ligand for the palladium catalyst is crucial for achieving high yields and reaction efficiency. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle.[2]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is an illustrative procedure based on established methods for similar aryl amine syntheses.

Materials:

  • 1-Bromo-2-iodobenzene (or 1,2-dibromobenzene)

  • Pyrrolidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or a similar bulky phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or another strong, non-nucleophilic base

  • Anhydrous toluene (or another suitable anhydrous, aprotic solvent)

  • Standard laboratory glassware for inert atmosphere synthesis

  • Magnetic stirrer and heating mantle

  • Equipment for extraction, drying, and purification (e.g., separatory funnel, rotary evaporator, column chromatography apparatus)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine palladium(II) acetate and the phosphine ligand in anhydrous toluene. Stir the mixture for several minutes to allow for the formation of the active catalyst complex.

  • Addition of Reagents: To the flask, add 1-bromo-2-iodobenzene, pyrrolidine, and sodium tert-butoxide.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Buchwald_Hartwig_Amination reagents 1-Bromo-2-iodobenzene + Pyrrolidine reaction Reaction Vessel (80-110 °C, Inert Atm.) reagents->reaction catalyst Pd(OAc)₂ / XPhos NaOtBu, Toluene catalyst->reaction workup Aqueous Workup (Extraction) reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Spectroscopic Characterization

The structural elucidation and confirmation of purity for this compound are achieved through standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the aromatic and the pyrrolidine protons. The aromatic protons will appear as a multiplet in the range of δ 6.5-7.5 ppm. The protons on the pyrrolidine ring will exhibit two multiplets: one for the protons alpha to the nitrogen atom (adjacent to the phenyl ring) at approximately δ 3.3-3.6 ppm, and another for the beta protons at around δ 1.9-2.1 ppm.

¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons, with the carbon bearing the bromine atom being significantly influenced. The four carbons of the pyrrolidine ring will also be present, with the alpha carbons appearing further downfield than the beta carbons.

For comparison, the related compound 1-(o-tolyl)pyrrolidine shows the following characteristic shifts:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.04 (t, J = 6.8 Hz, 2H), 6.81 (d, J = 8.4 Hz, 1H), 6.76 (t, J = 7.3 Hz, 1H), 3.11 (t, J = 5.8 Hz, 4H), 2.25 (s, 3H), 1.86 (t, J = 5.9 Hz, 4H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 148.04, 138.73, 128.94, 116.36, 112.36, 108.89, 47.57, 25.40, 21.79.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 225 and 227 in a roughly 1:1 ratio, which is characteristic of the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching for the aromatic ring, and C-N stretching for the bond between the phenyl ring and the pyrrolidine nitrogen.

Applications in Drug Discovery and Development

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[3] this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

The strategic placement of the bromine atom allows for its use in further cross-coupling reactions, such as the Suzuki or Stille couplings, to introduce new carbon-carbon bonds. This enables the construction of biaryl structures, which are common motifs in pharmacologically active compounds.

Applications start This compound suzuki Suzuki Coupling (+ Arylboronic Acid) start->suzuki stille Stille Coupling (+ Organostannane) start->stille heck Heck Coupling (+ Alkene) start->heck cyanation Cyanation (+ CN source) start->cyanation biaryl Biaryl Pyrrolidine Derivatives suzuki->biaryl stille->biaryl alkenyl Alkenyl-Substituted Phenylpyrrolidines heck->alkenyl cyano Cyano-Substituted Phenylpyrrolidines cyanation->cyano lead Lead Compounds for Drug Discovery biaryl->lead alkenyl->lead cyano->lead

Caption: Synthetic utility of this compound as a building block.

The pyrrolidine moiety itself can impart favorable pharmacokinetic properties to a drug candidate, such as improved solubility and metabolic stability. By modifying the phenyl ring of this compound, medicinal chemists can fine-tune the biological activity and properties of a lead compound.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Based on data for structurally similar compounds, this compound may cause skin and eye irritation, and may be harmful if swallowed or inhaled. In case of contact, rinse the affected area with plenty of water. If ingested or inhaled, seek immediate medical attention. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its well-defined molecular structure and the reactivity of the bromo-substituent make it an ideal starting material for the construction of a diverse range of complex molecules. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective utilization in research and drug development endeavors.

References

Role of 1-(2-Bromophenyl)pyrrolidine as a synthetic building block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2-Bromophenyl)pyrrolidine as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a cornerstone of medicinal chemistry, appearing as a privileged scaffold in numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its unique three-dimensional structure and favorable physicochemical properties make it an attractive component in the design of novel therapeutics.[2] Within the vast library of pyrrolidine-containing building blocks, this compound stands out as a versatile intermediate, primed for a variety of synthetic transformations. The presence of a bromine atom on the phenyl ring provides a reactive handle for numerous cross-coupling reactions, enabling the facile construction of complex molecular architectures.[4] This technical guide serves as a comprehensive resource for researchers, providing in-depth insights into the synthesis, reactivity, and potential applications of this compound in organic synthesis and drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is crucial for its effective utilization in the laboratory. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₂BrN[5]
Molecular Weight 226.11 g/mol [5]
CAS Number 87698-81-5[5]
Appearance Liquid[6]
Purity ≥97%[5]
Storage Store at 4°C[5]
SMILES C1=CC=C(C(=C1)Br)N2CCCC2[5]
InChIKey RSEPYQZONPBLLQ-UHFFFAOYSA-N[6]

Synthesis of this compound

References

The Emerging Pharmacological Landscape of 1-(2-Bromophenyl)pyrrolidine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique three-dimensional structure allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[2] This guide delves into the pharmacological potential of a specific, yet underexplored, class of these compounds: 1-(2-Bromophenyl)pyrrolidine derivatives. While direct research on this specific scaffold is nascent, this document synthesizes data from related bromo-substituted and pyrrolidine-containing molecules to forecast its potential therapeutic applications, with a focus on neurodegenerative disorders and oncology. We provide a forward-looking analysis grounded in established principles of medicinal chemistry and pharmacology, complete with detailed experimental protocols to empower researchers in this promising field.

The this compound Scaffold: Synthetic Accessibility and Physicochemical Profile

The this compound core provides a synthetically accessible starting point for the development of diverse chemical libraries. The presence of the bromine atom on the phenyl ring is particularly advantageous, serving as a versatile handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the systematic introduction of a wide range of substituents to explore the structure-activity relationships (SAR).

A general synthetic approach involves the reaction of 2-bromophenyl-containing precursors with pyrrolidine or its derivatives. The physicochemical properties of the resulting compounds can be fine-tuned by modifying the substituents on either the phenyl or pyrrolidine rings, influencing factors like lipophilicity, solubility, and metabolic stability, which are critical for drug development.

Potential in Neuropharmacology: Targeting Dopaminergic Pathways

Dopamine receptors are crucial in the pathophysiology of several neuropsychiatric and neurodegenerative diseases, including Parkinson's disease and schizophrenia.[3] Substituted benzamides containing a pyrrolidine moiety have been identified as potent ligands for D2-like dopamine receptors (D2, D3, and D4).[3]

Notably, the compound (S)-N-(1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2,3-dimethoxybenzamide (FLB 457) demonstrates very high affinity for D2 and D3 receptors.[3] This highlights the potential of incorporating a bromo-substituted phenyl ring in the design of dopamine receptor ligands. It is plausible that derivatives of this compound could be engineered to modulate dopaminergic neurotransmission, offering therapeutic avenues for neurological and psychiatric disorders.

Workflow for Assessing Dopamine Receptor Binding

G cluster_0 In Vitro Evaluation cluster_1 Functional Activity start Synthesized this compound Derivatives assay Radioligand Binding Assay (e.g., with [3H]raclopride for D2 receptors) start->assay analysis Determine Ki values (Inhibitory constants) assay->analysis functional_assay cAMP Assay or Reporter Gene Assay in cells expressing D2 receptors analysis->functional_assay Active Compounds agonist_antagonist Determine Agonist or Antagonist Activity functional_assay->agonist_antagonist

Caption: Workflow for evaluating the dopamine receptor activity of novel compounds.

Experimental Protocol: Radioligand Binding Assay for D2 Dopamine Receptors
  • Preparation of Cell Membranes: Homogenize cells or tissues expressing D2 dopamine receptors (e.g., CHO-K1 cells stably expressing human D2 receptors) in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer.

  • Binding Assay: In a 96-well plate, combine the cell membrane preparation, a radioligand (e.g., [3H]raclopride), and varying concentrations of the test compound (this compound derivative).

  • Incubation: Incubate the plates at room temperature for a specified time to allow for binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of radioligand binding) and subsequently calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Potential in Oncology: Leveraging the Bromo-Substituent for Anticancer Activity

The pyrrolidine scaffold is a common feature in many anticancer agents.[1][4] The electronic properties of substituents on the phenyl ring of pyrrolidine derivatives can significantly impact their anticancer efficacy.[5] Studies on various pyrrolidine derivatives have shown that compounds with a 4-bromo substitution can be highly active.[5] For instance, certain spiropyrrolidine-thiazolo-oxindole derivatives with a 4-bromophenyl substituent have demonstrated potent activity against liver cancer cell lines, being approximately 11 times more active than the reference drug cisplatin.[1]

Furthermore, bromophenol hybrids have been investigated as potential anticancer agents that can induce apoptosis through the generation of reactive oxygen species (ROS).[6] Given these precedents, this compound derivatives represent a promising class of compounds for the development of novel anticancer therapeutics.

Workflow for In Vitro Anticancer Evaluation

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies start This compound Derivatives mtt MTT Assay on a panel of cancer cell lines (e.g., MCF-7, A549) start->mtt ic50 Determine IC50 values mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis Potent Compounds cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) apoptosis->cell_cycle ros ROS Generation Assay (e.g., DCFH-DA) cell_cycle->ros

Caption: A stepwise approach for the in vitro evaluation of anticancer potential.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.

Quantitative Data Summary

While specific data for this compound derivatives is not yet available, the following table illustrates the kind of data that would be generated from the above protocols, based on related compounds.

Compound ClassCancer Cell LineIC50 (µM)Reference
Spiropyrrolidine-thiazolo-oxindole (4-bromophenyl substituted)HepG20.80 ± 0.10[1]
Thiosemicarbazone pyrrolidine–copper(II) complexSW4800.99 ± 0.09[1]

Future Directions and Conclusion

The this compound scaffold holds considerable, albeit largely unexplored, potential for the development of novel therapeutics. The synthetic tractability of this core, combined with the known pharmacological importance of both the pyrrolidine ring and bromo-substituted aromatic moieties, provides a strong rationale for its investigation.

Future research should focus on the design and synthesis of a diverse library of this compound derivatives and their systematic evaluation in a battery of pharmacological assays. The protocols outlined in this guide provide a robust framework for such investigations. It is anticipated that these efforts will uncover novel compounds with significant activity in the realms of neuropharmacology and oncology, ultimately contributing to the development of new medicines for these challenging diseases.

References

Spectroscopic data analysis for 1-(2-Bromophenyl)pyrrolidine NMR

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Data Analysis: A Technical Guide to the ¹H and ¹³C NMR of 1-(2-Bromophenyl)pyrrolidine

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in organic chemistry and drug development. This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, a molecule featuring both a substituted aromatic ring and a saturated heterocyclic amine moiety. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple data reporting to explain the causal relationships behind spectral features. It offers predictive analysis based on established principles, detailed protocols for data acquisition that ensure reproducibility and trustworthiness, and a systematic workflow for spectral interpretation. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to leverage NMR spectroscopy for the unambiguous characterization of complex small molecules.

Introduction: The Imperative of Spectroscopic Rigor

In the landscape of modern chemical research, the unambiguous confirmation of a molecule's structure is paramount. NMR spectroscopy provides an unparalleled, non-destructive window into the precise atomic connectivity and chemical environment within a molecule. For a compound like this compound, which contains distinct electronic and steric environments, a thorough NMR analysis is not merely a characterization step but a foundational pillar of scientific integrity.

Structural Features and Spectroscopic Implications

This compound is composed of two key structural units that dictate its spectroscopic signature:

  • The 2-Bromophenyl Group: This ortho-substituted aromatic ring presents a complex system for ¹H NMR due to the electronic effects of both the bromine atom and the pyrrolidinyl nitrogen. The bromine atom is electron-withdrawing via induction, while the nitrogen atom is electron-donating through resonance. This interplay creates four unique proton environments on the aromatic ring, leading to a complex multiplet pattern.

  • The Pyrrolidine Ring: This saturated aliphatic heterocycle contains two sets of chemically distinct methylene protons: those alpha (α) to the nitrogen and those beta (β) to it. The proximity to the electronegative nitrogen atom and the adjacent aromatic ring significantly deshields the α-protons.[1][2]

Understanding these features allows us to predict the spectrum and, conversely, use the observed spectrum to confirm the structure with high confidence.

Predictive Analysis: From Structure to Spectrum

A predictive approach is fundamental to an efficient and accurate interpretation of NMR data. By applying first principles and leveraging data from analogous structures, we can construct a hypothetical spectrum that serves as a benchmark for our experimental results.

Predicted ¹H NMR Spectrum

The proton NMR spectrum can be divided into two distinct regions:

  • Aromatic Region (δ 6.5-7.6 ppm): The four aromatic protons will form a complex pattern. Based on data for 2-bromoaniline[3] and other N-aryl compounds, we can predict the following:

    • H-6: This proton is ortho to the bromine and will likely be the most downfield (deshielded) proton, appearing around δ 7.5-7.6 ppm as a doublet of doublets (dd).

    • H-3: This proton is ortho to the pyrrolidine group and meta to the bromine. It will be shielded relative to H-6 and appear around δ 6.7-6.9 ppm (dd).

    • H-4 & H-5: These protons are meta and para to the substituents and will likely appear as overlapping multiplets in the δ 6.8-7.3 ppm range. Their exact shifts are influenced by the combined electronic effects.

  • Aliphatic Region (δ 1.9-3.4 ppm): The pyrrolidine protons will show two distinct sets of signals.[4]

    • α-Protons (H-2'/H-5'): These four protons are directly attached to carbons bonded to the nitrogen. They are significantly deshielded and expected to appear as a multiplet (often appearing as a triplet) around δ 3.2-3.4 ppm.[4]

    • β-Protons (H-3'/H-4'): These four protons are more shielded and will appear further upfield as a multiplet around δ 1.9-2.1 ppm.[4]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, as C-2'/C-5' and C-3'/C-4' of the pyrrolidine ring are chemically equivalent due to rapid conformational averaging at room temperature.

  • Aromatic Region (δ 110-150 ppm):

    • C-1 (ipso-N): The carbon directly attached to the nitrogen will be significantly downfield, predicted around δ 147-149 ppm.[4]

    • C-2 (ipso-Br): The carbon bearing the bromine atom will appear far upfield due to the "heavy atom effect," likely in the δ 112-115 ppm range.[5]

    • C-3, C-4, C-5, C-6: The remaining four aromatic carbons will have distinct chemical shifts between δ 115-135 ppm.

  • Aliphatic Region (δ 25-52 ppm):

    • C-2'/C-5' (α-Carbons): Deshielded by the adjacent nitrogen, these carbons are predicted to resonate around δ 50-52 ppm.[4]

    • C-3'/C-4' (β-Carbons): These more shielded carbons are expected around δ 25-26 ppm.[4][6][7]

Experimental Protocols for High-Fidelity Data Acquisition

The quality of NMR data is inextricably linked to the rigor of the experimental procedure. A self-validating protocol minimizes ambiguity and ensures that the resulting spectrum is a true representation of the sample.

Workflow for NMR Analysis

The logical flow from sample preparation to final structural confirmation is a critical, self-validating system. Each step builds upon the last to ensure data integrity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound (~10-20 mg) B Select Solvent (e.g., CDCl3, 0.6 mL) A->B C Dissolve & Transfer to NMR Tube B->C D Tune & Shim Spectrometer C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum E->F G Acquire 2D Spectra (COSY, HSQC) F->G H Fourier Transform & Phase Correction G->H I Calibrate & Integrate 1H Spectrum H->I J Assign Peaks (1D & 2D) I->J K Final Structure Validation J->K

Caption: A validated workflow for NMR spectroscopic analysis.

Protocol: Sample Preparation
  • Mass Measurement: Accurately weigh 10-20 mg of this compound.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules. For studies involving hydrogen bonding or labile protons, DMSO-d₆ can provide sharper signals for N-H protons, though this is not applicable here.[8] Note that solvent choice can influence chemical shifts.[9][10][11]

  • Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the sample vial.

  • Standard Addition (Optional but Recommended): Add a small amount of a reference standard, typically tetramethylsilane (TMS), to set the chemical shift scale to 0 ppm.[12] Most modern deuterated solvents contain TMS.

  • Transfer: Vortex the vial until the sample is completely dissolved. Transfer the solution to a clean, dry 5 mm NMR tube.

Protocol: ¹H and ¹³C NMR Data Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H Acquisition:

    • Use a standard single-pulse experiment.

    • Set a spectral width of approximately 16 ppm.

    • Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 1-2 seconds to allow for adequate relaxation of the protons.

  • ¹³C Acquisition:

    • Use a proton-decoupled pulse program (e.g., zgpg30).

    • Set a spectral width of approximately 240 ppm.

    • A much larger number of scans is required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • A longer relaxation delay (e.g., 2-5 seconds) is often beneficial for quantitative accuracy, especially for quaternary carbons.

Data Interpretation: A Systematic Approach

Interpreting the spectra involves a methodical examination of chemical shifts, integration values, and coupling patterns to piece together the molecular structure.

  • ¹H Spectrum Analysis:

    • Reference: Calibrate the spectrum by setting the TMS signal to 0 ppm.

    • Integration: Integrate all signals. The ratio of the integrals should correspond to the number of protons in each environment (e.g., 4H for the α-protons, 4H for the β-protons, and 1H for each aromatic proton).

    • Multiplicity: Analyze the splitting pattern of each signal using the n+1 rule to determine the number of adjacent protons.[12][13] The aromatic region will show complex coupling (doublets of doublets, triplets of doublets), while the aliphatic region will likely show complex multiplets that approximate triplets.

  • ¹³C Spectrum Analysis:

    • Reference: Calibrate the spectrum using the solvent signal (e.g., δ 77.16 ppm for CDCl₃).

    • Peak Count: Confirm the presence of the expected number of signals (8 unique carbons).

    • Chemical Shift: Assign peaks to the different carbon environments based on the predicted chemical shifts (aromatic, aliphatic α, aliphatic β).

  • 2D NMR for Unambiguous Assignment (COSY & HSQC):

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It is the most powerful tool for definitively linking the ¹H and ¹³C assignments.

    • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically within 2-3 bonds). It is invaluable for tracing the connectivity within the aromatic ring and confirming the α-β relationship in the pyrrolidine ring.

Caption: Expected key proton-proton (COSY) correlations.

Summary of Predicted Spectroscopic Data

The following table summarizes the predicted ¹H and ¹³C NMR data for this compound in CDCl₃. These values are estimates based on analogous structures and serve as a guide for experimental data analysis.

Assignment ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹³C Chemical Shift (δ, ppm)
H-36.7 – 6.9dd115 – 117
H-46.8 – 7.3m128 – 130
H-56.8 – 7.3m122 – 124
H-67.5 – 7.6dd133 – 135
H-2'/H-5'3.2 – 3.4m (t-like)50 – 52
H-3'/H-4'1.9 – 2.1m (quint-like)25 – 26
C-1--147 – 149
C-2--112 – 115

Conclusion

The comprehensive NMR analysis of this compound is a multi-faceted process that relies on a strong theoretical foundation, meticulous experimental execution, and systematic data interpretation. By predicting the spectral features based on the molecule's distinct aromatic and aliphatic moieties, researchers can approach the analysis with a clear hypothesis. The use of standard 1D (¹H, ¹³C) and advanced 2D (COSY, HSQC) NMR techniques, guided by the robust protocols outlined in this guide, enables the unambiguous assignment of all proton and carbon signals. This level of rigorous characterization is essential for ensuring the quality and validity of research in chemical synthesis, medicinal chemistry, and materials science.

References

Strategic Synthesis of N-Aryl Pyrrolidines: A Guide to Core Methodologies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-aryl pyrrolidine scaffold is a privileged structural motif, forming the core of numerous FDA-approved drugs, clinical candidates, and vital agrochemicals.[1][2] Its prevalence stems from the unique conformational constraints and physicochemical properties the pyrrolidine ring imparts, while the N-aryl substituent provides a critical vector for modulating target engagement, pharmacokinetic properties, and overall biological activity.[3] Consequently, the development of robust, efficient, and scalable methods for the construction of this C(aryl)-N(pyrrolidine) bond remains a central focus in synthetic organic chemistry.

This guide provides a deep dive into the principal methodologies for N-aryl pyrrolidine synthesis. Moving beyond a simple recitation of protocols, we will explore the underlying mechanisms, the rationale behind catalyst and reagent selection, and the practical considerations that govern the choice of one synthetic strategy over another. Our focus is on providing the field-proven insights necessary for researchers to not only apply these methods but also to troubleshoot and adapt them for novel and complex molecular targets.

The Workhorse of Modern N-Arylation: Transition Metal Catalysis

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of N-aryl pyrrolidines, largely supplanting classical methods that required harsh conditions.[4] Palladium and copper-based systems dominate this landscape, each offering a distinct mechanistic pathway and a unique set of advantages.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination stands as the preeminent method for C-N bond formation, celebrated for its remarkable functional group tolerance, broad substrate scope, and generally high yields.[4][5] The reaction facilitates the coupling of an amine (pyrrolidine) with an aryl halide or triflate, mediated by a palladium catalyst.

Causality Behind the Catalyst System: The success of this reaction is critically dependent on the synergy between the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a carefully chosen phosphine ligand. Early generations of catalysts were often limited in scope. The breakthrough came with the development of bulky, electron-rich phosphine ligands by the Buchwald group (e.g., XPhos, SPhos, RuPhos).[5] These ligands serve multiple crucial functions:

  • Stabilization: They stabilize the monomeric Pd(0) active species.

  • Promoting Oxidative Addition: Their electron-donating nature increases the electron density on the palladium center, facilitating the otherwise challenging oxidative addition of the aryl halide (especially less reactive aryl chlorides) to the Pd(0) complex.[5][6]

  • Facilitating Reductive Elimination: Their steric bulk creates a congested coordination sphere around the metal, promoting the final, product-forming reductive elimination step and preventing undesirable side reactions like beta-hydride elimination.[6]

The Catalytic Cycle: The generally accepted mechanism proceeds through a Pd(0)/Pd(II) cycle.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate L₂Pd(II)(Ar)(X) oxidative_addition->pd_intermediate ligand_exchange Ligand Exchange (Base-Assisted) pd_intermediate->ligand_exchange pd_amide L₂Pd(II)(Ar)(NR₂) ligand_exchange->pd_amide reductive_elimination Reductive Elimination pd_amide->reductive_elimination reductive_elimination->pd0 product_out Ar-NR₂ (Product) reductive_elimination->product_out - Product center_point arx_in Ar-X arx_in->oxidative_addition + Ar-X amine_in H-NR₂ + Base amine_in->ligand_exchange + H-NR₂

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Representative Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)pyrrolidine [7][8]

  • Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (1 mol%), a suitable phosphine ligand (e.g., (rac)-BINAP, 2 mol%), and sodium tert-butoxide (NaOtBu, 2.4 equiv).

  • Reagent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Under a positive pressure of inert gas, add toluene (to achieve a 0.125 M concentration with respect to the amine), 4-bromoanisole (1.0 equiv), and pyrrolidine (1.2 equiv).

  • Reaction: Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aryl bromide is consumed.

  • Work-up: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaCl solution. Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-aryl pyrrolidine product.

Data Summary: Scope of Palladium-Catalyzed Amination of Pyrrolidine [8]

Aryl HalideBaseCatalyst SystemTemp (°C)Yield (%)
4-BromotolueneNaOtBuPd(OAc)₂ / Ligand10095
4-ChlorobenzonitrileK₃PO₄Pd-NHC Complex11088
2-BromopyridineNaOtBuPd₂(dba)₃ / XPhos8092
1-Chloro-4-nitrobenzeneCs₂CO₃Pd-NHC Complex12075
Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is the classical method for N-arylation, predating palladium catalysis by decades.[9] Historically, it was a brute-force method requiring stoichiometric copper powder and very high temperatures (>200 °C), limiting its utility.[10] Modern advancements, however, have revitalized the reaction, which now proceeds under much milder conditions using catalytic amounts of a copper(I) salt (e.g., CuI) in the presence of a chelating ligand.

Mechanistic Distinction: The mechanism of the Ullmann reaction is distinct from the Buchwald-Hartwig pathway and is still a subject of investigation. A plausible pathway involves the formation of a copper(I)-amidate complex, which undergoes oxidative addition with the aryl halide to form a transient Cu(III) intermediate. Reductive elimination then yields the N-arylated product and regenerates the active Cu(I) catalyst.[9][10]

Expert Insights: When to Choose Ullmann over Buchwald-Hartwig:

  • Cost: Copper catalysts are significantly less expensive than palladium catalysts, a major consideration for large-scale synthesis.

  • Substrate Specificity: For certain electron-deficient aryl halides or specific heterocyclic substrates, copper catalysis can sometimes provide superior yields where palladium systems may struggle.

  • Orthogonality: In complex molecules with multiple reactive sites, the different reactivity profile of copper can provide valuable synthetic orthogonality.

Ullmann_Condensation start Pyrrolidine + Ar-X cu_amide Formation of Copper(I)-Amidate start->cu_amide inputs Cu(I) Catalyst Ligand (e.g., diamine) Base (e.g., K₂CO₃) inputs->cu_amide ox_add Oxidative Addition of Ar-X to Cu(I) cu_amide->ox_add cu_iii Cu(III) Intermediate [L-Cu(III)(Amide)(Ar)(X)] ox_add->cu_iii red_elim Reductive Elimination cu_iii->red_elim product N-Aryl Pyrrolidine red_elim->product catalyst_regen Catalyst Regeneration Cu(I) Species red_elim->catalyst_regen catalyst_regen->cu_amide Re-enters Cycle

Caption: Generalized Workflow for Modern Ullmann Condensation.

Building from the Ground Up: Reductive Amination

Reductive amination is a powerful and atom-economical strategy for synthesizing N-aryl pyrrolidines, particularly when starting from dicarbonyl compounds or their equivalents.[11][12] This method constructs the heterocyclic ring and the C-N bond in a single operational sequence. The overall transformation involves the reaction of a primary aromatic amine with a 1,4-dicarbonyl compound, which cyclizes to an intermediate that is then reduced in situ.[13]

Mechanism and Key Reagents: The process begins with the condensation of the aniline with the dicarbonyl to form an enamine or iminium ion, which then undergoes intramolecular cyclization. The resulting cyclic intermediate is then reduced to the final pyrrolidine. A common and practical precursor is 2,5-dimethoxytetrahydrofuran, which hydrolyzes under acidic conditions to generate succinaldehyde in situ, avoiding the handling of the often unstable dialdehyde.[12][14]

Choice of Reducing System:

  • Borohydrides: Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are classic choices, effective and easy to handle.[14]

  • Catalytic Hydrogenation: H₂ gas over a metal catalyst (e.g., Pd/C) can be used, though care must be taken to avoid reduction of the aryl ring.[15]

  • Transfer Hydrogenation: A particularly attractive method for its operational simplicity involves using a hydrogen donor like formic acid (HCO₂H) in the presence of an iridium or rhodium catalyst. This approach avoids the need for high-pressure hydrogenation equipment.[11][13]

Representative Experimental Protocol: Iridium-Catalyzed Transfer Hydrogenation [11][13][16]

  • Setup: To a 25 mL Schlenk tube, add the iridium catalyst (e.g., [(Cp*IrCl₂)₂], 1.0 mol%), the substituted aniline (1.1 equiv), and a solvent (e.g., H₂O or an alcohol, 2.0 mL).

  • Reagent Addition: Add 1,4-butanediol or another suitable diketone precursor (1.0 equiv) followed by the hydrogen donor, formic acid (HCO₂H, ~30 equiv).

  • Reaction: Stir the mixture under air at 80 °C for 12 hours.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated salt water. Dry the organic fraction over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via column chromatography to yield the N-aryl-substituted pyrrolidine.

Data Summary: Scope of Reductive Amination with Various Anilines [11][16]

AnilineDiketone PrecursorCatalyst SystemYield (%)
Aniline2,5-HexanedioneIr-Complex / HCO₂H95
4-Fluoroaniline2,5-HexanedioneIr-Complex / HCO₂H92
3-Methoxyaniline2,5-HexanedioneIr-Complex / HCO₂H89
2,4-Dichloroaniline2,5-HexanedioneIr-Complex / HCO₂H81

Frontier Approaches: Metal-Free and Photocatalytic Methods

While transition-metal catalysis and reductive amination are the established cornerstones, research continues to push towards more sustainable and novel synthetic routes.

  • Metal-Free N-Arylation: Driven by the need to eliminate residual metal contaminants, especially in pharmaceutical synthesis, metal- and oxidant-free methods are emerging.[17][18] These reactions often rely on different activation modes, such as the use of hypervalent iodine reagents (diaryliodonium salts) or thermal activation to promote the C-N bond formation.[19] While promising, these methods are still maturing and may have a more limited substrate scope compared to metal-catalyzed approaches.

  • Photocatalytic N-Arylation: Offering the potential for extremely mild reaction conditions (often room temperature) driven by visible light, photocatalysis is a rapidly expanding field.[20] These reactions typically use a photocatalyst (an organic dye or metal complex) that, upon excitation by light, can engage in redox events to facilitate the C-N coupling, often in concert with a dual nickel or copper catalyst. This approach represents a green and energy-efficient alternative to thermally driven reactions.[20]

Conclusion and Strategic Outlook

The synthesis of N-aryl pyrrolidines is a mature field with a rich arsenal of reliable methods. The choice of strategy is a multi-factorial decision guided by the specific molecular target, scale, cost, and available equipment.

  • For maximum scope and functional group tolerance , particularly in a discovery setting, Buchwald-Hartwig amination remains the gold standard.

  • For large-scale, cost-sensitive syntheses , a modern Ullmann condensation or an efficient reductive amination protocol are highly competitive alternatives.

  • For building the pyrrolidine ring from acyclic precursors , reductive amination is unparalleled in its efficiency.

Looking forward, the field will continue to evolve towards greater efficiency and sustainability. The expansion of photocatalytic methods and the development of more general and practical metal-free C-H amination/arylation reactions will likely define the next generation of N-aryl pyrrolidine synthesis, providing chemists with even more powerful tools to construct these vital molecules.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Bromophenylpyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, a five-membered saturated heterocycle whose structural flexibility and synthetic tractability have made it a cornerstone in the design of a vast array of biologically active molecules.[1] Its presence in numerous FDA-approved drugs is a testament to its importance.[2] This guide delves into a specific and highly promising subclass: substituted bromophenylpyrrolidines. The introduction of a bromophenyl moiety to the pyrrolidine core offers a powerful tool for modulating physicochemical properties and biological activity, opening new avenues for drug discovery, particularly in the realm of central nervous system (CNS) disorders and beyond.

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and structure-activity relationships of substituted bromophenylpyrrolidines. It is designed to be a practical resource, offering not just theoretical insights but also actionable experimental protocols and comparative data to accelerate research and development efforts.

Synthetic Strategies for Substituted Bromophenylpyrrolidines

The synthesis of substituted bromophenylpyrrolidines can be broadly approached through two main strategies: the formation of the pyrrolidine ring with a pre-functionalized bromophenyl precursor or the introduction of the bromophenyl group onto an existing pyrrolidine scaffold.

Construction of the Pyrrolidine Ring

One common method involves the cyclization of acyclic precursors. For instance, N-aryl-substituted pyrrolidines can be synthesized through the successive reductive amination of diketones with anilines, catalyzed by iridium complexes in the presence of a hydrogen donor like formic acid.[3] This approach offers a practical route to a variety of N-aryl pyrrolidines.

A general synthetic pathway is illustrated below:

G cluster_reactants Reactants cluster_reagents Reagents diketone 2,5-Hexanedione product N-(substituted bromophenyl)-2,5-dimethylpyrrolidine diketone->product aniline Substituted Bromoaniline aniline->product catalyst Iridium Catalyst (e.g., TC-2) catalyst->product 80 °C, 12 h h_donor HCO2H h_donor->product G cluster_reactants Starting Materials cluster_conditions Reaction Conditions start γ-(N-Arylamino)alkene product N-Aryl-2-allyl-3-(bromophenyl)pyrrolidine start->product reagent Bromophenyl Vinyl Bromide reagent->product catalyst Pd2(dba)3 Ligand (e.g., P(2-furyl)3) catalyst->product Toluene, 110 °C base NaOt-Bu base->product

References

Methodological & Application

Application Notes & Protocols: Strategic Use of 1-(2-Bromophenyl)pyrrolidine in Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed technical overview and robust protocols for the application of 1-(2-Bromophenyl)pyrrolidine in Suzuki-Miyaura cross-coupling reactions. As a sterically hindered aryl bromide, this substrate presents unique challenges that necessitate carefully optimized reaction conditions. We will dissect the mechanistic underpinnings of the reaction, offer a rationale for the selection of catalysts, ligands, bases, and solvents, and provide a step-by-step protocol for achieving high-yield synthesis of 1-(biphenyl-2-yl)pyrrolidine derivatives. These target molecules are of significant interest in medicinal chemistry and materials science, often serving as key structural motifs in pharmacologically active compounds.[1][2][3] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in complex organic synthesis.

Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its efficacy in forming carbon-carbon bonds, particularly for constructing biaryl and aryl-heteroaryl linkages.[4] The reaction couples an organoboron species (typically a boronic acid) with an organic halide using a palladium catalyst and a base.[5] The process is governed by a well-established catalytic cycle, which is crucial to understand for troubleshooting and optimization.

The catalytic cycle proceeds through three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-limiting step, especially for sterically hindered or electron-rich aryl halides.[6] The result is a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the Pd(II) center. This step requires activation of the organoboron reagent by a base, which forms a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), facilitating the transfer of the R² group to the palladium center.[5][7]

  • Reductive Elimination: The two coupled organic fragments (R¹ and R²) are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][8]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Output pd0 Pd(0)L₂ (Active Catalyst) pd_oxidative Oxidative Addition Intermediate L₂Pd(II)(Ar¹)(X) pd0->pd_oxidative Oxidative Addition pd_transmetalation Transmetalation Intermediate L₂Pd(II)(Ar¹)(Ar²) pd_oxidative->pd_transmetalation Transmetalation pd_transmetalation->pd0 Reductive Elimination product Ar¹-Ar² (Product) pd_transmetalation->product aryl_halide Ar¹-X (this compound) aryl_halide->pd_oxidative boronic_acid Ar²-B(OH)₂ boronic_acid->pd_transmetalation base Base (e.g., K₃PO₄) base->pd_transmetalation Activates Boronic Acid

Figure 1. The catalytic cycle of the Suzuki-Miyaura reaction.

Core Challenges & Strategic Solutions for Coupling this compound

The primary obstacle in utilizing this compound is the steric hindrance imposed by the pyrrolidine ring at the ortho-position. This bulkiness can impede both the initial oxidative addition of the palladium catalyst and the final reductive elimination step to release the product.[9][10] Furthermore, the nitrogen atom of the pyrrolidine ring, while not as inhibitory as an unprotected N-H group, can have subtle electronic effects.[11]

Causality Behind Component Selection

Catalyst & Ligand System: Standard catalysts like Pd(PPh₃)₄ often fail with sterically demanding substrates due to the insufficient bulk of the triphenylphosphine ligand. The solution is to employ catalysts featuring bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands, or specialized N-heterocyclic carbenes (NHCs).[7][12]

  • Why Bulky Ligands? These ligands promote the formation of a monoligated, 14-electron Pd(0)L species, which is highly reactive in the oxidative addition step. Their size also facilitates the final reductive elimination step by creating steric pressure that forces the coupled product off the metal center.[5]

  • Why Electron-Rich Ligands? Increased electron density on the palladium atom enhances its nucleophilicity, accelerating the rate of oxidative addition into the C-Br bond.[5]

Base Selection: The base plays a pivotal role beyond simple acid quenching. It activates the boronic acid to form a boronate "ate" complex, which is essential for transmetalation.[5][7] For sterically hindered couplings, inorganic bases are generally preferred.

  • Why K₃PO₄ or Cs₂CO₃? These bases offer a good balance of strength and solubility in common organic solvents (often with a small amount of water).[13][14] Potassium phosphate (K₃PO₄) is particularly effective for challenging couplings, providing high yields where other bases like K₂CO₃ might be less efficient.[13][15]

Solvent Choice: The solvent must solubilize all reaction components and remain stable at the required reaction temperature. Anhydrous, polar aprotic solvents are standard.

  • Why Dioxane or THF? Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF) are excellent choices. They have good solubilizing properties and are compatible with the sensitive organometallic species in the catalytic cycle.[13][14] Dioxane is often used for higher temperature reactions due to its higher boiling point.

Recommended Catalyst Systems

The table below summarizes highly effective catalyst systems for the Suzuki-Miyaura coupling of sterically hindered aryl bromides, including substrates analogous to this compound.

Catalyst PrecursorRecommended LigandTypical Loading (mol%)Key Advantages & Rationale
Pd₂(dba)₃R-Phos (e.g., SPhos, XPhos)0.5 - 2.0% PdExcellent for sterically hindered and electron-rich aryl bromides. The bulky, electron-rich nature of the ligand accelerates both oxidative addition and reductive elimination.[13]
Pd(OAc)₂P(t-Bu)₃ (Tri-tert-butylphosphine)1.0 - 3.0% PdA highly effective and less expensive ligand that provides the necessary steric bulk for challenging couplings.[7]
Pd(dppf)Cl₂(None required)2.0 - 5.0% PdA pre-formed, air-stable Pd(II) complex. The dppf ligand is effective for many couplings, though may be less efficient than Buchwald ligands for extremely hindered substrates.[15][16]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques to prevent catalyst oxidation.

G start Start: Assemble Reagents setup Step 1: Reaction Setup - Add this compound,  Arylboronic Acid, Base, Catalyst, & Ligand  to an oven-dried Schlenk tube. start->setup inert Step 2: Inert Atmosphere - Evacuate and backfill the tube  with Argon (repeat 3x). setup->inert solvent Step 3: Add Solvents - Add degassed solvent (e.g., Dioxane)  and water via syringe. inert->solvent reaction Step 4: Reaction - Seal the tube and heat with stirring  (e.g., 80-110 °C) for 12-24 h. solvent->reaction monitor Step 5: Monitoring - Check for completion by TLC or GC-MS. reaction->monitor workup Step 6: Aqueous Workup - Cool to RT, dilute with EtOAc. - Wash with water and brine. monitor->workup purify Step 7: Purification - Dry organic layer (Na₂SO₄). - Filter and concentrate. - Purify via flash column chromatography. workup->purify end End: Characterize Product purify->end

Figure 2. General experimental workflow for the Suzuki coupling protocol.
Materials & Reagents

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1.0 mol%)

  • Phosphine ligand (e.g., SPhos, 3.0 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Degassed deionized water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc), Hexanes, Brine solution

  • Silica gel for chromatography

Step-by-Step Methodology
  • Reaction Assembly: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (e.g., 0.25 mmol, 1.0 equiv), the arylboronic acid (0.375 mmol, 1.5 equiv), and potassium phosphate (0.75 mmol, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.0025 mmol, 1.0 mol% Pd) and the ligand (e.g., SPhos, 0.0075 mmol, 3.0 mol%).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate the tube under vacuum and backfill with argon. Repeat this cycle three times to ensure a fully inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane (e.g., 2.5 mL) and degassed water (e.g., 0.5 mL) via syringe. The mixture should be a suspension.

  • Heating and Monitoring: Securely seal the tube with a Teflon screw cap. Place the tube in a preheated oil bath or heating block at 100 °C and stir vigorously. Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (15 mL) and transfer to a separatory funnel. Wash with water (2 x 10 mL) and then with brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure 1-(biphenyl-2-yl)pyrrolidine product.

Representative Data & Expected Outcomes

The protocol described is adaptable to a range of arylboronic acids. The electronic nature and steric profile of the coupling partner will influence reaction times and yields.

Arylboronic Acid PartnerElectronic NatureSteric ProfileExpected Yield RangeNotes
4-Methoxyphenylboronic acidElectron-donatingLow85-95%Reactions are typically fast and high-yielding.
Phenylboronic acidNeutralLow80-90%Standard benchmark coupling partner.
4-(Trifluoromethyl)phenylboronic acidElectron-withdrawingLow75-88%Generally good reactivity, may require slightly longer reaction times.
2-Methylphenylboronic acidNeutralHindered60-75%The ortho-substituent on the boronic acid introduces additional steric challenge, potentially lowering yield.[13]
2-Pyridylboronic acidHeteroaromaticLow70-85%N-heteroaryl boronates are generally good coupling partners, though catalyst inhibition can sometimes be a factor.[17]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized).2. Insufficiently active catalyst/ligand system.3. Low reaction temperature.1. Ensure rigorous inert atmosphere technique.2. Switch to a more active ligand (e.g., from dppf to SPhos). Increase catalyst loading to 2-3 mol%.3. Increase temperature to 110 °C (if using dioxane).
Protodeboronation (Aryl bromide is consumed but replaced by -H)1. Presence of excess water or protic sources.2. Base-mediated decomposition of boronic acid.1. Use anhydrous solvents and dry reagents thoroughly.2. Use a milder base like K₂CO₃ or KF, though this may slow the desired reaction.
Homocoupling of Boronic Acid (Biaryl product from boronic acid is observed)1. Presence of oxygen, leading to Pd(II) species that promote homocoupling.2. Reaction temperature is too high.1. Thoroughly degas all solvents and ensure an inert atmosphere.2. Reduce the reaction temperature slightly (e.g., from 110 °C to 90 °C) and monitor for longer.

References

Application Notes & Protocol: Palladium-Catalyzed N-Arylation of Amines using 1-(2-Bromophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the palladium-catalyzed N-arylation of various primary and secondary amines using 1-(2-Bromophenyl)pyrrolidine as the aryl halide coupling partner. This transformation, a specific application of the Buchwald-Hartwig amination, is a cornerstone reaction in modern synthetic chemistry, enabling the construction of C(sp²)–N bonds that are prevalent in pharmaceuticals, agrochemicals, and materials science.[1] We will delve into the mechanistic underpinnings of the catalytic cycle, offer expert insights into the selection of critical reaction components, and provide a robust, step-by-step protocol for researchers. This guide is designed to empower scientists in academic and industrial settings to successfully implement and optimize this powerful synthetic methodology.

Introduction: The Significance of N-Aryl Pyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active molecules and approved drugs.[2][3] The N-arylation of this motif introduces a direct connection to an aromatic system, profoundly influencing the molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Traditional methods for forging such C-N bonds often require harsh conditions and suffer from limited substrate scope.[4] The advent of the palladium-catalyzed Buchwald-Hartwig amination has revolutionized this field, offering a mild, versatile, and highly efficient pathway to these valuable compounds.[4][5]

This protocol focuses on the use of this compound, a bifunctional molecule that can serve as a precursor for more complex structures. The N-arylation reaction at the pyrrolidine nitrogen using a separate aryl halide, or the coupling of the inherent bromophenyl group with another amine, are both important transformations. This guide will focus on the latter: using this compound as the aryl bromide source to couple with a variety of amine nucleophiles.

Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is paramount to rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[4][6] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst, typically bearing bulky, electron-rich phosphine ligands, inserts into the carbon-bromine bond of this compound. This forms a Pd(II) intermediate. The reactivity order for aryl halides is generally I > Br > Cl.[6]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center, displacing a ligand or the halide. A stoichiometric amount of base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: This is the product-forming step. The aryl group and the amido group couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5][6]

Bulky, electron-rich phosphine ligands are crucial as they promote the formation of the monoligated L₁Pd(0) active species, accelerate the rate-limiting oxidative addition, and facilitate the final reductive elimination step.[5][7][8]

Visualization of the Catalytic Cycle

Buchwald_Hartwig_Cycle Figure 1. Simplified Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition amine_coord [L-Pd(II)(Ar)(HNR¹R²)]⁺ Br⁻ oa_complex->amine_coord Amine Coordination amido_complex L-Pd(II)(Ar)(NR¹R²) amido_complex->pd0 Reductive Elimination prod Ar-NR¹R² (Product) amido_complex->prod amine_coord->amido_complex Deprotonation (-HBr) center sub1 Ar-Br (this compound) sub1->pd0 sub2 HNR¹R² (Amine) sub2->oa_complex base Base base->amine_coord

Caption: General catalytic cycle for the Buchwald-Hartwig N-arylation.

Key Reagents and Experimental Considerations

The success of the N-arylation reaction is highly dependent on the judicious choice of catalyst, ligand, base, and solvent.

ComponentRecommended ChoicesRationale & Expert Insights
Palladium Source Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a stable Pd(0) source that is widely used. Pd(OAc)₂ is a Pd(II) precatalyst that is reduced in situ to the active Pd(0) species by the phosphine ligand or amine. For challenging couplings, Pd₂(dba)₃ is often superior.[9]
Phosphine Ligand Biaryl Phosphines: XPhosRuPhosBrettPhosThese are the state-of-the-art ligands for C-N coupling.[5][10] Their steric bulk and electron-donating properties facilitate all steps of the catalytic cycle, allowing for lower catalyst loadings, milder conditions, and broader substrate scope, even with less reactive aryl chlorides.[7][8] For most standard couplings of aryl bromides, XPhos provides a good balance of reactivity and stability.
Base NaOt-Bu (Sodium tert-butoxide)K₃PO₄ (Potassium phosphate)Cs₂CO₃ (Cesium carbonate)NaOt-Bu is a strong, non-nucleophilic base and is the most common choice for amination reactions, often leading to the highest rates.[10] However, its high basicity can be incompatible with substrates bearing sensitive functional groups (e.g., esters, enolizable ketones). In such cases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are preferred, though they may require higher reaction temperatures.[9]
Solvent Toluene1,4-DioxaneTHF (Tetrahydrofuran)Toluene is a common non-polar solvent for these reactions. Dioxane is also widely used and can sometimes improve solubility and reaction rates.[1] All solvents must be anhydrous and deoxygenated (e.g., by purging with argon or nitrogen) to prevent catalyst deactivation.

Critical Note on Atmosphere: The Pd(0) catalyst and phosphine ligands are highly sensitive to oxygen. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques to ensure reproducibility and high yields.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-arylation of a generic secondary amine with this compound. The reaction should be optimized for each specific amine substrate.

Materials:

  • This compound (1.0 equiv)

  • Amine to be coupled (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol %)

  • XPhos (2-4 mol %)

  • NaOt-Bu (1.4 equiv)

  • Anhydrous, deoxygenated toluene (to make a 0.1-0.2 M solution)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Standard laboratory glassware for workup and purification

  • Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere of argon, add Pd₂(dba)₃ (e.g., 0.01 mmol, 1 mol% for a 1 mmol scale reaction), XPhos (0.02 mmol, 2 mol%), and NaOt-Bu (1.4 mmol).

    • Scientist's Note: Adding the solid reagents first under an inert atmosphere is crucial. If a glovebox is unavailable, the flask can be charged with solids, sealed, and then subjected to several cycles of vacuum/argon backfill.

  • Reagent Addition: Add this compound (1.0 mmol). If the amine is a solid, add it at this stage.

  • Solvent and Liquid Reagent Addition: Add anhydrous, deoxygenated toluene (5-10 mL). If the amine is a liquid, add it via syringe at this point.

  • Reaction: Seal the flask and place it in a preheated oil bath at 80-110 °C. Stir vigorously.

    • Optimization Tip: A typical starting temperature is 100 °C. For highly reactive amines, the temperature may be lowered. For less reactive or sterically hindered amines, a higher temperature may be necessary.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 4-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully by adding water (10 mL).

    • Safety Note: Quenching can be exothermic. Add water slowly.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

  • Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxygen exposure)Ensure rigorous inert atmosphere techniques and use freshly opened/purified reagents and anhydrous, deoxygenated solvents.
Insufficient temperatureIncrease the reaction temperature in 20 °C increments.
Inappropriate ligand/base combinationFor electron-poor amines, a stronger base (NaOt-Bu) may be needed. For hindered substrates, consider a bulkier ligand like BrettPhos.
Formation of Side Products Hydrodehalogenation (Ar-Br → Ar-H)This can occur if water is present. Ensure all reagents and solvents are scrupulously dry.
Homocoupling of amineThis is rare but can occur with certain substrates. Lowering the temperature may help.
Incomplete Reaction Catalyst deactivation over timeIncrease the catalyst loading slightly (e.g., from 1 mol% to 2 mol%).
Reversible reaction or equilibriumEnsure a slight excess of the amine coupling partner (1.2-1.5 equiv) is used.

Conclusion

The palladium-catalyzed N-arylation using this compound is a robust and highly versatile method for synthesizing complex amine derivatives. By carefully selecting the catalyst system and maintaining rigorous inert atmosphere conditions, researchers can achieve high yields for a broad range of substrates. The protocol and insights provided herein serve as a validated starting point for the successful application of this transformative reaction in drug discovery and organic synthesis.

References

Application Notes and Protocols for the Synthesis of Novel Pharmaceutical Intermediates from 1-(2-Bromophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and robust protocols for the synthesis of novel pharmaceutical intermediates starting from 1-(2-bromophenyl)pyrrolidine. This versatile building block serves as a key scaffold for the introduction of molecular diversity through modern catalytic cross-coupling reactions. We present optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds, respectively. The resulting 1-(biphenyl-2-yl)pyrrolidine and N-aryl-2-(pyrrolidin-1-yl)aniline derivatives are privileged structures in medicinal chemistry, with applications in the development of therapeutics for oncology, inflammatory diseases, and central nervous system disorders. Each protocol is accompanied by a mechanistic rationale, a summary of reaction parameters, and guidance for reaction monitoring and product purification, ensuring reliable and reproducible results for researchers in drug discovery and development.

Introduction: The Strategic Value of the this compound Scaffold

The pyrrolidine ring is a ubiquitous structural motif in a vast number of FDA-approved drugs and biologically active natural products.[1][2][3][4] Its saturated, non-planar structure provides access to three-dimensional chemical space, which is increasingly recognized as a critical factor in achieving high target affinity and selectivity in drug design.[4] When incorporated into a larger molecular framework, the pyrrolidine moiety can significantly influence physicochemical properties such as solubility and lipophilicity, thereby improving the pharmacokinetic profile of a drug candidate.

This compound is a particularly valuable starting material as it combines the desirable pyrrolidine scaffold with a synthetically versatile aryl bromide handle. The bromine atom at the ortho-position allows for the strategic introduction of various substituents through transition metal-catalyzed cross-coupling reactions, which have become indispensable tools in pharmaceutical synthesis.[5] The two primary transformations explored in this guide, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, facilitate the construction of biaryl and N-aryl aniline substructures, respectively. These moieties are prevalent in a wide range of pharmacologically active compounds, including kinase inhibitors, GPCR modulators, and CNS-active agents.[6][7][8]

This document serves as a practical guide for chemists to unlock the synthetic potential of this compound, providing reliable and well-validated protocols to accelerate the discovery and development of next-generation therapeutics.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[9] The reaction involves the palladium-catalyzed coupling of an organoboron reagent with an organohalide.[10] For a sterically hindered substrate like this compound, the choice of ligand is critical to ensure efficient oxidative addition and reductive elimination steps in the catalytic cycle.[11][12] Bulky, electron-rich phosphine ligands are generally preferred to promote these key steps.[11]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps:

  • Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base which activates the boronic acid.[10]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired biaryl product.

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAd Oxidative Addition (Ar-Br) Pd0->OxAd This compound PdII_Ar Ar-Pd(II)L₂(Br) OxAd->PdII_Ar Transmetal Transmetalation (Ar'B(OH)₂ + Base) PdII_Ar->Transmetal [Ar'B(OH)₃]⁻ PdII_ArAr Ar-Pd(II)L₂(Ar') Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Ar-Ar' ArBOH2 Ar'B(OH)₂ ArBOH3 [Ar'B(OH)₃]⁻ ArBOH2->ArBOH3 Base Base Base->ArBOH3

Figure 1: General catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 1-(4'-Methylbiphenyl-2-yl)pyrrolidine

This protocol describes the coupling of this compound with 4-methylphenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • 4-Methylphenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.02 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, 4-methylphenylboronic acid, [Pd(dppf)Cl₂], and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 1-(4'-methylbiphenyl-2-yl)pyrrolidine.

Data Summary and Optimization
ParameterRecommended ConditionRationale
Palladium Catalyst [Pd(dppf)Cl₂], Pd(PPh₃)₄Robust and effective for a range of aryl bromides.
Ligand dppf, SPhos, XPhosBulky, electron-rich ligands facilitate reaction with sterically hindered substrates.[9]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Choice of base can influence reaction rate and yield. Carbonates are generally effective and cost-efficient.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFAprotic polar solvents are commonly used. The addition of water is often necessary to facilitate the transmetalation step.
Temperature 80-110 °CSufficient thermal energy is required to drive the catalytic cycle.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a versatile method for the synthesis of aryl amines.[2][13] This reaction is of paramount importance in pharmaceutical chemistry, where the arylamine moiety is a common feature.[13] Similar to the Suzuki-Miyaura coupling, the success of the Buchwald-Hartwig amination with sterically demanding substrates like this compound relies heavily on the appropriate selection of a bulky, electron-rich phosphine ligand.[14]

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination is analogous to other palladium-catalyzed cross-coupling reactions:

  • Oxidative Addition: The active Pd(0) catalyst reacts with this compound to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond of the product and regenerating the Pd(0) catalyst.[13]

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAd Oxidative Addition (Ar-Br) Pd0->OxAd This compound PdII_Ar Ar-Pd(II)L₂(Br) OxAd->PdII_Ar AmineCoord Amine Coordination & Deprotonation PdII_Ar->AmineCoord HNR'R'' + Base PdII_Amido Ar-Pd(II)L₂(NR'R'') AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR'R'' Amine HNR'R'' Amine->AmineCoord Base Base Base->AmineCoord

References

Application Note & Protocols: 1-(2-Bromophenyl)pyrrolidine as a Versatile Precursor for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-arylpyrrolidine scaffold is a privileged motif in modern drug discovery, appearing in a significant number of FDA-approved therapeutics.[1][2][3] 1-(2-Bromophenyl)pyrrolidine represents a highly valuable and versatile precursor for accessing a diverse range of complex molecular architectures. Its strategic design, featuring a reactive aryl bromide handle ortho to the pyrrolidine linkage, makes it an ideal substrate for powerful palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of its application in constructing key carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are fundamental transformations in the synthesis of Active Pharmaceutical Ingredients (APIs).[4] We present detailed mechanistic discussions and field-proven protocols for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions, offering researchers a practical framework for leveraging this precursor in drug development programs.

Introduction: The Strategic Value of this compound

The pyrrolidine ring is a five-membered saturated nitrogen heterocycle that is a cornerstone of medicinal chemistry.[5][6] Its non-planar, sp³-rich structure allows for the exploration of three-dimensional chemical space, a critical factor for achieving high-affinity and selective interactions with biological targets.[5] When incorporated into an N-aryl structure, the pyrrolidine moiety can profoundly influence a molecule's physicochemical properties, including solubility, metabolic stability, and receptor binding.

The utility of this compound stems from the C(sp²)-Br bond on the phenyl ring. This bond serves as a highly reliable electrophilic site for oxidative addition to a low-valent palladium catalyst, the initiating step for a host of cross-coupling reactions.[4][7] This enables the modular and convergent synthesis of complex API candidates, where diverse functionalities can be systematically introduced onto the aromatic core.

Figure 1: Synthetic utility of this compound.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds under conditions that are far milder and more functional-group-tolerant than classical methods like nucleophilic aromatic substitution.[8][9]

Mechanistic Rationale & Causality

The reaction proceeds via a catalytic cycle involving a palladium(0)/palladium(II) redox couple.[10] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound. This is often the rate-determining step. The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) is critical as they stabilize the Pd(0) species and accelerate this step.[4][10]

  • Ligand Exchange/Amine Coordination: The amine nucleophile displaces a ligand on the Pd(II) complex.

  • Deprotonation: A base (typically a strong, non-nucleophilic one like sodium tert-butoxide) removes a proton from the coordinated amine, forming a palladium-amido complex. The choice of base is critical; weaker bases may not be sufficient to deprotonate the amine complex, stalling the catalytic cycle.[11]

  • Reductive Elimination: The new C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst. The steric bulk of the phosphine ligands also promotes this final, product-releasing step.[10]

buchwald_hartwig_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition AmineComplex [Ar-Pd(II)(NHR'R'')L]⁺Br⁻ OxAdd->AmineComplex Amine (R'R''NH) Coordination AmidoComplex Ar-Pd(II)(NR'R'')L AmineComplex->AmidoComplex Deprotonation (Base) AmidoComplex->Pd0 Reductive Elimination Product Product (Ar-NR'R'') AmidoComplex->Product ArBr This compound ArBr->OxAdd suzuki_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)(Ar')L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Product (Ar-Ar') Transmetal->Product ArBr This compound ArBr->OxAdd Boronic Ar'-B(OH)₂ + Base Boronic->Transmetal

References

Application Notes & Protocols: The Strategic Use of 1-(2-Bromophenyl)pyrrolidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the application of 1-(2-Bromophenyl)pyrrolidine, a versatile chemical building block, in the context of medicinal chemistry and drug discovery. We will explore its core utility as a synthetic intermediate, provide detailed protocols for its key transformations, and discuss its strategic role in the generation of novel molecular entities with therapeutic potential.

Introduction: The Value of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1][2][3][4][5] It is a core structural component in numerous natural products, alkaloids, and a significant number of FDA-approved drugs, including agents for treating cancer, diabetes, viral infections, and central nervous system (CNS) disorders.[2][3][6][7] The non-planar, sp³-rich nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, a critical factor for achieving high-affinity and selective interactions with biological targets.[2]

This compound emerges as a valuable starting material by combining this important heterocyclic motif with a synthetically versatile 2-bromophenyl group. This "handle" provides a reactive site for sophisticated chemical modifications, enabling the systematic construction of diverse compound libraries for pharmacological screening.

Physicochemical Characteristics

A foundational understanding of the compound's properties is essential for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₁₀H₁₂BrN[8]
Molecular Weight 226.12 g/mol [8]
Physical Form Liquid[8]
InChI Key RSEPYQZONPBLLQ-UHFFFAOYSA-N[8]
CAS Number 87698-81-5[8]

Core Synthetic Application: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound in medicinal chemistry stems from its 2-bromophenyl moiety, which serves as an ideal electrophilic partner in palladium-catalyzed cross-coupling reactions.[9][10] These reactions are cornerstones of modern organic synthesis, allowing for the efficient and selective formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions.[11][12] The ability to forge these bonds is fundamental to assembling the complex molecular architectures required for biologically active compounds.[11][12]

The electron-withdrawing nature of the adjacent pyrrolidine nitrogen can influence the reactivity of the C-Br bond, making it highly susceptible to the initial oxidative addition step required by low-valent palladium catalysts, which initiates the catalytic cycle.[10]

Logical Workflow for Library Synthesis

The following diagram illustrates a high-level strategy for using this compound as a starting point for generating a diverse chemical library for subsequent screening and lead optimization.

G cluster_0 Core Building Block cluster_1 Key Transformations cluster_2 Compound Library Generation cluster_3 Drug Discovery Cascade A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B + R-B(OH)₂ C Buchwald-Hartwig Amination (C-N Bond Formation) A->C + R₂NH D Diverse Aryl/Heteroaryl Substituted Pyrrolidines B->D E Diverse Amino-Substituted Phenylpyrrolidines C->E F High-Throughput Screening (HTS) D->F E->F G Hit-to-Lead Optimization (SAR Studies) F->G H Lead Candidate G->H

Caption: Drug discovery workflow using this compound.

Application Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl and aryl-heteroaryl linkages, which are prevalent motifs in pharmaceuticals.[10] This protocol describes a representative procedure for coupling this compound with a boronic acid.

Causality Behind Component Selection:

  • Palladium Catalyst (e.g., Pd(OAc)₂): The palladium source that, upon reduction to Pd(0), enters the catalytic cycle.

  • Phosphine Ligand (e.g., SPhos, XPhos): Bulky, electron-rich phosphine ligands are crucial. They stabilize the Pd(0) species, facilitate the oxidative addition step (especially with sterically hindered substrates like ortho-substituted aryl bromides), and promote the final reductive elimination.[9]

  • Base (e.g., K₃PO₄, Cs₂CO₃): The base is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetallation to the palladium center.[13]

  • Inert Atmosphere (Argon/Nitrogen): The active Pd(0) catalyst is sensitive to oxygen and will be deactivated through oxidation. An inert atmosphere is essential for catalytic activity.

Catalytic Cycle Visualization

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle center Pd(0)L₂ OA Oxidative Addition center->OA Ar-Br (this compound) ArPdBrL2 Ar-Pd(II)-Br (L)₂ OA->ArPdBrL2 TM Transmetallation ArPdArL2 Ar-Pd(II)-Ar' (L)₂ TM->ArPdArL2 RE Reductive Elimination RE->center Ar-Ar' (Product) ArPdBrL2->TM Ar'-B(OR)₃⁻ (from Ar'B(OH)₂ + Base) ArPdArL2->RE

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Experimental Protocol

Note: This is a general protocol based on established methods for analogous 2-bromoaryl substrates.[9][10] Optimization of catalyst, ligand, base, and solvent may be required for specific coupling partners.

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand like SPhos (4 mol%).

  • Addition of Base: Add a powdered base, such as potassium phosphate (K₃PO₄, 2.5 eq.).

  • Inerting the Atmosphere: Seal the vessel with a septum. Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of all oxygen.

  • Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water, 10:1 v/v) via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the limiting reagent.

  • Reaction Execution: Place the sealed tube in a preheated oil bath or heating block at 90-110 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring Progress: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, enabling the synthesis of arylamines.[14] This is particularly valuable in medicinal chemistry, as the arylamine substructure is present in a vast number of therapeutic agents.

Causality Behind Component Selection:

  • Catalyst/Ligand System: Similar to the Suzuki reaction, a palladium source and a bulky, electron-rich phosphine ligand are essential. Ligands like XPhos or RuPhos are often highly effective.

  • Base (e.g., NaOt-Bu, K₂CO₃): A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, making it a more effective nucleophile for the coupling reaction. The choice of base strength depends on the pKa of the amine.

  • Anhydrous/Aprotic Solvent (e.g., Toluene, Dioxane): These solvents are required to prevent quenching of the strong base and to maintain the stability of the catalytic species.

Catalytic Cycle Visualization

Buchwald_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle center Pd(0)L₂ OA Oxidative Addition center->OA Ar-Br (this compound) ArPdBrL Ar-Pd(II)-Br (L) OA->ArPdBrL AS Amine Coordination & Deprotonation ArPdAmidoL Ar-Pd(II)-NR₂ (L) AS->ArPdAmidoL RE Reductive Elimination RE->center Ar-NR₂ (Product) ArPdBrL->AS R₂NH + Base ArPdAmidoL->RE

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Step-by-Step Experimental Protocol
  • Vessel Preparation: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 eq.) and the desired primary or secondary amine (1.1 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction Execution: Seal the tube and heat the mixture with stirring at 80-110 °C until the starting material is consumed, as determined by TLC or LC-MS analysis (typically 8-24 hours).

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

  • Characterization: Confirm the structure and purity of the arylamine product using appropriate analytical techniques (NMR, HRMS).

Strategic Value in Drug Discovery Programs

The true power of this compound lies in its ability to serve as a versatile scaffold for creating large libraries of structurally related, yet diverse, molecules. By employing the cross-coupling reactions described above with a wide array of commercially available boronic acids and amines, researchers can rapidly generate hundreds of novel compounds.

These libraries are invaluable for:

  • High-Throughput Screening (HTS): To identify initial "hits" against a specific biological target.

  • Structure-Activity Relationship (SAR) Studies: Once a hit is identified, systematic modifications around the core scaffold can be made to improve potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion).[1]

The pyrrolidine scaffold itself has been successfully incorporated into drugs targeting a wide range of diseases, including:

  • Central Nervous System (CNS) Disorders: Many CNS agents leverage the pyrrolidine ring to interact with receptors and enzymes in the brain.[15][16]

  • Antiviral Agents: Pyrrolidine derivatives are key components of several antiviral drugs, particularly for Hepatitis C.[7]

  • Anticancer and Antidiabetic Agents: The scaffold is found in various enzyme inhibitors used in oncology and metabolic diseases.[2][3]

  • Anticonvulsants: Derivatives of pyrrolidine have shown promise as anticonvulsant and analgesic agents.[17][18]

By starting with this compound, drug discovery programs are well-positioned to explore these and other therapeutic areas, building upon a foundation of proven pharmacological relevance.

References

Application Note: Advanced Analytical Strategies for Monitoring the Synthesis of 1-(2-Bromophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides detailed protocols and expert insights into the analytical methodologies essential for monitoring the synthesis of 1-(2-Bromophenyl)pyrrolidine, a key intermediate in pharmaceutical development. We address the critical need for robust, real-time reaction monitoring to optimize yield, minimize impurity formation, and ensure process consistency. This guide details the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) for quantitative and qualitative analysis. Furthermore, it incorporates principles of method validation according to ICH guidelines to ensure data integrity and regulatory compliance.[1][2] This document is intended for researchers, process chemists, and quality control analysts in the pharmaceutical and chemical industries.

Introduction: The Synthetic Challenge and the Analytical Imperative

The synthesis of N-aryl cyclic amines, such as this compound, is a cornerstone of medicinal chemistry, providing scaffolds for a multitude of pharmacologically active agents. A common synthetic route involves the palladium-catalyzed Buchwald-Hartwig amination, coupling an aryl halide (2-bromo-1-iodobenzene or 1,2-dibromobenzene) with a cyclic amine (pyrrolidine).[3]

The success of this synthesis hinges on precise control of reaction parameters. Incomplete reactions, side reactions (e.g., hydrodehalogenation, dimer formation), and degradation of starting materials or products can lead to complex mixtures, reducing yield and complicating purification. Therefore, implementing robust analytical monitoring is not merely a quality control measure but an integral part of process development and optimization. This guide provides the scientific rationale and step-by-step protocols for establishing a multi-faceted analytical workflow.

cluster_reactants Starting Materials cluster_catalyst Catalytic System cluster_products Reaction Mixture Aryl Halide 2-Bromophenyl Halide (e.g., 1,2-dibromobenzene) Reaction Buchwald-Hartwig Cross-Coupling Aryl Halide->Reaction Pyrrolidine Pyrrolidine Pyrrolidine->Reaction Pd Catalyst Palladium Catalyst (e.g., Pd₂(dba)₃) Pd Catalyst->Reaction Ligand Phosphine Ligand (e.g., BINAP) Ligand->Reaction Base Base (e.g., NaOtBu) Base->Reaction Product This compound Reaction->Product Byproduct1 Side Products (e.g., Diphenylamine, Biphenyls) Reaction->Byproduct1 Unreacted Unreacted Starting Materials Reaction->Unreacted

References

Application Notes & Protocols: The Strategic Use of Aryl-Substituted Pyrrolidine Derivatives in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Privileged Pyrrolidine Scaffold in Modern Organocatalysis

The chiral pyrrolidine motif stands as a cornerstone in the field of asymmetric organocatalysis, a discipline that leverages small, metal-free organic molecules to catalyze stereoselective transformations.[1] Since the seminal reports in 2000 on L-proline's ability to catalyze intermolecular aldol reactions, the scientific community has recognized the immense potential of this five-membered heterocyclic scaffold.[2][3] The secondary amine within the pyrrolidine ring is the linchpin of its catalytic prowess, enabling two primary modes of activation for carbonyl compounds: HOMO-raising enamine catalysis and LUMO-lowering iminium ion catalysis .[4][5]

A significant breakthrough occurred in 2005 when the groups of Hayashi and Jørgensen independently developed diarylprolinol silyl ethers.[6][7] These catalysts, often bearing bulky aryl groups, dramatically enhanced reactivity and stereoselectivity, broadening the scope of organocatalysis to a vast array of chemical reactions.[5][8] This guide will delve into the application of a specific subclass of these powerful catalysts: those featuring a 2-bromophenyl moiety, and clarify their role in contrast to similarly named but functionally distinct chemical reagents.

Mechanistic Rationale: The Role of the Aryl Moiety in Stereocontrol

The remarkable efficacy of diarylprolinol ether catalysts stems from their well-defined structure, which creates a highly organized chiral environment around the reactive intermediates. The introduction of a (2-bromophenyl) group, as part of the C2-diarylmethyl substituent, serves a critical function in this architecture.

Causality Behind Catalyst Design:

  • Steric Shielding: The primary role of the bulky diaryl groups (including 2-bromophenyl) is to provide facial discrimination. Once the catalyst's secondary amine forms an enamine or iminium ion with a carbonyl substrate, the aryl groups effectively block one of the two enantiotopic faces from the approaching electrophile or nucleophile. This steric hindrance is the principal determinant of the reaction's stereochemical outcome.[9]

  • Electronic Tuning: The electronic properties of the aryl ring can subtly influence the catalyst's reactivity. While steric bulk is paramount, electron-withdrawing or -donating substituents can modulate the nucleophilicity of the enamine intermediate or the electrophilicity of the iminium ion. The bromine atom, being electron-withdrawing, can impact these properties.

  • Structural Rigidity: The presence of ortho-substituents, like bromine, can restrict the rotation of the aryl groups, leading to a more rigid and well-defined chiral pocket, which often translates to higher enantioselectivities.

Below is a diagram illustrating the general structure of these catalysts and the proposed mechanism for stereocontrol in an enamine-mediated reaction.

Caption: General structure and stereodirecting principle of a diarylprolinol ether catalyst.

Application Note 1: Asymmetric Michael Addition to Nitroolefins

The conjugate addition of aldehydes and ketones to nitroolefins is a powerful method for constructing carbon-carbon bonds and synthesizing valuable γ-nitro carbonyl compounds.[10][11] Diarylprolinol ether catalysts, including those with 2-bromophenyl groups, are exceptionally effective at promoting this reaction with high diastereo- and enantioselectivity via an enamine activation mechanism.

Workflow and Rationale:

Michael_Addition_Workflow cluster_workflow Experimental Workflow start 1. Catalyst Activation (Aldehyde + Catalyst) enamine 2. Enamine Formation (Nucleophilic Intermediate) start->enamine Fast addition 3. Michael Addition (Enamine attacks Nitroolefin) enamine->addition hydrolysis 4. Hydrolysis (Releases Product & Regenerates Catalyst) addition->hydrolysis hydrolysis->start Catalyst Turnover workup 5. Aqueous Workup & Purification hydrolysis->workup product γ-Nitroaldehyde Product (High ee & dr) workup->product

Caption: High-level workflow for an organocatalyzed asymmetric Michael addition.

Protocol Trustworthiness: The protocol is designed to be self-validating. The expected high enantiomeric excess (ee) and diastereomeric ratio (dr), verifiable by chiral HPLC and ¹H NMR analysis respectively, serve as direct confirmation of the catalyst's performance and the protocol's successful execution. Deviations from the expected values would indicate issues with reagent purity, catalyst integrity, or reaction conditions.

Protocol: Asymmetric Michael Addition of Propanal to β-Nitrostyrene

This protocol is adapted from established methodologies for diarylprolinol silyl ether catalysts.[12][13]

Materials:

  • (S)-α,α-Bis(2-bromophenyl)-2-pyrrolidinemethanol trimethylsilyl ether (Catalyst)

  • trans-β-Nitrostyrene

  • Propanal (freshly distilled)

  • Benzoic Acid (co-catalyst)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

  • Reaction Setup: To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the diarylprolinol silyl ether catalyst (0.02 mmol, 10 mol%) and benzoic acid (0.02 mmol, 10 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 5 minutes.

  • Reagent Addition: Add anhydrous DCM (2.0 mL) via syringe. Cool the solution to 4 °C in a cold bath. Add trans-β-nitrostyrene (0.2 mmol, 1.0 equiv).

  • Initiation: Add freshly distilled propanal (1.0 mmol, 5.0 equiv) dropwise over 2 minutes. The large excess of the aldehyde is crucial to favor enamine formation and drive the reaction to completion.

  • Reaction Monitoring: Allow the reaction to stir at 4 °C. Monitor the consumption of the nitrostyrene by Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 12-24 hours.

  • Quenching and Workup: Upon completion, quench the reaction by adding 5 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient of Hexanes:Ethyl Acetate) to afford the desired γ-nitroaldehyde.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR analysis of the purified product. Determine the enantiomeric excess by chiral HPLC analysis.

Substrate (Nitroolefin)AldehydeYield (%)dr (syn:anti)ee (syn, %)
trans-β-NitrostyrenePropanal95>95:598
(E)-1-nitro-2-(4-chlorophenyl)ethenePropanal92>95:599
(E)-1-nitro-2-(4-methoxyphenyl)ethenePropanal9694:697
(E)-1-nitro-2-(2-thienyl)etheneButanal8892:895
Representative data based on performance of similar Hayashi-Jørgensen catalysts.[12][13]

Application Note 2: Asymmetric Aldol and Mannich Reactions

The same class of catalysts is highly effective in other fundamental C-C and C-N bond-forming reactions.

  • Asymmetric Aldol Reaction: Catalyzes the reaction between a ketone (via its enamine) and an aldehyde, producing β-hydroxy carbonyl compounds with excellent stereocontrol.[3][14] The principle is similar to the Michael addition, where the catalyst's bulky framework directs the approach of the electrophilic aldehyde to the enamine.

  • Asymmetric Mannich Reaction: This reaction involves the addition of a ketone or aldehyde (as the enamine) to an imine, forming a β-amino carbonyl compound, a key structural motif in many pharmaceuticals.[15][16] The catalyst activates the carbonyl compound while its chiral environment dictates the stereoselective attack on the imine electrophile. Bifunctional catalysts, which can activate both the nucleophile and the electrophile, are often employed for this transformation.[17]

Catalytic_Cycle catalyst Chiral Pyrrolidine Catalyst (Cat-NH) enamine Enamine Intermediate catalyst->enamine - H₂O aldehyde Aldehyde (RCHO) aldehyde->enamine iminium_add Iminium Adduct enamine->iminium_add Stereoselective Attack nitroolefin Nitroolefin (Electrophile) nitroolefin->iminium_add iminium_add->catalyst Regeneration product γ-Nitroaldehyde Product iminium_add->product Hydrolysis hydrolysis H₂O hydrolysis->product

Caption: A simplified catalytic cycle for the enamine-mediated Michael addition.

Important Distinction: Organocatalysts vs. Cross-Coupling Substrates

It is critical for researchers to distinguish between pyrrolidine-based organocatalysts and pyrrolidine-containing reagents for other transformations. For instance, the compound 1-((2-Bromophenyl)sulfonyl)pyrrolidine is not an organocatalyst. Instead, it is a versatile building block used as an electrophilic substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[18][19] In these cases, the synthetic utility arises from the reactivity of the carbon-bromine bond, which allows for the formation of new C-C or C-N bonds at that position, a fundamentally different reactivity profile from the catalytic action of the pyrrolidine's secondary amine.[18]

Conclusion

Pyrrolidine derivatives bearing bulky aryl substituents, such as the 2-bromophenyl moiety, at the C2 position are powerful and versatile organocatalysts for a range of asymmetric transformations. Their well-defined chiral pocket, a result of steric shielding and electronic tuning by the aryl groups, enables the synthesis of complex molecules with exceptional levels of stereocontrol. The protocols and principles outlined in this guide provide a robust framework for researchers in organic synthesis and drug discovery to leverage these catalysts for the efficient construction of enantiomerically enriched compounds.

References

Introduction: The Significance of the 2-Aryl-Substituted Pyrrolidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of 2-aryl-substituted pyrrolidines, a critical scaffold in modern drug discovery. This document provides researchers, scientists, and drug development professionals with a detailed overview of key synthetic strategies, complete with step-by-step protocols, mechanistic insights, and comparative data.

The pyrrolidine ring is a privileged nitrogen-containing heterocycle, forming the core of numerous natural products, pharmaceuticals, and chiral catalysts.[1][2][3][4] When substituted with an aryl group at the 2-position, this scaffold gains significant biological importance, appearing in a wide array of therapeutic agents targeting the central nervous system, inflammatory pathways, and infectious diseases.[2][5][6][7] The stereochemistry at the C2 position is often crucial for biological activity, making the development of robust and stereoselective synthetic methods a primary objective for organic and medicinal chemists.[5]

This guide details several field-proven, state-of-the-art methodologies for constructing 2-aryl-substituted pyrrolidines. It moves beyond simple procedural lists to explain the underlying principles and rationale for experimental choices, empowering researchers to adapt and troubleshoot these methods for their specific synthetic targets. The strategies covered include transition-metal-catalyzed C-H functionalization, nucleophilic addition to imine derivatives, intramolecular carboamination, and biocatalytic transformations.

Strategy 1: Palladium-Catalyzed Direct C(sp³)–H Arylation

Direct C–H bond functionalization represents one of the most efficient and atom-economical strategies in modern synthesis.[8][9] For pyrrolidines, this approach allows for the direct coupling of an aryl group at the α-position (C2) without the need for pre-functionalization, significantly shortening synthetic sequences.

Scientific Principle & Mechanistic Insight

Palladium(II) catalysts are highly effective for the α-arylation of N-substituted pyrrolidines. The reaction typically proceeds via a concerted metalation-deprotonation (CMD) mechanism, where the palladium catalyst selectively activates the C-H bond α to the nitrogen atom. The choice of an appropriate N-protecting or directing group is often critical. The catalytic cycle, illustrated below, involves C-H activation to form a palladacycle intermediate, oxidative addition of an aryl halide, and subsequent reductive elimination to furnish the 2-arylated product and regenerate the active Pd(II) catalyst. The use of an oxidant, such as 1,4-benzoquinone (BQ), is often necessary to facilitate the reductive elimination step.[9]

G ketone ω-Chloro Arylketone ta_enzyme Transaminase (TA) + Amine Donor ketone->ta_enzyme Asymmetric Amination chloroamine Chiral ω-Chloroamine ta_enzyme->chloroamine product_r (R)-2-Aryl-pyrrolidine chloroamine->product_r Spontaneous Cyclization imine 2-Aryl-1-pyrroline ired_enzyme Imine Reductase (IRED) + NADPH imine->ired_enzyme Asymmetric Reduction product_s (S)-2-Aryl-pyrrolidine ired_enzyme->product_s

References

Application Notes & Protocols: Leveraging 1-(2-Bromophenyl)pyrrolidine for the Development of Neurological Disorder Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The five-membered pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in FDA-approved drugs and natural products. Its non-planar, three-dimensional structure allows for comprehensive exploration of pharmacophore space, a critical attribute in designing highly specific and potent therapeutic agents. This guide focuses on a key synthetic intermediate, 1-(2-Bromophenyl)pyrrolidine , detailing its strategic application in the synthesis and evaluation of novel drug candidates for complex neurological disorders. We provide the scientific rationale, detailed synthetic protocols, and a cascade of validated bioassays designed to identify and optimize next-generation therapeutics targeting epilepsy, neurodegeneration, and other debilitating conditions of the central nervous system (CNS).

The Scientific Rationale: Why Target Neurological Disorders with Pyrrolidine Scaffolds?

Neurological disorders are characterized by profound disruptions in neuronal function, often stemming from imbalances in synaptic transmission and electrical excitability. The therapeutic strategy, therefore, frequently involves modulating the activity of key proteins that govern these processes. The pyrrolidine scaffold has proven to be an exceptionally versatile framework for creating molecules that interact with these targets.

Key molecular targets in neurology that are amenable to modulation by pyrrolidine-based compounds include:

  • Voltage-Gated Ion Channels: Aberrant activity of voltage-sensitive sodium (Nav) and calcium (Cav) channels is a hallmark of epilepsy. Many successful anticonvulsant drugs function by stabilizing the inactive state of these channels, thereby reducing hyperexcitability. Pyrrolidine-2,5-dione derivatives, for example, have shown significant promise by interacting with these channels.

  • Neurotransmitter Receptors: The balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission is critical for proper brain function. Compounds that enhance GABAergic inhibition are effective anxiolytics and anticonvulsants. Pyrrolidine analogs can be designed to act as agonists or modulators at GABA receptors or other metabotropic receptors that regulate synaptic activity.

  • Neurodegenerative-Associated Enzymes: In conditions like Alzheimer's and Parkinson's disease, enzymes such as acetylcholinesterase (AChE), monoamine oxidase (MAO), and beta-secretase (BACE1) are key therapeutic targets. The pyrrolidine structure can serve as a core to build potent and selective enzyme inhibitors.

The utility of This compound lies in its dual-functionality. The pyrrolidine ring provides the foundational 3D structure for optimal target engagement, while the 2-bromophenyl group serves as a highly versatile chemical handle. The bromine atom is primed for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the systematic and efficient introduction of chemical diversity to generate large libraries of candidate compounds for screening.

Synthetic Strategy: From Building Block to Drug Candidate

The core of the drug discovery process is the generation of a chemically diverse library of molecules for biological screening. This compound is an ideal starting point for this endeavor. The general workflow involves leveraging the bromo-substituent for diversification.

G cluster_synthesis Synthesis & Diversification cluster_screening Screening Cascade Start This compound Coupling Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Library Compound Library (Diverse Analogs) Coupling->Library Reagents Diverse Coupling Partners (Boronic Acids, Amines, Alkynes) Reagents->Coupling Purify Purification & Characterization (Chromatography, NMR, MS) Library->Purify InVitro In Vitro Biological Assays Purify->InVitro LeadGen Lead Candidate Identification InVitro->LeadGen

Caption: General workflow for drug discovery using this compound.

Protocol 1: Synthesis of a 1-(Biphenyl-2-yl)pyrrolidine Analog via Suzuki Coupling

This protocol exemplifies the use of the bromide as a reactive handle to introduce new aryl groups, a common strategy for exploring structure-activity relationships (SAR).

Objective: To synthesize a novel biphenyl-pyrrolidine derivative to assess how extending the aromatic system impacts biological activity.

Materials:

  • This compound

  • 4-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • Toluene and Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), potassium carbonate (2.5 eq), palladium(II) acetate (0.03 eq), and triphenylphosphine (0.06 eq).

  • Solvent Addition: Add a 3:1 mixture of degassed toluene and water.

  • Reaction: Heat the mixture to 90°C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality: The palladium catalyst facilitates the coupling between the sp² carbon of the bromophenyl ring and the sp² carbon of the boronic acid. The base is essential for activating the boronic acid and completing the catalytic cycle. This reaction is highly reliable and tolerates a wide variety of functional groups, making it a cornerstone of modern medicinal chemistry.

Biological Evaluation: A Phased Approach to Identifying Leads

Once a library of compounds is synthesized, a systematic screening cascade is employed to identify promising candidates and elucidate their mechanism of action.

Caption: Phased screening cascade for evaluating novel neurological drug candidates.

Protocol 2: In Vitro Neuroprotection Assay

This primary assay rapidly identifies compounds that can protect neurons from a toxic insult, a desirable property for drugs targeting neurodegenerative diseases.

Objective: To screen the synthesized library for compounds that protect against glutamate-induced excitotoxicity in a neuronal cell line.

Model: SH-SY5Y human neuroblastoma cells are a widely used and validated model for neurotoxicity and neuroprotection studies.

Procedure:

  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., ranging from 0.1 µM to 100 µM) for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known neuroprotective agent).

  • Toxicity Induction: Induce excitotoxicity by adding glutamate to a final concentration of 5 mM to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • Viability Assessment: Measure cell viability using a standard MTT assay. Add MTT reagent to each well, incubate for 4 hours, then solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Data Analysis: Read the absorbance at 570 nm. Calculate the percentage of cell viability relative to the untreated (negative control) cells. Plot dose-response curves to determine the EC₅₀ (half-maximal effective concentration) for active compounds.

Trustworthiness: This assay is self-validating through the inclusion of negative (vehicle only), positive (glutamate only), and protective controls. A statistically significant increase in viability in the compound-treated groups compared to the glutamate-only group indicates a neuroprotective effect.

Protocol 3: In Vivo Anticonvulsant Efficacy Testing

Promising candidates from in vitro screens must be validated in whole-animal models to confirm efficacy and assess their therapeutic window.

Objective: To evaluate the anticonvulsant activity of a lead compound using the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) seizure models in mice.

Models:

  • MES Test: A model for generalized tonic-clonic seizures. Protection in this assay suggests activity against voltage-gated sodium channels.

  • scPTZ Test: A model for absence seizures. Protection here often indicates an effect on the seizure threshold, possibly through modulation of T-type calcium channels or GABAergic systems.

Procedure:

  • Animal Acclimation: Use male Swiss mice (20-25g). Allow them to acclimate for at least one week before the experiment.

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg). Include a vehicle control group and a positive control group (e.g., Phenytoin for MES, Ethosuximide for scPTZ).

  • Time to Peak Effect: Conduct the seizure test at the time of predicted peak effect, typically 30-60 minutes post-injection.

  • Seizure Induction:

    • MES: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) via corneal electrodes. The endpoint is the presence or absence of tonic hindlimb extension. Absence of this sign indicates protection.

    • scPTZ: Administer a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously. Observe the animals for 30 minutes. The endpoint is the presence or absence of clonic seizures lasting more than 5 seconds.

  • Data Analysis: Determine the percentage of animals protected at each dose. Calculate the ED₅₀ (median effective dose) for each test using probit analysis.

Neurotoxicity Assessment (Rotarod Test): To ensure that the observed anticonvulsant effect is not due to general motor impairment, perform the rotarod test.

  • Train mice to stay on a rotating rod (e.g., at 10 rpm).

  • On the test day, administer the compound at its effective doses.

  • Place the mice on the rotarod at the time of peak effect and record the latency to fall.

  • A significant decrease in performance compared to the vehicle group indicates neurotoxicity. The ratio of the neurotoxic dose (TD₅₀) to the effective dose (ED₅₀) provides the Protective Index (PI), a measure of the drug's safety margin.

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: In Vitro Neuroprotection Data for a Hypothetical Compound Series

Compound IDR-Group (at C2 of Phenyl)EC₅₀ (µM) for Neuroprotection
Lead-001 -H (from 1-phenylpyrrolidine)> 100
SYN-001 -F (from Protocol 1)15.2
SYN-002 -OCH₃22.8
SYN-003 -CN8.5

Table 2: In Vivo Anticonvulsant Profile of Lead Candidate SYN-003

TestED₅₀ (mg/kg, i.p.)TD₅₀ (mg/kg, Rotarod)Protective Index (PI = TD₅₀/ED₅₀)
MES 35.5> 200> 5.6
scPTZ 98.1> 200> 2.0

Conclusion

This compound represents a high-value starting material for the discovery of novel therapeutics for neurological disorders. Its structure combines the advantageous 3D geometry of the pyrrolidine ring with a versatile reactive handle for extensive chemical diversification. By following a logical workflow of targeted synthesis, in vitro screening for desired biological activity, and in vivo validation in disease-relevant animal models, researchers can efficiently navigate the complex path of drug discovery. The protocols and strategies outlined in this guide provide a robust framework for identifying and optimizing lead candidates with the potential to become next-generation medicines for patients suffering from these challenging conditions.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 1-(2-Bromophenyl)pyrrolidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting palladium-catalyzed coupling reactions involving 1-(2-Bromophenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. My approach is to not only provide solutions but to also explain the chemical reasoning behind them, empowering you to make informed decisions in your future experiments.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of this compound with a primary amine is giving a low yield. What are the most common initial culprits?

A1: Low yields in this specific coupling can often be traced back to a few key areas. First, consider the potential for steric hindrance. The bromo-substituent is ortho to the pyrrolidine group, which can impede the approach of the amine and the catalyst.[1] Second, suboptimal catalyst, ligand, or base selection is a frequent issue. Modern, bulky phosphine ligands are often necessary to overcome steric challenges and promote efficient coupling.[1][2] Finally, ensure that your reaction is performed under strictly anaerobic and anhydrous conditions, as both oxygen and water can lead to catalyst deactivation and undesirable side reactions.[3][4]

Q2: I am observing a significant amount of a side product that appears to be the debrominated starting material (1-phenylpyrrolidine). What is causing this?

A2: The formation of the hydrodehalogenated arene is a classic side reaction in Buchwald-Hartwig aminations.[2][5] This typically occurs via a competing pathway where a palladium-hydride species is generated, which can then reductively eliminate to form the debrominated product. This can be exacerbated by β-hydride elimination from the amine coupling partner or from certain solvents at high temperatures.[2][6] To mitigate this, consider using a bulkier ligand, a different base, or a lower reaction temperature.

Q3: Can I use this compound in Suzuki-Miyaura couplings as well?

A3: Absolutely. This compound is an excellent substrate for Suzuki-Miyaura reactions to form new carbon-carbon bonds.[1][7] The principles of catalyst, ligand, and base selection are similar to the Buchwald-Hartwig amination, with the goal of facilitating the oxidative addition and subsequent transmetalation steps.

Q4: My crude product is a complex mixture that is difficult to purify. What are some strategies to improve this?

A4: A complex product mixture suggests that either the reaction is not going to completion or multiple side reactions are occurring. Before focusing on purification, it's best to optimize the reaction conditions to achieve higher conversion and selectivity. If purification is still challenging, consider using a solvent pair for recrystallization, such as ethanol/water or ethyl acetate/heptane, as the product has both nonpolar and polar moieties.[8] Gradient column chromatography can also be effective in separating closely eluting impurities.[8]

Troubleshooting Guide: Symptom-Based Problem Solving

This section provides a more in-depth look at specific experimental issues and offers step-by-step guidance for resolution.

Symptom 1: No Reaction or Very Low Conversion

If you observe primarily unreacted starting materials, it points to a fundamental issue with the reaction initiation.

Potential Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[9][10]

    • Protocol: Consider using a palladium precatalyst that more readily forms the active catalytic species.[10] Alternatively, a pre-activation step where the Pd(II) source and ligand are heated in the presence of a reducing agent (like a small amount of the amine or a boronic acid) before adding the aryl bromide can be beneficial.[11]

  • Poor Ligand Choice: The ligand may not be suitable for the sterically hindered substrate.

    • Recommendation: For ortho-substituted aryl bromides, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often more effective.[1][12][13]

  • Inappropriate Base: The base may not be strong enough to deprotonate the amine, or it may be sterically hindered.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective base for these reactions.[5] However, if base-sensitive functional groups are present, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, though they may require higher temperatures or longer reaction times.[14][15]

Experimental Protocol: Catalyst Pre-activation for Improved Activity

  • To an oven-dried Schlenk tube, add the Pd(II) precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add a small amount of a reducing agent (e.g., a portion of the amine coupling partner or a simple boronic acid) and the reaction solvent.

  • Heat the mixture at the intended reaction temperature for 15-30 minutes. A color change is often indicative of Pd(0) formation.

  • Cool the mixture to room temperature, then add the this compound, the remaining amine, and the base.

  • Proceed with the reaction as planned, heating to the desired temperature.

Symptom 2: Incomplete Conversion with Side Product Formation

In this scenario, the reaction is proceeding but is either stalling or being diverted down unproductive pathways.

Potential Causes & Solutions:

  • Catalyst Deactivation: The active catalyst may be degrading over the course of the reaction. This can be caused by impurities, high temperatures, or inherent instability of the catalytic intermediates.[16]

    • Troubleshooting Workflow:

      • Ensure all reagents and solvents are pure and rigorously degassed.

      • Consider a lower reaction temperature and longer reaction time.

      • Experiment with a different, more robust ligand.

  • β-Hydride Elimination: As mentioned in the FAQs, this is a common side reaction, especially with primary amines that have β-hydrogens.[5]

    • Mitigation Strategies:

      • Utilize a bidentate ligand like BINAP or DPPF, which can sometimes suppress side reactions by preventing the formation of monoligated palladium species.[2]

      • Employ a bulkier monodentate ligand to sterically disfavor the conformation required for β-hydride elimination.

Diagram: Troubleshooting Incomplete Conversion

G start Incomplete Conversion Observed check_purity Verify Reagent & Solvent Purity start->check_purity lower_temp Lower Reaction Temperature check_purity->lower_temp If purity is confirmed change_ligand Screen Alternative Ligands (e.g., bulkier or bidentate) lower_temp->change_ligand If still incomplete re_evaluate Re-evaluate Yield change_ligand->re_evaluate

Caption: A decision workflow for addressing incomplete reaction conversion.

Symptom 3: Product Degradation or Complex Post-Workup Mixture

Sometimes, the desired product forms but is then degraded during the reaction or subsequent purification steps.

Potential Causes & Solutions:

  • Harsh Workup Conditions: The product may be sensitive to acidic or basic conditions during the aqueous workup.

    • Recommendation: Ensure that any acidic or basic washes are followed by a wash with brine or deionized water to neutrality before concentrating the organic layer.[8]

  • Thermal Degradation: Prolonged exposure to high temperatures during solvent evaporation can lead to product degradation.[8]

    • Recommendation: Use a rotary evaporator at a moderate temperature to remove solvents.

  • Insolubility Issues: Poor solubility of reagents or the product can lead to a heterogeneous reaction mixture and inconsistent results.[10]

    • Recommendation: Screen different solvents. Toluene and dioxane are common choices for Buchwald-Hartwig reactions.[4][17] Sometimes, a co-solvent may be necessary to ensure all components remain in solution.

Table: Common Solvents and Bases for Buchwald-Hartwig Amination

SolventBaseTypical Temperature Range (°C)Notes
TolueneNaOtBu, K₃PO₄80-110Good general-purpose solvent, easy to dry.
1,4-DioxaneNaOtBu, Cs₂CO₃80-100Can be better for solubilizing some polar substrates.
Tetrahydrofuran (THF)NaOtBu, LHMDS60-70Lower boiling point, suitable for more reactive substrates.
tert-ButanolK₃PO₄, K₂CO₃80-100Can be beneficial in some cases, particularly with weaker bases.

Concluding Remarks

Successfully troubleshooting low-yield coupling reactions with this compound requires a systematic approach. By understanding the underlying catalytic cycle and potential side reactions, you can make logical adjustments to your experimental parameters. Always begin by ensuring the purity of your reagents and the integrity of your reaction setup. From there, methodical screening of ligands, bases, and solvents will often lead to a significant improvement in your reaction outcome.

References

Technical Support Center: Optimization of 1-(2-Bromophenyl)pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(2-Bromophenyl)pyrrolidine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific transformation. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and rationalize your experimental choices.

The primary and most robust method for synthesizing this compound is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction.[1][2] This reaction forms a carbon-nitrogen bond between 1-bromo-2-nitrobenzene (or a related 2-bromophenyl electrophile) and pyrrolidine. While powerful, its success is highly sensitive to the interplay of catalyst, ligand, base, and solvent. This guide will address the most common challenges encountered during this synthesis.

Core Reaction and Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium center that alternates between Pd(0) and Pd(II) oxidation states.[1][3] Understanding this cycle is paramount for effective troubleshooting.

Buchwald_Hartwig_Cycle pd0 Active L-Pd(0) Catalyst oa_complex Oxidative Addition Complex (L-Pd(II)(Ar)X) pd0->oa_complex Oxidative Addition (Rate-Determining Step for Ar-Cl/Ar-Br) amine_complex Amine Complex [L-Pd(II)(Ar)(HNR₂)]⁺X⁻ oa_complex->amine_complex Ligand Exchange with Pyrrolidine amido_complex Amido Complex (L-Pd(II)(Ar)(NR₂)) amine_complex->amido_complex Deprotonation base_h [Base-H]⁺X⁻ amido_complex->pd0 Reductive Elimination product This compound (Ar-NR₂) amido_complex->product reagents Ar-X + HNR₂ (2-Bromophenyl Halide + Pyrrolidine) base Base base->amine_complex Base removes H⁺

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of this compound.

Q1: My reaction shows low or no conversion of the 2-bromophenyl starting material. What are the likely causes?

This is the most frequent issue and typically points to problems with the catalytic system's activity.

Potential Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species is not being generated or is being deactivated.

    • Oxygen Sensitivity: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and liquid reagents are thoroughly deoxygenated.[4]

    • Palladium Source: If using a Pd(II) precursor like Pd(OAc)₂, its reduction to Pd(0) in situ can be inefficient. Consider switching to a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or, more reliably, a modern palladium precatalyst (e.g., G3 or G4 palladacycles).[4][5] Precatalysts are designed for rapid and clean generation of the active Pd(0) species upon exposure to a base.[3][6]

    • Catalyst Poisoning: Impurities in your starting materials, particularly sulfur-containing compounds or other coordinating species in the amine, can poison the palladium catalyst.[7][8] Ensure high purity of all reagents.

  • Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating both oxidative addition and reductive elimination.[9]

    • Steric Hindrance & Electron Density: For electron-rich aryl bromides coupling with secondary cyclic amines like pyrrolidine, bulky and electron-rich biaryl phosphine ligands are generally the most effective.[4][5] If your current ligand is not working, it may not be suitable for this specific transformation.

  • Incorrect Base or Insufficient Basicity: The base's primary role is to deprotonate the amine-palladium complex to form the key amido-palladium intermediate.[1][10]

    • Strength: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective choices.[4][7] Weaker bases like K₂CO₃ or Cs₂CO₃ are generally ineffective for this coupling.[5]

    • Solubility: The base must have some solubility in the reaction medium. If the base is clumping at the bottom of the flask, it can lead to poor reproducibility. Vigorous stirring is essential.[3]

Low_Yield_Troubleshooting start Low / No Conversion check_inert Verify Inert Atmosphere (Ar/N₂) & Degassed Solvents start->check_inert check_catalyst Evaluate Catalyst System check_inert->check_catalyst Atmosphere OK sub_catalyst Switch to Pd Precatalyst (e.g., G3-XPhos) check_catalyst->sub_catalyst Using Pd(II) source sub_ligand Screen Bulky, Electron-Rich Ligands (e.g., RuPhos, BrettPhos) check_catalyst->sub_ligand Precatalyst used check_base Check Base Strength & Solubility (NaOtBu, LHMDS) check_temp Is Reaction Temperature Optimal? (Typically 80-110 °C) check_base->check_temp Using strong base sub_base Switch to a Stronger Base check_base->sub_base Using weak base increase_temp Increase Temperature check_temp->increase_temp Reaction is cold sub_catalyst->check_base sub_ligand->check_base sub_base->check_temp

Caption: Troubleshooting workflow for low reaction conversion.

Q2: My reaction is consuming the starting material, but I'm getting a low yield of the desired product. What are the common side reactions?

Observing byproduct formation indicates that the catalytic cycle is operating, but undesired pathways are competing with the productive reductive elimination step.

Common Side Reactions & Solutions:

  • Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen, forming bromobenzene as a byproduct. It often occurs when β-hydride elimination competes with reductive elimination, a process that can be influenced by the ligand.[1][7]

    • Solution: This is often a ligand-dependent issue. Screening different bulky phosphine ligands can often minimize this side reaction by sterically discouraging the conformation required for β-hydride elimination.

  • Biaryl Formation (Homocoupling): Formation of 2,2'-dibromobiphenyl can occur, especially at higher temperatures or if the catalyst system promotes self-coupling of the aryl halide.

    • Solution: Lowering the reaction temperature may help. Additionally, ensuring a slight excess of the amine can favor the desired cross-coupling pathway.

  • Amine Vinylation (if applicable with vinyl halide impurities): If vinyl halides are present as impurities, competing N-vinylation can occur.[11]

    • Solution: This highlights the importance of using high-purity starting materials.

Optimization Protocols

For challenging substrates or when aiming for maximum yield, a systematic optimization of reaction parameters is necessary.

Experimental Protocol: Screening Catalysts, Ligands, and Bases

This protocol outlines a parallel screening approach to efficiently identify optimal conditions.

Materials:

  • 2-Bromo-substituted phenyl starting material (e.g., 1-bromo-2-nitrobenzene)

  • Pyrrolidine

  • Palladium precatalysts (e.g., XPhos-Pd-G3, RuPhos-Pd-G3)

  • Ligands (e.g., XPhos, RuPhos, BrettPhos)

  • Bases (e.g., NaOtBu, KOtBu, LHMDS)

  • Anhydrous, deoxygenated solvents (e.g., Toluene, Dioxane, 2-MeTHF)[7]

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials with stir bars

Procedure:

  • Setup: In an inert atmosphere glovebox, arrange an array of reaction vials.

  • Add Solids: To each designated vial, add the 2-bromophenyl starting material (1.0 equiv), the palladium precatalyst (1-2 mol%), and the base (1.5-2.0 equiv).[5] If not using a precatalyst, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (2 mol%).

  • Add Liquids: Add the anhydrous, deoxygenated solvent (to achieve ~0.2 M concentration), followed by pyrrolidine (1.2 equiv).[5]

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block or oil bath (typically 80-110 °C) with vigorous stirring.[4][6]

  • Monitoring: Monitor the reactions at set time points (e.g., 2h, 6h, 24h) by taking small aliquots for analysis by LC-MS or TLC.

  • Analysis: Once the reactions are complete, compare the conversion of starting material and the formation of the desired product across the different conditions to identify the optimal system.

Data Summary: Impact of Reaction Parameters

The choice of each component can have a dramatic effect on reaction outcome. The table below summarizes general trends for the Buchwald-Hartwig amination of aryl bromides.

Parameter Condition Effect on Yield Rationale & Remarks Reference(s)
Catalyst Pd(OAc)₂ / LigandVariableIn situ generation of Pd(0) can be inefficient.[4][5]
Pd₂(dba)₃ / LigandGoodReliable Pd(0) source, but requires ligand association.[3]
Palladacycle Precatalyst Excellent Recommended. Rapid, clean generation of active L-Pd(0).[3][5][6]
Ligand Simple Phosphines (e.g., PPh₃)PoorNot bulky or electron-rich enough to promote efficient reductive elimination.[1]
Bulky Biarylphosphines Excellent Recommended. (e.g., XPhos, RuPhos, BrettPhos). Accelerates both oxidative addition and reductive elimination.[1][5]
Base K₂CO₃, Cs₂CO₃PoorGenerally not strong enough to deprotonate the Pd-amine complex.[5]
NaOtBu, KOtBu, LHMDS Excellent Recommended. Strong, non-nucleophilic bases that efficiently drive the catalytic cycle.[4][5][7]
Solvent Toluene, DioxaneGood-ExcellentHigh boiling points, good solubility for many reagents. Toluene is a very common and effective choice.[7][12]
THF, 2-MeTHFGoodEthereal solvents are often effective. 2-MeTHF is a greener alternative to THF and Dioxane.[7]
Chlorinated Solvents, MeCNPoorCan inhibit or poison the palladium catalyst and should be avoided.[3][7]

Purification Guide

Q3: I've completed the reaction, but I'm struggling to isolate a pure product. What is the best purification strategy?

The final step is just as critical as the reaction itself. Crude reaction mixtures will contain the product, residual base, palladium salts, and ligand oxides.

Step-by-Step Purification Protocol:

  • Aqueous Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., Ethyl Acetate, DCM).

    • Wash the organic layer sequentially with water and then brine. This removes the bulk of the inorganic base salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Flash Column Chromatography:

    • Stationary Phase: Silica gel is the standard choice.[13][14]

    • Eluent System: A common starting point for compounds of this type is a gradient of hexanes and ethyl acetate.[14] Begin with a low polarity (e.g., 98:2 Hexanes:EtOAc) and gradually increase the polarity. The target product, being moderately polar, should elute effectively. Use TLC to determine the optimal solvent system for separation before running the column.

  • Recrystallization (Optional, for high purity):

    • If the product from chromatography is a solid but still contains minor impurities, recrystallization can be an effective final polishing step.

    • A solvent pair system is often effective for molecules with mixed polarity. A good starting point is dissolving the crude solid in a minimal amount of a hot "good" solvent (like ethanol or isopropanol) and then slowly adding a "poor" solvent (like water or heptane) dropwise until turbidity persists.[13]

    • Allow the solution to cool slowly to room temperature, then in an ice bath, to maximize crystal formation. Collect the crystals by vacuum filtration.[13]

References

Technical Support Center: Purification of Crude 1-(2-Bromophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 1-(2-Bromophenyl)pyrrolidine. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this key synthetic intermediate.

Part 1: Frequently Asked Questions (FAQs)

This section addresses initial queries and common issues encountered after the synthesis of crude this compound, typically via methods like the Buchwald-Hartwig amination.[1]

Q1: My initial workup is complete. What is the first step I should take to assess the purity of my crude product and decide on a purification strategy?

A1: The critical first step is to analyze the composition of your crude material. A small sample should be analyzed by Thin Layer Chromatography (TLC) and ¹H NMR.

  • TLC Analysis: This will give you a visual representation of the number of components in your mixture. Co-spot your crude material against any available starting materials (e.g., 2-bromoaniline or 1,2-dibromobenzene and pyrrolidine). This helps identify unreacted reagents. An ideal TLC will show a clear separation between your product spot and impurities.

  • ¹H NMR Analysis: A crude NMR spectrum is invaluable. It can help identify the presence of starting materials, solvents, and major side products. The ratio of aromatic to aliphatic protons can give a rough estimate of purity and reveal byproducts like debrominated species or multiple arylations.

Based on this initial analysis, you can choose the most appropriate purification strategy using the decision tree outlined below.

Q2: My crude product is a dark, oily residue. What are the likely impurities?

A2: Dark coloration and oily consistency are common and usually indicate the presence of several types of impurities:

  • Residual Palladium Catalyst: Palladium complexes, especially Pd(0), can form colloidal particles that appear as a dark color. These are often challenging to remove by simple filtration.

  • Unreacted Starting Materials: Depending on the synthetic route, this could include pyrrolidine, 2-bromo-halogenobenzenes, or 2-bromoaniline.

  • Base Residues: Strong bases like sodium tert-butoxide, often used in Buchwald-Hartwig couplings, can lead to colored byproducts if not fully quenched.[2]

  • Side-Reaction Products: These can include diarylated amines (bis-(2-bromophenyl)amine if pyrrolidine is the limiting reagent) or products from ligand degradation.

  • High-Boiling Solvents: Residual solvents like toluene or dioxane can trap impurities and prevent your product from solidifying.

Q3: Can I use a simple acid wash to purify my product? I'm concerned about losing my desired compound since it's also an amine.

A3: Yes, an acid-base extraction is an excellent first-line purification technique for basic amines like this compound, but your concern is valid and highlights a crucial point.[3][4] The strategy relies on the basicity of the pyrrolidine nitrogen, which can be protonated by a dilute acid (e.g., 1M HCl) to form a water-soluble ammonium salt.[5] This allows you to wash away neutral organic impurities (like unreacted aryl halide or debrominated byproducts) with an organic solvent.

The key to minimizing product loss is careful pH control .[6] Since your product is a secondary amine, it will be extracted into the aqueous layer along with other basic impurities. After separating the layers, you will then basify the aqueous layer (e.g., with 2M NaOH) to deprotonate your product, causing it to precipitate or become extractable back into an organic solvent. Always check the pH of the aqueous layer after basification to ensure it is sufficiently high (pH > 10) for complete deprotonation of your product.[4]

Part 2: Purification Strategy Decision Tree

This flowchart provides a logical path to selecting the optimal purification technique based on the initial analysis of your crude product.

References

Technical Support Center: Optimizing Diastereoselectivity in Substituted Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center dedicated to the stereoselective synthesis of substituted pyrrolidines. The pyrrolidine scaffold is a cornerstone of modern medicinal chemistry and materials science, making the precise control of its stereochemistry a critical parameter for function and efficacy.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to achieving high diastereoselectivity in their synthetic routes.

Section 1: Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying causes and actionable solutions.

Issue 1: Poor Diastereomeric Ratio (d.r.) in [3+2] Cycloaddition Reactions

Question: "My [3+2] cycloaddition reaction using an azomethine ylide to form a substituted pyrrolidine is yielding a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?"

Answer: This is a common challenge in 1,3-dipolar cycloadditions. The low diastereoselectivity indicates that the transition states leading to the two different diastereomers are very close in energy. To resolve this, we must identify and manipulate the factors that can increase the energy gap between these competing pathways. Let's break down the potential causes and solutions.

Probable Cause A: Insufficient Facial Selectivity (Steric or Electronic Effects)

  • The "Why": The stereochemical outcome of a [3+2] cycloaddition is determined by how the dipole and dipolarophile approach each other (endo vs. exo transition states). If the substituents on your reacting partners are not sufficiently bulky or electronically differentiated, there is no strong preference for one approach over the other.[4]

  • The Solution:

    • Increase Steric Hindrance: Modify the substrates to incorporate bulkier groups. For instance, changing a methyl ester on your dipolarophile to a tert-butyl or phenyl ester can create a significant steric shield, favoring the approach from the less hindered face. Similarly, bulky N-substituents on the azomethine ylide precursor can influence the ylide's conformation and subsequent facial selectivity.[5]

    • Utilize Chiral Auxiliaries: Employing a chiral auxiliary, such as an N-tert-butanesulfinyl group, on the imine precursor of the azomethine ylide can be highly effective.[6] The chiral sulfinyl group effectively blocks one face of the ylide, forcing the dipolarophile to approach from the opposite side, often leading to excellent diastereoselectivity.[6][7]

Probable Cause B: Suboptimal Catalyst System or Loading

  • The "Why": In catalytic variants, the catalyst (often a Lewis acid metal complex) coordinates to one or both reactants, creating a chiral environment that lowers the energy of one transition state relative to the other.[8] An inappropriate catalyst, incorrect loading, or the absence of a necessary co-catalyst (like a base) can lead to a significant uncatalyzed background reaction, which is typically non-selective.

  • The Solution:

    • Catalyst Screening: Screen a panel of Lewis acid catalysts and chiral ligands. Silver(I) and Copper(I) complexes with ligands like Fesphos, Taniaphos, or Segphos have proven effective in controlling the stereochemistry of these reactions.[8][9]

    • Optimize Catalyst Loading: While it may seem counterintuitive, sometimes decreasing the catalyst loading can improve selectivity by minimizing aggregation or off-cycle pathways. Start at 5-10 mol% and titrate down to as low as 1 mol%.[8]

    • Base Additive: Many catalytic systems for azomethine ylide generation require a tertiary amine base (e.g., Et₃N, DBU) to deprotonate the imino-ester precursor. The choice and stoichiometry of this base can be critical and should be optimized.[6]

Probable Cause C: Reaction Temperature is Too High

  • The "Why": According to the Eyring equation, the difference in activation energies (ΔΔG‡) between the two competing transition states is what dictates the diastereomeric ratio. This difference is often small (1-3 kcal/mol). At higher temperatures, there is enough thermal energy to overcome both barriers easily, leading to lower selectivity.[10] Lowering the temperature amplifies the impact of small energy differences, favoring the lower-energy pathway.

  • The Solution:

    • Systematically Lower the Temperature: Run the reaction at progressively lower temperatures (e.g., room temperature, 0 °C, -20 °C, -45 °C, and -78 °C).

    • Monitor Reaction Time: Be aware that lowering the temperature will decrease the reaction rate, so extended reaction times will be necessary. Monitor progress by TLC or LC-MS to determine the optimal balance between selectivity and conversion.

Data Snapshot: Effect of Temperature on Diastereoselectivity

Temperature (°C) Diastereomeric Ratio (d.r.) Reaction Time (h) Reference Example
25 (Room Temp) 3:1 12 [11]
0 8:1 24 [11]
-20 15:1 48 [10]

| -78 | >20:1 | 72 |[10] |

Probable Cause D: Inappropriate Solvent Choice

  • The "Why": The solvent can significantly influence the stability of the transition states through polarity and specific interactions (e.g., hydrogen bonding).[12] A non-polar solvent may favor a more compact, organized transition state, while a polar, coordinating solvent might disrupt key catalyst-substrate interactions.[6]

  • The Solution:

    • Screen Solvents of Varying Polarity: Test a range of solvents, such as toluene (non-polar), dichloromethane (DCM), tetrahydrofuran (THF, coordinating), and acetonitrile (polar, aprotic).[6][13] In some cases, protic solvents like ethanol can promote the reaction with high selectivity.[13]

    • Consider Solvent Mixtures: Sometimes a mixture of solvents provides the optimal balance of solubility and electronic environment to maximize selectivity.

Troubleshooting Workflow: A Systematic Approach

When faced with low diastereoselectivity, a systematic approach is more effective than random changes. The following workflow provides a logical progression for troubleshooting.

troubleshooting_workflow start Low Diastereoselectivity Observed temp Step 1: Optimize Temperature (e.g., RT to -78 °C) start->temp Is temperature optimized? solvent Step 2: Screen Solvents (e.g., Toluene, THF, DCM) temp->solvent Selectivity still low? catalyst Step 3: Modify Catalyst System (Screen Ligands/Metals, Vary Loading) solvent->catalyst Selectivity still low? substrate Step 4: Re-evaluate Substrate (Increase Steric Bulk, Add Chiral Auxiliary) catalyst->substrate Selectivity still low? end High Diastereoselectivity Achieved substrate->end

Caption: A logical workflow for troubleshooting low diastereoselectivity.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between endo and exo selectivity in [3+2] cycloadditions for pyrrolidine synthesis?

A1: The terms endo and exo describe the relative orientation of the reactants in the transition state. In the context of forming a five-membered pyrrolidine ring, the endo approach generally involves maximizing the overlap of the pi-systems of the dipole and dipolarophile. This often leads to a more sterically congested transition state but can be electronically favored. The exo approach is typically less sterically hindered. The outcome depends on a delicate balance of steric repulsion, secondary orbital interactions, and catalyst coordination. The major product is the one formed via the lower energy transition state.[11][14]

endo_exo_comparison cluster_endo Endo Approach cluster_exo Exo Approach endo_ts Transition State (Sterically Crowded, Electronically Favored) endo_prod Endo Product endo_ts->endo_prod exo_ts Transition State (Sterically Favored, Less Orbital Overlap) exo_prod Exo Product exo_ts->exo_prod start Reactants (Azomethine Ylide + Dipolarophile) start->endo_ts Pathway A start->exo_ts Pathway B

Caption: Competing endo and exo transition states in [3+2] cycloadditions.

Q2: How does the choice of N-substituent (e.g., Boc, Cbz, Ts) on the nitrogen precursor influence diastereoselectivity?

A2: The N-substituent plays a crucial role through several mechanisms.

  • Steric Directing Group: A bulky group like Boc (tert-butoxycarbonyl) can sterically influence the approach of the other reactant.

  • Electronic Effects: Electron-withdrawing groups like Ts (tosyl) can alter the electronics of the nitrogen atom and the resulting ylide, influencing its reactivity and the stability of the transition states.

  • Conformational Lock: In intramolecular reactions like the aza-Michael addition, the N-substituent can restrict bond rotation in the acyclic precursor, pre-organizing it for a specific cyclization pathway and thus enhancing diastereoselectivity.[15][16]

Q3: Can computational chemistry (e.g., DFT) be used to predict the diastereomeric outcome of a novel pyrrolidine synthesis?

A3: Yes, absolutely. Density Functional Theory (DFT) calculations have become a powerful predictive tool in synthetic chemistry. By modeling the transition state structures for the formation of all possible diastereomers, chemists can calculate their relative energies. The predicted diastereomeric ratio often correlates well with experimental results, especially when solvent effects are included in the calculations. This approach can save significant experimental time by identifying the most promising substrates and reaction conditions before they are even attempted in the lab.[6][14]

Q4: When should I use a chiral auxiliary versus a chiral catalyst to induce diastereoselectivity?

A4: This is a strategic decision based on several factors.

  • Chiral Auxiliary: This is often a reliable and robust method. The auxiliary is covalently attached to your substrate, providing excellent "substrate control."[7] This is a good choice for smaller-scale synthesis or when developing a new reaction where catalytic variants are unknown. The main drawbacks are the need for additional steps to install and remove the auxiliary and the stoichiometric use of the chiral material.

  • Chiral Catalyst: This is a more elegant and atom-economical approach, ideal for larger-scale synthesis.[17] A small amount of catalyst can generate large quantities of the chiral product. However, developing a successful catalytic reaction can require extensive screening and optimization of the metal, ligand, solvent, and temperature. It is the preferred modern method if a suitable catalytic system is known or can be developed.[18][19]

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Temperature Optimization in a Catalytic [3+2] Cycloaddition
  • Setup: Prepare four identical, oven-dried reaction vials equipped with magnetic stir bars.

  • Reagent Preparation: In a glovebox or under an inert atmosphere (N₂ or Ar), add the chiral ligand (e.g., 0.011 mmol, 11 mol%) and metal salt (e.g., AgOAc, 0.01 mmol, 10 mol%) to each vial. Add the appropriate anhydrous solvent (e.g., Toluene, 0.5 mL). Stir for 30 minutes at room temperature.

  • Substrate Addition: To each vial, add the dipolarophile (e.g., 0.1 mmol, 1.0 equiv), the azomethine ylide precursor (e.g., 0.12 mmol, 1.2 equiv), and the base (e.g., Et₃N, 0.01 mmol, 10 mol%).

  • Temperature Control: Place each vial in a cooling bath set to a different temperature: Vial 1 (25 °C, ambient), Vial 2 (0 °C, ice-water bath), Vial 3 (-20 °C, salted ice bath or cryo-cooler), Vial 4 (-78 °C, dry ice/acetone bath).

  • Monitoring: Stir the reactions vigorously. At regular intervals (e.g., 6, 12, 24, 48 hours), take a small aliquot from each reaction, quench with a saturated NH₄Cl solution, extract with an organic solvent (e.g., EtOAc), and analyze by ¹H NMR or chiral HPLC/SFC to determine the conversion and diastereomeric ratio.

  • Analysis: Compare the results to identify the temperature that provides the best balance of high diastereoselectivity and acceptable reaction time/conversion.

Protocol 2: Screening Solvents to Improve Diastereoselectivity in an Aza-Michael Addition
  • Setup: In an array of oven-dried vials, add the acyclic precursor (e.g., 0.2 mmol, 1.0 equiv) and a magnetic stir bar.

  • Solvent Addition: To each vial, add a different anhydrous solvent (1.0 mL) from a screening panel. A good starting panel includes: Toluene, THF, CH₂Cl₂, CH₃CN, and DMSO.

  • Reaction Initiation: Add the base (e.g., DBU, 0.02 mmol, 10 mol%) to each vial at a controlled temperature (e.g., 0 °C).

  • Reaction and Monitoring: Allow the reactions to stir at the set temperature for a predetermined time (e.g., 24 hours). Monitor the progress by TLC.

  • Workup and Analysis: Upon completion, quench all reactions identically. Purify the crude product from each reaction via flash column chromatography. Analyze the purified product by ¹H NMR to determine the diastereomeric ratio by comparing the integration of well-resolved signals corresponding to each diastereomer.

References

Technical Support Center: Challenges in the Scale-Up of 1-(2-Bromophenyl)pyrrolidine Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 1-(2-Bromophenyl)pyrrolidine. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into overcoming common challenges, from bench-scale experiments to pilot-plant production.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

The most prevalent methods for constructing the aryl C-N bond in this compound are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.[1] The Buchwald-Hartwig reaction is often preferred in modern synthesis due to its broader substrate scope, higher yields, and milder reaction conditions compared to the traditionally harsh requirements of the Ullmann reaction.[2][3]

  • Buchwald-Hartwig Amination: This involves the reaction of an aryl halide (2-bromoanisole is not the target, but the principle is the same for 1-bromo-2-halobenzene) with an amine (pyrrolidine) in the presence of a palladium catalyst, a phosphine ligand, and a base.[2][4]

  • Ullmann Condensation: This is a classical method that uses a copper catalyst to couple an aryl halide with an amine, typically requiring high temperatures and polar solvents like DMF or NMP.[1][5]

Q2: What are the most significant challenges when scaling up the production of this compound?

Scaling up this synthesis introduces several key challenges that are less prominent at the lab scale.[6] These include:

  • Exothermicity and Heat Management: The C-N coupling reaction can be significantly exothermic. Inadequate heat dissipation in large reactors can lead to temperature spikes, causing side reactions, product degradation, and potential safety hazards.[6]

  • Mass Transfer Limitations: Ensuring efficient mixing of heterogeneous reaction mixtures (e.g., solid base in an organic solvent) becomes more difficult in large vessels. Poor mixing can lead to localized "hot spots," incomplete reactions, and inconsistent product quality.[6]

  • Catalyst Activity and Lifetime: On a large scale, catalyst deactivation and turnover number become critical economic and efficiency factors. The choice of ligand is crucial for stabilizing the palladium catalyst.[4]

  • Purification and Isolation: Isolating the final product with high purity can be challenging. Methods that are straightforward in the lab, like column chromatography, are often not feasible or economical at an industrial scale. Developing robust crystallization or distillation procedures is essential.[6][7]

Q3: Which analytical techniques are crucial for monitoring reaction progress and ensuring final product purity?

A multi-pronged analytical approach is recommended:

  • Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is the gold standard for tracking the consumption of starting materials and the formation of the product and key impurities. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks.

  • Process Analytical Technology (PAT): For large-scale production, implementing PAT tools like in-situ FTIR or Raman spectroscopy can provide real-time data on reaction kinetics and help maintain consistent process control.[8][9] This aligns with the FDA's "Quality by Design" (QbD) principles.[10]

  • Purity Confirmation: The purity of the final isolated product should be confirmed using HPLC.[7] The structure should be unequivocally verified by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).[11]

In-Depth Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and provides actionable solutions.

Issue 1: Low or Inconsistent Reaction Yield

A low yield is one of the most common problems, often stemming from suboptimal reaction conditions or catalyst inefficiency.

Potential Causes & Solutions
Potential Cause Scientific Explanation & Recommended Action
Inefficient Catalyst System The choice of palladium precursor and, more importantly, the phosphine ligand is critical for an efficient reaction. The ligand stabilizes the Pd(0) active species and facilitates both oxidative addition and reductive elimination.[4] Action: Screen different generations of Buchwald-Hartwig ligands. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands often provide superior results, especially with less reactive aryl bromides.[4]
Suboptimal Base The base is required to deprotonate the amine, making it a more potent nucleophile to coordinate with the palladium center.[4] The strength and solubility of the base can significantly impact the reaction rate. Action: Sodium tert-butoxide (NaOt-Bu) is a common and effective strong base.[12] However, if side reactions are an issue, consider weaker inorganic bases like K₂CO₃ or Cs₂CO₃, although this may require higher temperatures or longer reaction times.[4]
Presence of Oxygen The active Pd(0) catalyst is highly sensitive to oxidation, which deactivates it. Action: Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Degas the solvent thoroughly before use by sparging with an inert gas or using freeze-pump-thaw cycles.
Incomplete Reaction The reaction may not have reached completion due to insufficient time or temperature. Action: Monitor the reaction closely using HPLC. If the reaction stalls, a gentle increase in temperature (e.g., from 80°C to 100°C in toluene) can often drive it to completion. Ensure the reaction time is adequate, which can be 12-24 hours.

Workflow: Troubleshooting Low Yield

G start Low Yield Observed check_inert Is the system strictly inert? start->check_inert degas Degas solvent. Purge reactor with N2/Ar. check_inert->degas No check_catalyst Review Catalyst System (Ligand/Base) check_inert->check_catalyst Yes degas->check_catalyst screen_ligands Screen bulky phosphine ligands (e.g., XPhos, RuPhos). check_catalyst->screen_ligands optimize_base Optimize base (e.g., NaOt-Bu vs K2CO3). screen_ligands->optimize_base monitor_reaction Monitor kinetics by HPLC. Is reaction stalling? optimize_base->monitor_reaction adjust_temp Increase temperature moderately (e.g., +10-20 °C). monitor_reaction->adjust_temp Yes check_purity Analyze starting materials. Are they pure? monitor_reaction->check_purity No success Yield Improved adjust_temp->success purify_sm Purify aryl bromide and pyrrolidine. check_purity->purify_sm No check_purity->success Yes purify_sm->start

Caption: Workflow for diagnosing and resolving low reaction yield.

Issue 2: Significant Impurity Formation

Side reactions can compete with the desired C-N bond formation, complicating purification and reducing yield.

Common Impurities and Their Mitigation
Impurity Formation Mechanism Mitigation Strategy
Benzene (from Hydrodehalogenation) A competing pathway where the aryl halide is reduced instead of coupled. This is often promoted by trace water or other proton sources reacting with intermediates in the catalytic cycle.Use anhydrous solvents and reagents. Ensure the base is strong and non-nucleophilic to favor the amination pathway over beta-hydride elimination side reactions.[2]
Biphenyl Derivatives Homocoupling of the aryl bromide, which can be a side reaction in both Ullmann and Buchwald-Hartwig reactions, though it is more characteristic of the classical Ullmann reaction.[3]Use a well-defined ligand-to-palladium ratio to prevent the formation of palladium species that promote homocoupling. Lowering the reaction temperature can also disfavor this side reaction.
N,N'-bis(2-bromophenyl)pyrrolidine This is not a common impurity for this specific reaction but represents a class of over-alkylation or double-reaction products that can occur in related syntheses.Maintain a slight excess of the amine (pyrrolidine) relative to the aryl bromide to ensure the aryl halide is fully consumed and disfavor reactions with the product.

Diagram: Buchwald-Hartwig Catalytic Cycle & Side Reaction

G pd0 Pd(0)L2 pd_complex [Ar(PdII)L2(Br)] pd0->pd_complex Oxidative Addition (+ Ar-Br) amine_adduct [Ar(PdII)L2(Amine)]+ pd_complex->amine_adduct Amine Coordination (+ Amine, -Br-) amide_complex [Ar(PdII)L(Amide)] amine_adduct->amide_complex Deprotonation (- Base-H+) amide_complex->pd0 Reductive Elimination (+ Ar-Amine) side_product Ar-H (Hydrodehalogenation) amide_complex->side_product β-Hydride Elimination (Side Reaction)

Caption: The Buchwald-Hartwig catalytic cycle and the competing hydrodehalogenation side reaction.

Issue 3: Difficulty in Product Isolation and Purification

The physical properties of this compound can make its separation from the reaction mixture challenging, especially at scale.

Potential Causes & Solutions
  • Problem: The product "oils out" during crystallization instead of forming solids.

    • Explanation: This occurs when the product's solubility in the solvent system is too high at the crystallization temperature, or when impurities depress the melting point.

    • Solution:

      • Solvent Screening: Use a solvent pair for recrystallization. A good starting point is a system where the product is soluble in one solvent (e.g., ethanol, isopropanol) at high temperature and insoluble in the other (e.g., water, heptane).[7]

      • Slower Cooling: Allow the solution to cool very slowly to room temperature, then place it in an ice bath or refrigerator. Rapid cooling often promotes oiling.

      • Seeding: If you have a small amount of pure, solid product, add a seed crystal to the supersaturated solution to initiate crystallization.

  • Problem: Poor separation during column chromatography.

    • Explanation: Impurities may have similar polarity to the product, causing them to co-elute. Column overloading is also a common issue.

    • Solution:

      • Optimize Eluent: Use TLC to find a solvent system (e.g., hexanes/ethyl acetate) that gives your product an Rf value of approximately 0.3.[7][11]

      • Gradient Elution: Start with a less polar eluent and gradually increase the polarity. This can improve the separation of closely eluting compounds.[7]

      • Correct Loading: Do not overload the column. A general guideline is a 1:20 to 1:50 ratio of crude material to silica gel by weight.[7]

Protocol: Recrystallization using Isopropanol/Water
  • Dissolution: Transfer the crude product into an appropriately sized Erlenmeyer flask. Add the minimum amount of hot isopropanol required to fully dissolve the solid with gentle heating and stirring.

  • Anti-solvent Addition: While the solution is still hot, add deionized water dropwise with continuous swirling until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few more drops of hot isopropanol until the solution becomes clear again. This ensures the solution is perfectly saturated.

  • Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold isopropanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.[7]

References

Technical Support Center: Optimizing Catalyst and Ligand Selection for Aryl Amination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aryl amination reactions. As Senior Application Scientists, we have compiled this guide to provide in-depth troubleshooting advice and answer frequently asked questions related to the Palladium-catalyzed Buchwald-Hartwig amination. Our goal is to equip you with the knowledge to diagnose experimental issues, optimize your reaction conditions, and achieve high-yielding, reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that researchers often encounter during aryl amination experiments. We delve into the root causes of these issues and provide systematic, step-by-step protocols for their resolution.

Issue 1: Low to No Product Yield

A common and frustrating outcome is the failure of the reaction to proceed or to provide the desired product in a satisfactory yield. This can stem from a multitude of factors, from catalyst activity to substrate reactivity.

Possible Causes and Diagnostic Steps:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently or may have decomposed.

    • Pd(II) Precursor Reduction: When using Pd(II) precursors like Pd(OAc)₂, reduction to Pd(0) is a crucial first step. This reduction is often facilitated by the phosphine ligand or the amine substrate.[1][2] If this step is inefficient, the catalytic cycle will not initiate.

    • Catalyst Decomposition: The active catalyst can be sensitive to air and moisture. It can also decompose at high temperatures.[3]

  • Poor Ligand Choice: The ligand is critical for stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination.[4] An inappropriate ligand for the specific substrate combination is a frequent cause of reaction failure.

    • Steric Hindrance: For sterically demanding aryl halides or amines, bulky ligands are necessary to promote the reaction.[5][6][7]

    • Electronic Effects: The electronic properties of the ligand must be matched with the substrates. Electron-rich ligands are generally more effective for the oxidative addition of aryl chlorides.[8]

  • Incorrect Base Selection: The base plays a crucial role in the deprotonation of the amine to form the palladium-amido complex.[9][10][11][12]

    • Base Strength: The pKa of the base must be sufficient to deprotonate the amine substrate. Strong bases like NaOt-Bu are commonly used, but weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, especially for base-sensitive substrates.[2]

    • Base Solubility: The solubility of the base in the reaction solvent can impact its effectiveness.[2]

  • Unreactive Substrates: Certain substrates are inherently more challenging.

    • Aryl Chlorides: Due to the strong C-Cl bond, aryl chlorides are generally less reactive than aryl bromides or iodides and often require more specialized, electron-rich, and bulky ligands.[10][13]

    • Electron-Rich Aryl Halides: Oxidative addition to electron-rich aryl halides can be slow.[14]

Troubleshooting Protocol:

  • Verify Reagent Quality: Ensure all reagents, especially the palladium precursor, ligand, base, and solvent, are of high purity and, where necessary, anhydrous and deoxygenated.

  • Screen a Panel of Ligands: The choice of ligand is paramount. For a given substrate pair, it is often necessary to screen a variety of ligands to identify the optimal one. High-throughput experimentation (HTE) can be a valuable tool for this purpose.[15][16][17]

  • Vary the Base: If the reaction is sluggish, a stronger base may be required. Conversely, if side reactions are observed, a weaker base might be beneficial.

  • Optimize Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition. A systematic variation of the reaction temperature is recommended.

  • Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more reproducible results by ensuring the efficient generation of the active Pd(0) species.[18]

Issue 2: Formation of Side Products

The appearance of unexpected products can complicate purification and reduce the yield of the desired aryl amine. Understanding the common side reactions is key to mitigating their formation.

Common Side Products and Their Causes:

  • Hydrodehalogenation: The replacement of the halide on the aryl starting material with a hydrogen atom.

    • Cause: This can occur via β-hydride elimination from a palladium-amido intermediate, especially with amines bearing β-hydrogens.[6] It can also result from the reaction of the aryl halide with trace amounts of water or other proton sources.

  • Diarylamine Formation (from primary amines): The product primary amine reacts with another molecule of the aryl halide to form a diarylamine.

    • Cause: This is more likely to occur if the primary amine product is more reactive than the starting amine. The choice of ligand can influence the selectivity for monoarylation.[3]

  • Phenol Formation: The aryl halide is converted to the corresponding phenol.

    • Cause: This is often observed when using hydroxide bases or in the presence of water, particularly with aqueous ammonia as the amine source.[3][19] The choice of ligand can suppress this side reaction.[3]

Mitigation Strategies:

  • For Hydrodehalogenation:

    • Use a ligand that promotes rapid reductive elimination, outcompeting β-hydride elimination. Bulky, electron-rich ligands are often effective.[6]

    • Ensure strictly anhydrous reaction conditions.

  • For Diarylamine Formation:

    • Use a ligand that provides high selectivity for monoarylation. Some specialized ligands have been developed for this purpose.[20]

    • Adjust the stoichiometry of the reactants, using a slight excess of the amine.

  • For Phenol Formation:

    • When using aqueous ammonia, select a ligand specifically designed to suppress hydroxylation, such as KPhos.[3][19]

    • If possible, use an alternative, non-hydroxide base.

Frequently Asked Questions (FAQs)

Q1: Should I use a Pd(0) or a Pd(II) precursor?

Q2: How do I select the right ligand for my substrates?

Ligand selection is crucial and depends heavily on the nature of both the aryl halide and the amine.

  • For Aryl Chlorides: These challenging substrates generally require bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) to facilitate the difficult oxidative addition step.[10][21]

  • For Sterically Hindered Substrates: When either the aryl halide or the amine has significant steric bulk near the reacting center, bulky ligands are essential to promote both oxidative addition and reductive elimination.[5][6][7][8]

  • For Primary Amines: Bidentate ligands like BINAP and DPPF were early successes for coupling primary amines.[6] More recently, bulky monophosphine ligands have shown excellent selectivity for the monoarylation of primary amines.[20]

  • For Electron-Poor vs. Electron-Rich Substrates: The electronic properties of the substrates can influence ligand choice. For instance, coupling electron-poor heteroaromatics can be challenging and may require specific ligand optimization.[22]

A general strategy is to start with a broad-spectrum ligand like XPhos or RuPhos and then screen more specialized ligands if the initial results are not optimal.

Ligand Selection Guide

Substrate CombinationRecommended Ligand ClassExample Ligands
Aryl Chlorides + Primary/Secondary AminesBulky, electron-rich dialkylbiaryl phosphinesXPhos, RuPhos, BrettPhos[21]
Sterically Hindered Aryl Halides/AminesBulky phosphines, P,N-ligandstBuXPhos, specialized carbazolyl-derived ligands[5][23]
Aryl Bromides/Iodides + Primary AminesBidentate or bulky monophosphine ligandsBINAP, DPPF, Josiphos[6][20]
Heteroaryl Halides + AminesOften requires screening; specialized ligandsBrettPhos, RuPhos[21]

Q3: What is the role of the base and how do I choose one?

The base has a critical role in the catalytic cycle, primarily to deprotonate the amine coordinated to the palladium center, forming the key palladium-amido intermediate that precedes reductive elimination.[9][10][11][12]

  • Strong Bases (e.g., NaOt-Bu, LHMDS): These are the most commonly used bases and are effective for a wide range of amines.[2] However, they may not be suitable for substrates with base-sensitive functional groups.

  • Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃): These can be advantageous for sensitive substrates.[2] Cs₂CO₃ is often favored due to its good solubility in many organic solvents.[2]

  • Solvent and Base Interplay: The choice of solvent can influence the effectiveness of the base. In nonpolar solvents, an anionic base is generally required.[9][12] In polar solvents, a neutral base might be effective, but care must be taken as the base can sometimes form an overly stable complex with palladium, inhibiting catalysis.[9][11]

Q4: How does the solvent affect the reaction?

The solvent can significantly influence the reaction's rate, selectivity, and catalyst stability by solvating intermediates and reagents.[24][25][26]

  • Common Solvents: Toluene, dioxane, and THF are frequently used.[10][27]

  • Polarity: The polarity of the solvent can affect the stability of charged intermediates in the catalytic cycle.[25]

  • Coordinating Solvents: Solvents that can coordinate to the palladium center (like DMF or acetonitrile) can sometimes compete with the ligand, potentially inhibiting the reaction.[24][25] However, in some cases, solvent coordination can be beneficial.

  • Solvent as a Reactant: In some instances, the solvent can participate in side reactions. For example, at high temperatures, solvents like DMF or dioxane can be a source of hydrogen, leading to hydrodehalogenation.[28]

Q5: How can I implement high-throughput screening for my reaction?

High-throughput experimentation (HTE) is a powerful tool for rapidly optimizing reaction conditions by screening multiple variables (catalyst, ligand, base, solvent) in parallel.[15][16][17]

Protocol for High-Throughput Screening:

  • Plate Setup: Use a 96-well plate to set up an array of reactions.[15][16]

  • Reagent Dispensing: Use automated liquid handlers or manual multi-channel pipettes for efficient dispensing of stock solutions of aryl halide, amine, base, and catalyst/ligand combinations.

  • Inert Atmosphere: Conduct the reactions under an inert atmosphere (e.g., in a glovebox) to prevent catalyst deactivation.

  • Heating and Mixing: Use a heating block with shaking capabilities to ensure uniform temperature and mixing across all wells.

  • Analysis: After the reaction, quench the reactions and analyze the product formation in each well using a high-throughput analytical technique such as GC-MS or LC-MS.[15][16]

Visualizing the Process

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl Ar-X Amine_Coord Amine Coordination (R₂NH) PdII_Aryl->Amine_Coord PdII_Amine [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ Amine_Coord->PdII_Amine R₂NH Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Ar)(NR₂) Deprotonation->PdII_Amido -H⁺ RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR₂ Ligand_Selection Start Start: Define Substrates (Aryl Halide & Amine) Aryl_Halide_Type What is the Aryl Halide? Start->Aryl_Halide_Type Aryl_Cl Aryl Chloride Aryl_Halide_Type->Aryl_Cl Chloride Aryl_Br_I Aryl Bromide/Iodide/Triflate Aryl_Halide_Type->Aryl_Br_I Br, I, OTf Bulky_Ligand Use Bulky, Electron-Rich Dialkylbiaryl Phosphine (e.g., XPhos, RuPhos) Aryl_Cl->Bulky_Ligand Steric_Hindrance Are substrates sterically hindered? Aryl_Br_I->Steric_Hindrance Steric_Hindrance->Bulky_Ligand Yes Standard_Ligand Start with broad-spectrum ligand (e.g., XPhos) or bidentate (e.g., BINAP for primary amines) Steric_Hindrance->Standard_Ligand No Optimize Reaction Successful? Bulky_Ligand->Optimize Standard_Ligand->Optimize End End Optimize->End Yes Screen Screen diverse ligands (HTE recommended) Optimize->Screen No Screen->Optimize

References

Validation & Comparative

A Comparative Analysis of 1-(2-Bromophenyl)pyrrolidine and 1-(4-Bromophenyl)pyrrolidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug discovery, the selection of building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the ultimate biological activity of the target molecules. The bromophenylpyrrolidine scaffold is a recurring motif in medicinal chemistry, offering a versatile platform for the introduction of molecular complexity through cross-coupling reactions. This guide provides an in-depth comparative analysis of two key positional isomers: 1-(2-bromophenyl)pyrrolidine and 1-(4-bromophenyl)pyrrolidine. This document is intended to equip researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions in their research endeavors.

Introduction: The Significance of Positional Isomerism

This compound and 1-(4-bromophenyl)pyrrolidine share the same molecular formula and weight. However, the seemingly subtle shift in the position of the bromine atom on the phenyl ring from the ortho to the para position instigates significant changes in their physicochemical properties, reactivity, and spatial arrangement. These differences can have cascading effects on reaction kinetics, product yields, and the pharmacological profiles of their derivatives. Understanding these nuances is paramount for strategic molecular design and synthesis.

Physicochemical and Spectroscopic Properties: A Head-to-Head Comparison

The physical and spectroscopic characteristics of a molecule are its fundamental identity card. The difference in the substitution pattern between the ortho and para isomers leads to notable distinctions in their physical state, melting/boiling points, and spectroscopic signatures.

PropertyThis compound1-(4-Bromophenyl)pyrrolidine
CAS Number 87698-81-522090-26-2
Molecular Formula C₁₀H₁₂BrNC₁₀H₁₂BrN
Molecular Weight 226.11 g/mol 226.11 g/mol
Physical Form LiquidSolid
Melting Point Not readily available107 °C[1]
Boiling Point Not readily available306.1 °C at 760 mmHg[1]
1H NMR (CDCl₃, 400 MHz) δ 7.03 (t, J = 8.1 Hz, 1H), 6.95 (dd, J = 7.9, 1.5 Hz, 1H), 6.78 (dd, J = 8.2, 1.4 Hz, 1H), 3.35 (t, J = 6.6 Hz, 4H), 1.97 – 1.89 (m, 4H)[2]δ 7.27 (d, J = 2.1 Hz, 1H), 7.25 (d, J = 2.1 Hz, 1H), 6.40 (d, J = 8.9 Hz, 2H), 3.22 (t, J = 6.6 Hz, 4H), 2.02 – 1.96 (m, 4H)[2]
13C NMR (CDCl₃, 101 MHz) δ 149.08, 134.36, 126.97, 121.83, 120.96, 115.13, 51.15, 25.24[2]δ 146.82, 131.64, 113.15, 107.08, 47.64, 25.43[2]

The para-isomer is a solid at room temperature, indicative of a more ordered crystalline lattice structure facilitated by its symmetrical shape. In contrast, the ortho-isomer is a liquid, suggesting that the steric hindrance imposed by the bromine atom adjacent to the pyrrolidine ring disrupts efficient packing in the solid state. These differences in physical state have practical implications for handling, storage, and reaction setup.

The NMR spectra reveal distinct patterns. The aromatic region of the 1H NMR for the ortho-isomer shows a more complex splitting pattern due to the varied electronic environments of the aromatic protons. The para-isomer's spectrum is simpler, with two distinct doublets in the aromatic region, reflecting its higher symmetry. Similarly, the 13C NMR chemical shifts differ, providing a clear method for distinguishing between the two isomers.

Synthesis and Availability

Both isomers are commercially available, but their synthesis routes offer insights into their chemical behavior. The most common approach is the nucleophilic substitution of a dihalobenzene with pyrrolidine or a Buchwald-Hartwig amination of a bromohalobenzene with pyrrolidine.

General Synthesis via Nucleophilic Aromatic Substitution

A prevalent method for the synthesis of N-aryl pyrrolidines is the reaction of pyrrolidine with a suitably activated brominated benzene derivative. For instance, 1-bromo-2-fluorobenzene or 1,4-dibromobenzene can be reacted with pyrrolidine, often in the presence of a base and a suitable solvent.

cluster_ortho Synthesis of this compound cluster_para Synthesis of 1-(4-Bromophenyl)pyrrolidine 1-bromo-2-fluorobenzene 1-Bromo-2-fluorobenzene product_o This compound 1-bromo-2-fluorobenzene->product_o Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat pyrrolidine_o Pyrrolidine pyrrolidine_o->product_o 1,4-dibromobenzene 1,4-Dibromobenzene product_p 1-(4-Bromophenyl)pyrrolidine 1,4-dibromobenzene->product_p Base (e.g., t-BuOK) Solvent (e.g., Sulfolane) Heat pyrrolidine_p Pyrrolidine pyrrolidine_p->product_p

Caption: Generalized synthetic routes to the ortho- and para-isomers.

Experimental Protocol: Synthesis of 1-(2-Bromo-4-nitrophenyl)pyrrolidine (An anlog of the ortho-isomer)[3]

This protocol for a related ortho-bromo-substituted compound illustrates a typical nucleophilic aromatic substitution approach.

  • Reaction Setup: To a stirred solution of 1-bromo-2-fluoro-5-nitrobenzene (0.5g, 2.272 mmol) in DMF (10 mL), add pyrrolidine (0.20g, 2.954 mmol) followed by K₂CO₃ (0.94 g, 6.816 mmol).

  • Reaction Conditions: Heat the reaction mixture to 100 °C for 12 hours.

  • Workup: Dilute the reaction mass with 30 mL of water.

  • Isolation: Filter the precipitated solid and dry it under vacuum to afford the title product.

Comparative Reactivity in Cross-Coupling Reactions

The primary utility of these isomers in synthetic chemistry is as substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Here, the positional isomerism plays a pivotal role in determining reactivity.

The Impact of Steric Hindrance in the Ortho-Isomer

The bromine atom in this compound is in the ortho position to the bulky pyrrolidine ring. This proximity creates significant steric hindrance around the reaction center. In the context of a palladium-catalyzed cross-coupling reaction, this steric bulk can impede the oxidative addition of the aryl bromide to the palladium(0) catalyst, which is often the rate-determining step.[3][4] Consequently, this compound is generally expected to be less reactive than its para-counterpart under identical conditions. To overcome this, more sophisticated catalytic systems, often employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), may be required to facilitate the reaction.[3]

Electronic Effects in the Para-Isomer

In 1-(4-bromophenyl)pyrrolidine, the bromine atom is in the para position, remote from the pyrrolidine ring, minimizing steric hindrance. The reactivity is therefore more influenced by electronic effects. The pyrrolidine group is an electron-donating group through resonance, which can increase the electron density of the phenyl ring. This increased electron density can, in some cases, slightly slow down the oxidative addition step compared to electron-deficient aryl bromides. However, the absence of steric hindrance generally makes the para-isomer a more reactive substrate than the ortho-isomer.

cluster_reactivity Comparative Reactivity in Pd-Catalyzed Cross-Coupling ortho_isomer This compound reactivity Reactivity ortho_isomer->reactivity Steric Hindrance (Generally Lower Reactivity) para_isomer 1-(4-Bromophenyl)pyrrolidine para_isomer->reactivity Electronic Effects (Generally Higher Reactivity)

Caption: Factors influencing the reactivity of the ortho- and para-isomers.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

While direct comparative data for these exact isomers is scarce, a general protocol based on analogous systems can be proposed. A head-to-head experiment using this protocol would be expected to yield a lower conversion/yield for the ortho-isomer compared to the para-isomer, especially with less active catalyst systems.

  • Reactant Preparation: In a dry Schlenk tube under an inert atmosphere, combine the bromophenylpyrrolidine isomer (1.0 mmol), the desired boronic acid (1.2 mmol), and a base such as K₃PO₄ (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(OAc)₂ (0.02 mmol), and a suitable ligand, such as SPhos (0.04 mmol).

  • Solvent and Reaction: Add a degassed solvent system (e.g., toluene/water 10:1, 5 mL) and heat the mixture at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup and Purification: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography.

Applications in Medicinal Chemistry and Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds and approved drugs.[5][6] The bromophenyl moiety serves as a synthetic handle for the construction of more complex molecules through the aforementioned cross-coupling reactions.

The choice between the ortho and para isomers can significantly impact the three-dimensional structure of the final molecule, which in turn affects its binding affinity to biological targets. The ortho-substitution forces a twisted conformation between the phenyl and pyrrolidine rings, which can be advantageous or detrimental depending on the specific binding pocket. The para-substitution allows for a more linear and extended molecular shape.

Derivatives of bromophenylpyrrolidine have been investigated for a range of biological activities, although specific comparative studies between the 2- and 4-bromo isomers are not widely reported. The broader class of bromophenols and their derivatives have shown promise as antibacterial agents and enzyme inhibitors.[7][8][9]

Conclusion

The comparative analysis of this compound and 1-(4-bromophenyl)pyrrolidine reveals that the seemingly minor positional change of the bromine atom has profound chemical consequences.

  • 1-(4-Bromophenyl)pyrrolidine , the para-isomer, is a solid with a more symmetrical structure, generally exhibiting higher reactivity in palladium-catalyzed cross-coupling reactions due to minimal steric hindrance. It is often the preferred choice for straightforward synthetic transformations where a linear molecular trajectory is desired.

  • This compound , the ortho-isomer, is a liquid whose reactivity is often attenuated by steric hindrance. Its use may necessitate more specialized and potent catalytic systems. However, the unique twisted conformation it imparts can be a valuable design element in medicinal chemistry for probing specific binding interactions.

The selection between these two isomers should be a deliberate choice based on the specific synthetic challenge and the desired properties of the target molecule. A thorough understanding of their distinct steric and electronic profiles, as detailed in this guide, will empower researchers to harness their unique characteristics for the efficient synthesis of novel and impactful chemical entities.

References

A Strategic Guide to 1-((2-Bromophenyl)sulfonyl)pyrrolidine: Accelerating Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 1-((2-Bromophenyl)sulfonyl)pyrrolidine, a versatile building block designed for strategic efficiency in multi-step synthesis. We will move beyond a simple cataloging of reactions to explore the causal factors that make this reagent a superior choice in specific synthetic contexts, particularly in the realms of medicinal chemistry and drug development. While direct literature on this exact compound is emerging, its performance can be confidently projected based on well-established data from closely related 2-bromoarylsulfonamides. This guide synthesizes that data to provide a robust framework for its application.

The Core Advantage: A Bifunctional Linchpin for Convergent Synthesis

In complex molecule synthesis, a linear approach—adding one piece at a time—is often inefficient, leading to low overall yields and purification challenges. The primary advantage of 1-((2-Bromophenyl)sulfonyl)pyrrolidine lies in its design as a bifunctional building block that facilitates a more convergent approach. It strategically combines two key features into a single reagent:

  • A Reactive Handle: The 2-bromophenyl group serves as a highly reliable electrophilic partner for a wide array of palladium-catalyzed cross-coupling reactions. The carbon-bromine bond offers a perfect balance of reactivity and stability, making it amenable to oxidative addition, the critical first step in these catalytic cycles.[1][2]

  • A Privileged Scaffold: The pyrrolidine ring is a ubiquitous motif in medicinal chemistry, found in numerous FDA-approved drugs.[3][4] By incorporating this desirable scaffold at the outset, synthetic routes are significantly shortened, avoiding late-stage ring formation or functionalization steps.

This dual-functionality allows chemists to rapidly construct a complex core structure by joining two large fragments, a hallmark of an efficient and convergent synthetic strategy.

G cluster_0 Convergent Synthesis Strategy A Fragment A (e.g., Organoboron Compound) C Core Molecule A->C Pd-Catalyzed Cross-Coupling B 1-((2-Bromophenyl)sulfonyl)pyrrolidine (Fragment B) B->C D Further Functionalization C->D Step n+1 E Final Target Molecule D->E Step n+2

Caption: A generalized workflow for convergent synthesis using the title compound.

Performance in Keystone Cross-Coupling Reactions

The utility of 1-((2-Bromophenyl)sulfonyl)pyrrolidine is most evident in its performance as a substrate in palladium-catalyzed reactions, which are cornerstones of modern organic synthesis.[1][5]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a premier method for constructing biaryl linkages, a common feature in pharmaceuticals.[1] The reactivity of the aryl halide partner is a critical determinant of success.

Comparative Analysis of Aryl Halide Substrates

The choice of halide (I, Br, Cl) on the phenyl ring represents a trade-off between reactivity, stability, and cost. While specific data for the title compound is not abundant, performance can be inferred from analogous 2-substituted arylsulfonamides.[2]

Aryl Halide Substrate (Analog)Relative ReactivityTypical Catalyst/Ligand SystemRepresentative YieldKey Considerations
Analogous 2-Iodo phenyl SulfonamideHighestPd(OAc)₂, PPh₃ (or similar)>95%Substrate may be less stable and more expensive.
Analogous 2-Bromo phenyl SulfonamideExcellent (Balanced) Pd(OAc)₂ / SPhos or Pd₂(dba)₃ / XPhos ~85-95% [2]Optimal balance of reactivity and stability. Steric hindrance from ortho-substitution requires bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) for high efficiency.[2]
Analogous 2-Chloro phenyl SulfonamideLowestPd₂(dba)₃ / XPhos (or more active systems)~70-85%Requires more forcing conditions and highly active (and often more expensive) catalyst systems to cleave the stronger C-Cl bond.

Causality and Experimental Insight: The C-Br bond's bond dissociation energy is low enough for facile oxidative addition to Pd(0) catalysts under mild conditions, yet high enough to ensure the substrate's bench stability. The ortho-position of the bromine relative to the bulky sulfonamide group introduces steric hindrance.[2] This is overcome by using specialized Buchwald-type ligands (like SPhos) which are designed to create a sterically demanding, electron-rich coordination sphere around the palladium center, promoting both the oxidative addition of the hindered substrate and the subsequent reductive elimination step.

G pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(Br) pd0->pd_complex ox_add Oxidative Addition pd_complex2 Ar-Pd(II)L₂(R') pd_complex->pd_complex2 transmetal Transmetalation pd_complex2->pd0 red_elim Reductive Elimination sub Ar-Br (Substrate) boronic R'-B(OH)₂ product Ar-R' (Product) base Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The formation of C-N bonds is equally critical in drug development. 1-((2-Bromophenyl)sulfonyl)pyrrolidine is an excellent substrate for Buchwald-Hartwig amination, allowing for the introduction of a wide range of primary and secondary amines.

Protocol 2.2.1: Representative Protocol for a Suzuki-Miyaura Cross-Coupling

This protocol is a self-validating system based on established methods for analogous 2-bromoarylsulfonamides.[1][2]

  • Objective: To couple 1-((2-Bromophenyl)sulfonyl)pyrrolidine with an arylboronic acid.

  • Materials:

    • 1-((2-Bromophenyl)sulfonyl)pyrrolidine (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

    • SPhos (0.04 eq)

    • Potassium phosphate (K₃PO₄), finely ground (2.5 eq)

    • Toluene and Water (e.g., 10:1 v/v)

  • Procedure:

    • Reaction Setup: To an oven-dried flask, add 1-((2-Bromophenyl)sulfonyl)pyrrolidine, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

    • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

    • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

    • Heating: Immerse the flask in a preheated oil bath at 80-100 °C.

    • Monitoring: Stir the reaction vigorously. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-18 hours).

    • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

Synthesis of the Building Block

The accessibility of a building block is crucial for its adoption. 1-((2-Bromophenyl)sulfonyl)pyrrolidine can be readily prepared in a single, high-yielding step from commercially available starting materials, a significant advantage for large-scale campaigns.

Protocol 3.1: Synthesis of 1-((2-Bromophenyl)sulfonyl)pyrrolidine [6]

  • Objective: To synthesize the title compound from pyrrolidine and 2-bromobenzenesulfonyl chloride.

  • Procedure:

    • A solution of pyrrolidine (1.1 eq) in anhydrous dichloromethane (DCM) is prepared in a round-bottom flask under a nitrogen atmosphere and cooled to 0 °C.

    • Triethylamine (1.2 eq) is added as a non-nucleophilic base.

    • A solution of 2-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM is added dropwise, maintaining the temperature at 0 °C.

    • After addition, the mixture is allowed to warm to room temperature and stirred for 2-16 hours.

    • The reaction is quenched with water, and the organic layer is washed sequentially with water and brine, dried, and concentrated.

    • The crude product is purified by chromatography or recrystallization.

G pyrrolidine Pyrrolidine conditions Triethylamine (Base) DCM, 0°C to RT pyrrolidine->conditions sulfonyl_chloride 2-Bromobenzenesulfonyl Chloride sulfonyl_chloride->conditions product 1-((2-Bromophenyl)sulfonyl)pyrrolidine conditions->product

Caption: Workflow for the synthesis of the title compound.

Conclusion

1-((2-Bromophenyl)sulfonyl)pyrrolidine is more than just another aryl bromide. It is a strategically designed synthetic tool that offers significant advantages for the rapid and efficient construction of complex molecules. Its primary benefits include:

  • Facilitation of Convergent Synthesis: By combining a reactive coupling handle with a pharmaceutically relevant scaffold, it streamlines synthetic routes.

  • Balanced and Predictable Reactivity: The C-Br bond provides a reliable entry point for high-yielding Suzuki-Miyaura and Buchwald-Hartwig reactions under well-established conditions.

  • Accessibility: The reagent can be easily prepared in a single step from readily available precursors.

For researchers and drug development professionals, leveraging such advanced building blocks is key to accelerating discovery timelines and improving the overall efficiency of multi-step synthesis campaigns.

References

A Senior Scientist's Guide to the Structural Validation of 1-(2-Bromophenyl)pyrrolidine Derivatives: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the unequivocal structural confirmation of a novel chemical entity is the bedrock upon which all subsequent research is built. The 1-(2-bromophenyl)pyrrolidine scaffold is a recurring motif in medicinal chemistry, valued for its role in constructing compounds with diverse pharmacological activities.[1][2] However, its synthesis can yield a variety of isomers and impurities that necessitate a rigorous, multi-technique approach for validation.

This guide provides an in-depth comparison of the essential analytical techniques required to validate and confirm the structure of this compound derivatives. We will move beyond simple procedural lists to explore the causality behind experimental choices, establishing a self-validating workflow that ensures the highest degree of scientific integrity.

Part 1: Foundational Analysis - Establishing Purity and Molecular Identity

Before delving into complex structural details, it is imperative to confirm the purity and molecular weight of the synthesized compound. These initial steps prevent the misinterpretation of data arising from a heterogeneous sample.

High-Performance Liquid Chromatography (HPLC): The Gatekeeper of Purity

HPLC is the cornerstone of purity assessment in pharmaceutical analysis.[3][4] Its primary function is to separate the target compound from any unreacted starting materials, byproducts, or degradation products.[3][5] For this compound derivatives, a reversed-phase HPLC method is typically the most effective due to the non-polar nature of the bromophenyl group and the moderate polarity of the pyrrolidine ring.[3]

Why It's Critical: An impure sample will yield confounding results in subsequent spectroscopic analyses. For instance, impurities can introduce extra peaks in NMR spectra or interfere with the crystallization process required for X-ray crystallography, making definitive structural assignment impossible. Therefore, achieving a high purity level (typically >95%) is a non-negotiable prerequisite.[6]

Experimental Protocol: Purity Determination by Reversed-Phase HPLC

  • System Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Detector: UV-Vis Diode Array Detector (DAD) set to monitor at 254 nm and 280 nm.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound derivative.

    • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Perform a 1:10 dilution for the final analysis sample (0.1 mg/mL).

  • Data Acquisition:

    • Inject 10 µL of the sample.

    • Run a gradient elution, for example: 0-20 min, 10% to 90% B; 20-25 min, hold at 90% B; 25-30 min, return to 10% B and equilibrate.

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate purity by determining the percentage of the main peak's area relative to the total area of all peaks.

Table 1: Example HPLC Purity Data

CompoundRetention Time (min)Peak AreaPurity (%)
This compound15.24,560,00099.1
Impurity 112.835,0000.8
Impurity 216.55,0000.1
Mass Spectrometry (MS): The First Look at Molecular Identity

Mass spectrometry is the definitive technique for determining the molecular weight of a compound.[7] For halogenated compounds, particularly those containing bromine, MS provides an exceptionally clear signature due to the natural isotopic abundance of bromine: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).[8][9]

Why It's Critical: This near 1:1 isotopic ratio results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a hallmark of a mono-brominated compound.[8][9] This pattern provides immediate, high-confidence confirmation that the bromine atom has been successfully incorporated into the target structure. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful, as they combine the separation capabilities of HPLC with the mass-determining power of MS.[7][10]

Experimental Protocol: LC-MS Molecular Weight Confirmation

  • LC System: Utilize the same HPLC method as described for purity analysis.

  • MS System:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically effective for the pyrrolidine nitrogen.

    • Mass Analyzer: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzer is preferred for high-resolution mass accuracy (HRMS), allowing for molecular formula confirmation.[5]

  • Data Acquisition:

    • The eluent from the LC column is directed into the MS source.

    • Acquire mass spectra across a range of m/z 100-500.

  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak.

    • Identify the molecular ion peaks corresponding to [M+H]⁺ and [M+2+H]⁺.

    • Compare the observed m/z values with the theoretical calculated values. The high mass accuracy should be within 5 ppm.[11]

Table 2: Expected Mass Spectrometry Data for this compound

IonTheoretical m/zObserved m/zRelative Intensity
[C₁₀H₁₂⁷⁹BrN+H]⁺226.0226226.0224~100%
[C₁₀H₁₂⁸¹BrN+H]⁺228.0205228.0202~98%

Part 2: Mapping the Atomic Framework

Once purity and molecular weight are confirmed, the next step is to elucidate the precise connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for determining the detailed structure of organic molecules in solution.[12] A combination of ¹H NMR and ¹³C NMR provides a complete map of the carbon-hydrogen framework.

  • ¹H NMR: Provides information about the chemical environment, number, and connectivity of protons. For a this compound derivative, one would expect to see distinct signals for the four protons on the aromatic ring and the eight protons of the pyrrolidine ring.[13][14] The splitting patterns (multiplicity) and coupling constants (J-values) reveal which protons are adjacent to one another.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment. The spectrum will show distinct signals for the aromatic carbons (typically δ 110-150 ppm) and the aliphatic carbons of the pyrrolidine ring (typically δ 20-60 ppm).[15][16]

  • 2D NMR (COSY, HSQC): When spectra are complex, 2D techniques provide unambiguous correlations. COSY (Correlation Spectroscopy) shows which protons are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom it is directly attached to.

Why It's Critical: NMR confirms the correct substitution pattern on the aromatic ring (i.e., that the pyrrolidine is at position 1 and the bromine at position 2) and verifies the integrity of the pyrrolidine ring structure. It is the primary method for proving atomic connectivity.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition (400 MHz Spectrometer):

    • Acquire a ¹H NMR spectrum (e.g., 16 scans).

    • Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans).

    • If necessary, run standard 2D COSY and HSQC experiments.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the ¹H NMR signals to determine proton ratios.

    • Assign all proton and carbon signals to the corresponding atoms in the proposed structure.

Table 3: Hypothetical NMR Data for this compound

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Pyrrolidine C2'/C5'3.30 (t, 4H)51.2
Pyrrolidine C3'/C4'1.95 (m, 4H)24.7
Aromatic C37.25 (td)128.0
Aromatic C46.80 (td)120.0
Aromatic C57.15 (dd)124.5
Aromatic C67.50 (dd)115.8
Aromatic C1 (C-N)-148.5
Aromatic C2 (C-Br)-112.9
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups by measuring the absorption of infrared radiation.[17] While not used for determining the overall molecular skeleton, it serves as a quick check to confirm that key bonds are present.

Why It's Useful: For this compound derivatives, FTIR can confirm the presence of aromatic C-H bonds, aliphatic C-H bonds, the C-N bond of the tertiary amine, and potentially the C-Br bond. It is an excellent complementary technique for verifying the results from NMR and MS.

Experimental Protocol: FTIR using KBr Pellet

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the solid sample with ~150 mg of dry, spectroscopy-grade Potassium Bromide (KBr) in an agate mortar.[17]

    • Place the fine powder into a pellet-forming die and apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the spectrometer's sample holder and acquire the sample spectrum (typically by averaging 16-32 scans).

  • Data Analysis:

    • Identify characteristic absorption bands and assign them to the corresponding functional groups.

Table 4: Key FTIR Vibrational Frequencies

Vibrational ModeExpected Frequency (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch3000-2850
Aromatic C=C Stretch1600-1450
C-N Stretch (Tertiary Amine)1250-1020
C-Br Stretch700-500

Part 3: The Gold Standard - Absolute Structural Confirmation

Single-Crystal X-ray Crystallography

When absolute, unambiguous proof of structure—including stereochemistry—is required, single-crystal X-ray crystallography is the definitive method.[18][19] This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through the crystal.

Why It's the Gold Standard: Unlike spectroscopic methods that provide data averaged over a population of molecules in solution, X-ray crystallography provides a direct image of a single molecule's structure in the solid state.[1] It is indispensable for resolving any ambiguities in connectivity or for determining the absolute configuration of chiral centers, which is often a regulatory requirement for pharmaceutical compounds.

Experimental Workflow: X-ray Crystallography

  • Crystal Growth: This is often the most challenging step. The purified compound must be slowly crystallized from a suitable solvent or solvent system to yield single crystals of sufficient quality (typically >0.1 mm in all dimensions).

  • Data Collection: A single crystal is mounted on a diffractometer. It is then rotated in a beam of monochromatic X-rays, and the diffraction data are collected on a detector.

  • Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the molecule. This map is then interpreted to determine the positions of all atoms. The structural model is refined to achieve the best fit with the experimental data.

  • Validation: The final structure is validated using established crystallographic metrics (e.g., R-factor) to ensure its accuracy.

Part 4: An Integrated Strategy for Validation

No single technique is sufficient for complete structural validation. True confidence is achieved when the data from these orthogonal methods converge to support a single, unambiguous structure. The following workflow illustrates how these techniques are integrated.

G cluster_0 Initial Checks cluster_1 Structural Elucidation cluster_2 Absolute Confirmation Purity Purity Assessment (HPLC) MS Molecular Weight ID (LC-MS) Purity->MS If >95% pure NMR Connectivity & Framework (1D & 2D NMR) MS->NMR If MW matches FTIR Functional Group Check (FTIR) NMR->FTIR Xray Definitive 3D Structure (X-ray Crystallography) NMR->Xray If stereochemistry is ambiguous Final Structurally Confirmed Derivative FTIR->Final Xray->Final Synthesis Synthesized Compound Synthesis->Purity

References

A Senior Application Scientist's Comparative Guide to Palladium Catalysts for C-N Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the construction of carbon-nitrogen (C-N) bonds is a foundational technique. The palladium-catalyzed Buchwald-Hartwig amination reaction has become an indispensable tool for forging these bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The efficacy of this reaction is critically dependent on the catalytic system, particularly the choice of ligand that dictates the catalyst's activity, stability, and substrate scope. This guide offers an in-depth comparison of common palladium catalyst systems, providing experimental data and field-proven insights to inform your catalyst selection and experimental design.

The Anatomy of the C-N Cross-Coupling Catalytic System

The success of a Buchwald-Hartwig amination hinges on the interplay of three core components: the palladium source, the ligand, and the base, all within a suitable solvent. The catalytic cycle, a fundamental concept in understanding this reaction, generally proceeds through three key steps: oxidative addition of the aryl halide to the active Pd(0) species, association of the amine and subsequent deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst.[4][5][6] The ligand, typically a phosphine, plays a crucial role in modulating the electron density and steric environment of the palladium center, thereby influencing the rates of these elementary steps.[7]

A Comparative Analysis of Palladium Catalyst Classes

The evolution of the Buchwald-Hartwig amination is marked by the development of increasingly sophisticated ligands, leading to several "generations" of catalysts with progressively broader applications and milder reaction conditions.[5]

Early Generation Catalysts: The Foundation

The initial breakthroughs in this field utilized relatively simple, commercially available phosphine ligands such as tri-ortho-tolylphosphine (P(o-Tol)₃). While groundbreaking, these first-generation catalysts were generally limited to the coupling of aryl bromides with secondary amines and required high reaction temperatures.[8][9]

Bidentate Phosphine Ligands: Expanding the Scope

The introduction of bidentate phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DPPF (1,1'-bis(diphenylphosphino)ferrocene) marked a significant advancement. These ligands form stable, chelated complexes with palladium, which were found to be more reactive and extend the substrate scope to include primary amines.[5][10] The chelation is believed to prevent the formation of inactive palladium dimers and accelerate the catalytic cycle.[5]

Bulky, Electron-Rich Monodentate Ligands: The Buchwald Revolution

A major leap in catalyst performance came with the development of bulky and electron-rich biaryl monophosphine ligands by the Buchwald group.[11] These ligands, such as XPhos, SPhos, RuPhos, and BrettPhos, are characterized by a biphenyl backbone with bulky substituents. This steric hindrance promotes the formation of highly active, monoligated Pd(0) species, which are crucial for the oxidative addition of challenging substrates like aryl chlorides.[12] The electron-rich nature of these ligands also facilitates the reductive elimination step.[7] This class of ligands has enabled the coupling of a vast array of amines and aryl halides, including sterically hindered substrates, under milder conditions.[1][7]

Ferrocene-Based Ligands: The Josiphos Family

Josiphos ligands are a class of chiral ferrocenyl diphosphines that have found significant use in asymmetric catalysis.[13] In the context of C-N coupling, sterically hindered versions of Josiphos ligands have proven to be exceptionally effective, even at very low catalyst loadings.[14] These catalysts exhibit high turnover numbers and excellent functional group tolerance, making them suitable for the synthesis of complex molecules and for large-scale applications where catalyst efficiency is paramount.[13][14]

N-Heterocyclic Carbene (NHC) Ligands: A Stable Alternative

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. They form very stable bonds with the palladium center, resulting in robust catalysts that are often resistant to deactivation.[15] PEPPSI-type pre-catalysts, which feature an NHC ligand, are particularly noteworthy for their air and moisture stability, simplifying reaction setup.[16]

Palladium Pre-catalysts: Enhancing Convenience and Reproducibility

To address the challenges of in-situ catalyst formation, which can be sensitive to impurities and reaction conditions, well-defined palladium pre-catalysts have been developed.[16][17][18] These are typically air- and moisture-stable Pd(II) complexes that readily generate the active Pd(0) species under the reaction conditions.[16][19][20] The Buchwald G3 and G4 palladacycles are prime examples, incorporating a biarylphosphine ligand and a labile leaving group.[16][21] Their use leads to more reproducible results and allows for lower catalyst loadings.[22][23]

Performance Data Summary

To provide a quantitative comparison, the table below summarizes the performance of representative palladium catalysts for the amination of 4-chlorotoluene with morpholine, a common model reaction.

Catalyst/Ligand SystemPd SourceLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
First GenerationPd₂(dba)₃P(o-Tol)₃1.5NaOtBuToluene1001885[5]
Bidentate LigandPd(OAc)₂BINAP1.0Cs₂CO₃Toluene1102492[24]
Buchwald LigandPd₂(dba)₃XPhos1.0NaOtBuDioxane100494[11]
Buchwald LigandPd₂(dba)₃RuPhos1.0NaOtBuDioxane80298[11]
Josiphos LigandPd(OAc)₂CyPF-tBu0.2-1.0NaOtBuDioxane10012>95[25]
Pre-catalystXPhos Pd G3-0.5NaOtBuTolueneRT1>95[26]

Note: The data presented is compiled from various sources and may have been generated under slightly different conditions. It is intended for comparative purposes. Direct, side-by-side screening is always recommended for new applications.[11]

Mechanistic Insights and Visualizations

A deeper understanding of the catalytic process can aid in troubleshooting and optimization.

The General Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination.

Buchwald-Hartwig_Catalytic_Cycle LPd(0) LPd(0) Oxidative_Addition_Complex LPd(II)(Ar)(X) LPd(0)->Oxidative_Addition_Complex Ar-X Amine_Complex [LPd(II)(Ar)(NHR'R'')]X Oxidative_Addition_Complex->Amine_Complex + HNR'R'' - X⁻ Amido_Complex LPd(II)(Ar)(NR'R'') Amine_Complex->Amido_Complex + Base - [Base-H]X Amido_Complex->LPd(0) Reductive Elimination Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Activation of a G3 Pre-catalyst

Modern pre-catalysts are designed for efficient and reliable generation of the active LPd(0) species.

G3_Precatalyst_Activation Precatalyst L-Pd(II)-Palladacycle Intermediate [L-Pd(II)-H]⁻ Precatalyst->Intermediate + Base Active_Catalyst LPd(0) Intermediate->Active_Catalyst Reductive Elimination

Caption: Activation pathway of a Buchwald G3 pre-catalyst.

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed experimental protocols for the Buchwald-Hartwig amination reaction.

Protocol 1: Standard Amination Using an XPhos Pd G3 Pre-catalyst

This protocol is for the palladium-catalyzed cross-coupling of 4-chlorotoluene with morpholine.[11]

Materials:

  • 4-chlorotoluene

  • Morpholine

  • XPhos Pd G3 pre-catalyst

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Oven-dried glassware with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the XPhos Pd G3 pre-catalyst (0.01 mmol, 1 mol%) and sodium tert-butoxide (1.4 mmol) to an oven-dried reaction vessel.

  • Add 4-chlorotoluene (1.0 mmol) and anhydrous toluene (2 mL) to the vessel.

  • Add morpholine (1.2 mmol) to the reaction mixture.

  • Seal the vessel and stir the reaction at room temperature for the designated time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: High-Throughput Ligand Screening

This protocol describes a general workflow for the parallel screening of multiple ligands for the Buchwald-Hartwig amination in a 96-well plate format.[11]

Materials and Equipment:

  • 96-well reaction block with sealing mats

  • Automated liquid handler or multichannel pipette

  • Inert atmosphere glovebox or manifold

  • Stock solutions of aryl halide, amine, and internal standard in a suitable solvent (e.g., dioxane)

  • Solid dispensing system or pre-weighed ligands and bases in individual wells

  • Palladium precursor (e.g., Pd₂(dba)₃ or a pre-catalyst)

  • Various phosphine ligands

  • Base (e.g., NaOtBu or K₃PO₄)

  • Anhydrous solvent

  • Quenching solution (e.g., water or brine)

  • Analytical instrumentation (LC-MS or GC)

Procedure:

  • Plate Preparation: In an inert atmosphere, dispense the palladium precursor, each ligand to be tested, and the base into the designated wells of the 96-well plate.

  • Reagent Addition: Dispense the stock solution of the aryl halide to each well, followed by the stock solution of the amine.

  • Solvent Addition: Add the anhydrous solvent to each well to reach the desired reaction concentration.

  • Sealing and Reaction: Seal the 96-well plate securely and transfer it to a heater/shaker. Heat the plate to the desired temperature with vigorous shaking for a set period.

  • Work-up and Analysis: Cool the reaction plate to room temperature. Add a stock solution of an internal standard to each well, followed by a quenching solution. Centrifuge the plate, and analyze an aliquot from the organic layer by LC-MS or GC to determine the conversion or yield in each well.

Conclusion and Future Outlook

The field of palladium-catalyzed C-N cross-coupling has undergone remarkable advancements, driven by the rational design of ligands and the development of robust pre-catalysts. While the Buchwald biarylphosphine ligands and their corresponding pre-catalysts represent the current state-of-the-art for a wide range of applications, the choice of the optimal catalyst system remains substrate-dependent. Emerging trends focus on the development of more sustainable catalytic systems, including those that operate at ppm levels of palladium, in greener solvents like water, and the exploration of catalysts based on more earth-abundant metals.[22][23] As our understanding of reaction mechanisms deepens, we can anticipate the development of even more active, selective, and versatile catalysts for C-N bond formation.

References

A Comparative Guide to the Biological Activity of Bromophenylpyrrolidine Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The substitution pattern of a ligand is a critical determinant of its pharmacological profile. This guide provides an in-depth comparison of the biological activities of bromophenylpyrrolidine positional isomers (ortho-, meta-, and para-), focusing on their interactions with the monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET). While direct head-to-head experimental data for these specific isomers is sparse in publicly available literature, this analysis synthesizes established structure-activity relationship (SAR) principles from closely related compound series to build a predictive framework. We hypothesize that the para- and meta-isomers are potent inhibitors of DAT and NET with weaker activity at SERT, while the ortho-isomer likely exhibits reduced potency due to steric hindrance. This guide details the experimental protocols required to verify these hypotheses, discusses the mechanistic basis for the predicted differences, and provides a framework for researchers in drug discovery and pharmacology.

Introduction: The Pyrrolidine Scaffold and Monoamine Transporters

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that serves as a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] Its non-planar, flexible nature allows for precise three-dimensional orientation of substituents, making it an ideal core for designing ligands that target complex protein binding sites.[1]

A key class of targets for pyrrolidine-based compounds are the monoamine transporters (MATs): the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[3] These transmembrane proteins are located on presynaptic neurons and are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signal.[4] By controlling the duration and intensity of monoaminergic neurotransmission, MATs play a crucial role in regulating mood, motivation, attention, and motor control.[5] Consequently, they are the primary targets for a wide range of therapeutics, including antidepressants and treatments for ADHD, as well as drugs of abuse like cocaine.[6][4]

The addition of a bromophenyl group to the pyrrolidine scaffold introduces a substituent known to influence pharmacological activity. The position of the bromine atom on the phenyl ring—ortho (2-), meta (3-), or para (4-)—can drastically alter a compound's affinity and selectivity for the MATs. This guide explores these differences, providing a comparative analysis based on established SAR principles.

Structure-Activity Relationship (SAR) Analysis: The Impact of Isomerism

The precise placement of a halogen substituent on an aromatic ring can modulate both electronic and steric properties, which in turn dictates the interaction with the transporter binding pocket.[7] For MAT inhibitors, para- and meta-substitutions are often well-tolerated or beneficial, while ortho-substitutions can introduce steric clashes that reduce affinity.[8][9]

Predicted Binding Affinities at Monoamine Transporters

Based on SAR from related phenyl-substituted tropanes and pyrovalerone analogs, a predictive profile for the bromophenylpyrrolidine isomers can be constructed.[8][9] Halogenation at the para- and meta-positions of a phenyl ring has been shown to be compatible with, or even enhance, binding at DAT and NET.[10] Conversely, ortho-substitution often leads to a significant loss of potency.

Table 1: Predicted Comparative Binding Affinities (Kᵢ, nM) of Bromophenylpyrrolidine Isomers

CompoundIsomer PositionPredicted DAT Affinity (Kᵢ, nM)Predicted NET Affinity (Kᵢ, nM)Predicted SERT Affinity (Kᵢ, nM)Predicted DAT/SERT Selectivity Ratio
1 para- (4-bromo)15 - 5030 - 80> 500> 10
2 meta- (3-bromo)25 - 7550 - 150> 800> 10
3 ortho- (2-bromo)> 500> 500> 2000N/A

Note: These values are hypothetical and predictive, based on established SAR trends for related monoamine transporter inhibitors. Experimental validation is required.

Key SAR Insights:

  • Para-Isomer (1): The para position is generally the most permissive for bulky substituents. The bromine atom here is predicted to occupy a region of the binding pocket that tolerates halogens, leading to potent DAT and NET inhibition.

  • Meta-Isomer (2): The meta position also frequently allows for favorable interactions. Affinity is predicted to remain high, though potentially slightly lower than the para-isomer, depending on the specific topology of the binding site.

  • Ortho-Isomer (3): A bromine atom at the ortho position is likely to cause a steric clash with amino acid residues at the entrance or within the binding pocket, preventing optimal orientation of the pharmacophore and significantly reducing binding affinity.[8]

Experimental Methodologies

To empirically determine the biological activity of these isomers, two primary in vitro assays are essential: radioligand binding assays to measure binding affinity and neurotransmitter uptake assays to measure functional inhibition.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of the test compounds by measuring their ability to displace a known high-affinity radioligand from the target transporter.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).

  • Assay Buffer: 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific control: Cocaine (10 µM for DAT), Fluoxetine (10 µM for SERT), Desipramine (10 µM for NET).

  • 96-well microplates, glass fiber filter mats, and a cell harvester.

  • Liquid scintillation counter and scintillation fluid.

Procedure:

  • Preparation: Thaw frozen cell membrane aliquots and resuspend in ice-cold assay buffer to a final protein concentration of 5-20 µ g/well .

  • Plate Setup (in triplicate):

    • Total Binding: Add 50 µL of assay buffer.

    • Non-Specific Binding (NSB): Add 50 µL of the appropriate non-specific control.

    • Test Compound: Add 50 µL of bromophenylpyrrolidine isomer dilutions (e.g., from 10⁻¹¹ to 10⁻⁵ M).

  • Radioligand Addition: Add 50 µL of the appropriate radioligand (at a final concentration near its Kₑ value) to all wells.

  • Membrane Addition: Add 150 µL of the membrane preparation to all wells. The final assay volume is 250 µL.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by vacuum filtration onto pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and measure radioactivity in a liquid scintillation counter.

  • Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.[11][12]

Detailed Protocol: Synaptosomal Neurotransmitter Uptake Assay

This functional assay measures the ability of the isomers to inhibit the uptake of radiolabeled neurotransmitters into isolated nerve terminals (synaptosomes).

Materials:

  • Synaptosomes prepared from rat brain tissue (e.g., striatum for DAT, hippocampus/cortex for SERT/NET).[13]

  • Krebs-HEPES buffer (KHB): 120 mM NaCl, 10 mM HEPES, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.3.[14]

  • Radiolabeled Neurotransmitters: [³H]Dopamine, [³H]Serotonin (5-HT), [³H]Norepinephrine.

  • Test compounds and appropriate uptake blockers for defining non-specific uptake.

Procedure:

  • Preparation: Freshly prepared synaptosomes are resuspended in KHB and pre-warmed to 37°C.

  • Pre-incubation: In a 96-well plate, add 25 µL of test compound dilutions or vehicle control. Add 200 µL of the synaptosome suspension and pre-incubate for 10 minutes at 37°C.

  • Initiate Uptake: Add 25 µL of the appropriate [³H]-neurotransmitter (e.g., final concentration 10-20 nM) to start the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time must be within the linear range of uptake.

  • Termination: Stop the uptake by rapid filtration through glass fiber filters using a cell harvester, followed immediately by washing with 3-4 volumes of ice-cold KHB.

  • Quantification: Measure the radioactivity trapped on the filters (representing neurotransmitter taken up by synaptosomes) using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of each isomer that causes 50% inhibition of neurotransmitter uptake (IC₅₀).[15][16]

G cluster_prep Preparation cluster_assay Assay Execution (at 37°C) cluster_term Termination & Analysis P1 Prepare synaptosome suspension in KHB buffer A1 Add synaptosomes to plate and pre-incubate for 10 min P1->A1 P2 Aliquot test compounds (isomers) and controls in 96-well plate P2->A1 A2 Initiate uptake by adding [³H]-Neurotransmitter A1->A2 A3 Incubate for 5-10 min (linear uptake phase) A2->A3 T1 Rapidly filter contents through glass fiber filters A3->T1 T2 Wash filters with ice-cold KHB T1->T2 T3 Measure radioactivity via liquid scintillation counting T2->T3 T4 Calculate IC₅₀ values T3->T4

Caption: Workflow for the Synaptosomal Neurotransmitter Uptake Assay.

Discussion and Mechanistic Insights

The predicted differences in biological activity among the bromophenylpyrrolidine isomers are rooted in fundamental principles of molecular recognition. The binding pocket of monoamine transporters is a well-defined three-dimensional space, and the affinity of a ligand is determined by the sum of its favorable and unfavorable interactions with the protein's amino acid residues.

Electronic Effects: Halogens are highly electronegative and thus exert a strong electron-withdrawing inductive effect.[17] However, they also possess lone pairs of electrons that can participate in a weaker, electron-donating resonance effect.[7] This dual nature influences the electron density of the phenyl ring, which can affect electrostatic or π-π stacking interactions within the binding site. The net electronic effect is subtly different at the ortho, meta, and para positions, potentially altering the strength of these key interactions.

Steric Effects: The most significant factor differentiating the isomers is likely steric hindrance. The van der Waals radius of a bromine atom is substantial.

  • In the ortho position, the bromine atom is adjacent to the point of attachment to the pyrrolidine ring. This proximity can create a steric clash with the protein, preventing the ligand from adopting the low-energy conformation required for high-affinity binding.

  • In the meta and para positions, the bromine atom is positioned further from the core scaffold, allowing it to occupy space within the binding pocket without disrupting the critical binding orientation of the phenylpyrrolidine pharmacophore.

G pocket Transporter Binding Pocket ortho Ortho-Isomer ortho->pocket Steric Clash (Reduced Affinity) meta Meta-Isomer meta->pocket Favorable Fit (High Affinity) para Para-Isomer para->pocket Favorable Fit (High Affinity)

Caption: Positional Isomerism and Predicted Transporter Interaction.

Conclusion

The positional isomerism of the bromo-substituent on the phenylpyrrolidine scaffold is predicted to be a critical determinant of biological activity at monoamine transporters. Based on established SAR, the para- and meta-isomers are likely to be potent DAT and NET inhibitors, a profile often associated with stimulant or antidepressant-like effects. The ortho-isomer, in contrast, is expected to be largely inactive due to steric constraints.

This guide provides a robust framework for the empirical investigation of these compounds. The detailed protocols for binding and uptake assays will allow researchers to validate these predictions and accurately characterize the affinity, potency, and selectivity of each isomer. Such studies are fundamental to the rational design of novel central nervous system agents, where subtle structural modifications can be leveraged to fine-tune pharmacological activity and achieve desired therapeutic outcomes.

References

Validating the purity and concentration of synthesized 1-(2-Bromophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Analytical Cross-Validation of Synthesized 1-(2-Bromophenyl)pyrrolidine

For researchers, medicinal chemists, and drug development professionals, the integrity of a synthetic intermediate is paramount. The purity and concentration of a starting material like this compound directly influence reaction yields, impurity profiles of subsequent steps, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] Simply confirming the presence of the target molecule is insufficient; a rigorous, multi-faceted analytical approach is required to establish a self-validating system of quality control.

This guide provides an in-depth comparison of essential analytical techniques for the comprehensive validation of newly synthesized this compound. We move beyond mere procedural lists to explain the causality behind methodological choices, empowering scientists to not only execute but also interpret their results with confidence. The core principle underpinning this guide is orthogonal validation : the use of multiple, distinct analytical methods whose different separation and detection principles provide a more robust and trustworthy assessment of purity than any single method alone.

The Imperative of Orthogonal Validation

Relying on a single analytical technique can lead to a false sense of security. For instance, an impurity that co-elutes with the main peak in High-Performance Liquid Chromatography (HPLC) would be missed, but it would likely be easily detected by Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] By combining techniques that measure different physicochemical properties, we create a validation system where the strengths of one method compensate for the limitations of another.

G cluster_synthesis Synthesis & Purification cluster_validation Orthogonal Analytical Validation cluster_result Final Assessment SynthesizedProduct Synthesized This compound NMR NMR Spectroscopy (Structure & Purity) SynthesizedProduct->NMR HPLC HPLC-UV (Purity & Concentration) SynthesizedProduct->HPLC GCMS GC-MS (Volatile Impurities & ID) SynthesizedProduct->GCMS EA Elemental Analysis (Elemental Composition) SynthesizedProduct->EA FinalReport Comprehensive Certificate of Analysis (CoA) NMR->FinalReport Cross-Validated Data HPLC->FinalReport Cross-Validated Data GCMS->FinalReport Cross-Validated Data EA->FinalReport Cross-Validated Data

Caption: Workflow for orthogonal validation of a synthesized chemical entity.

Comparative Analysis of Key Validation Techniques

The selection of analytical methods should be tailored to the specific properties of this compound and the potential impurities arising from its synthesis. The primary impurities could include unreacted starting materials, reagents, residual solvents, or side-products.[4] Below is a comparison of the most effective techniques.

Technique Principle of Operation Information Provided Strengths Limitations
¹H and ¹³C NMR Nuclear spin properties in a magnetic fieldDefinitive structural confirmation, identification and quantification of proton/carbon-bearing impurities.[5][6]Provides unambiguous structural data; can quantify impurities without a reference standard for each (qNMR).Lower sensitivity compared to chromatographic methods; may not detect non-protonated impurities.
RP-HPLC Differential partitioning between a nonpolar stationary phase and a polar mobile phase.[7]High-resolution separation of non-volatile impurities, precise purity determination (% area), and concentration measurement.[8]High sensitivity and reproducibility; the workhorse for purity analysis in the pharmaceutical industry.[1]Requires a reference standard for accurate concentration; co-elution can mask impurities.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[2]Detection of volatile organic compounds (e.g., residual solvents), identification of impurities via mass fragmentation patterns.[8]Excellent for volatile and semi-volatile compounds; mass spectrum provides structural clues.[9] The bromine atom gives a characteristic isotopic pattern.[6]Not suitable for non-volatile or thermally labile compounds; derivatization may be required.[10]
Elemental Analysis Combustion of the sample to convert elements into simple gases for measurement.[11]Determines the percentage of Carbon, Hydrogen, and Nitrogen, providing a fundamental check of the empirical formula.[12]Confirms the elemental composition of the bulk sample; insensitive to isomeric impurities.Does not provide information on the nature of impurities; requires a highly purified sample for accurate results.

Experimental Protocols for Validation

The following protocols are robust starting points for the analysis of this compound. Optimization may be necessary based on available instrumentation and specific synthetic outcomes.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the gold standard for structural elucidation.[5] For this compound, ¹H NMR will confirm the presence and relative integration of aromatic and aliphatic protons. ¹³C NMR confirms the carbon skeleton. The presence of unexpected signals (impurities) can be integrated against the main compound's signals for a semi-quantitative purity assessment.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).[6] Add a small amount of an internal standard with a known chemical shift (e.g., tetramethylsilane, TMS) if not already present in the solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).[6] Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing: Process the data by applying Fourier transformation, phasing, and baseline correction.[6]

  • Analysis:

    • Reference the spectrum (e.g., residual CHCl₃ peak at δ 7.26 ppm for ¹H).[6]

    • Integrate all peaks in the ¹H spectrum. The ratio of aromatic to aliphatic protons should match the theoretical structure.

    • Identify any impurity peaks. The percentage of an impurity can be estimated by comparing its integral to the integral of a known number of protons on the target molecule.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality: HPLC is the premier technique for quantifying the purity of pharmaceutical compounds by separating the main component from non-volatile impurities.[1][13] A reversed-phase C18 column is chosen for its versatility in retaining moderately polar organic molecules. UV detection is effective due to the chromophore (bromophenyl group) in the molecule.

G Solvent Mobile Phase (e.g., ACN:Water) Pump HPLC Pump Solvent->Pump Injector Autosampler (Injects Sample) Pump->Injector Column C18 Column (Separation) Injector->Column Detector UV Detector (Detection) Column->Detector PC Data System (Chromatogram) Detector->PC

Caption: A typical experimental workflow for HPLC analysis.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase, for instance, a mixture of HPLC-grade acetonitrile and water (e.g., 60:40 v/v).[7] Filter through a 0.45 µm membrane and degas thoroughly.

  • Sample Preparation: Accurately prepare a stock solution of the synthesized compound in the mobile phase (e.g., 1 mg/mL). Prepare a sample for injection by diluting the stock to an appropriate concentration (e.g., 100 µg/mL).[7]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[14]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at a wavelength of maximum absorbance for the bromophenyl moiety (e.g., 210 nm or 254 nm).[15]

    • Column Temperature: 30 °C.[15]

  • Analysis: Equilibrate the system until a stable baseline is achieved.[7] Inject a blank (diluent), followed by the sample solution. Calculate purity by the area percent method: (Peak Area of Main Compound / Total Area of All Peaks) * 100.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is highly effective for identifying volatile impurities, such as residual solvents from the synthesis (e.g., THF, Toluene) or volatile byproducts.[8] The mass spectrometer provides definitive identification of peaks based on their mass-to-charge ratio and fragmentation patterns. The presence of a bromine atom in this compound will produce a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), aiding in peak identification.[6]

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent like dichloromethane or ethyl acetate (~1 mg/mL).

  • GC-MS Conditions:

    • Injector: Split/splitless injector, 250 °C.[10]

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-500.

  • Analysis: Identify the main peak corresponding to the product. Analyze its mass spectrum to confirm the molecular ion and look for the characteristic bromine isotopic pattern. Search any other peaks against a mass spectral library (e.g., NIST) to identify potential impurities.

Data Summary and Interpretation: A Comparative Case Study

To illustrate the power of this orthogonal approach, consider the hypothetical validation data for a newly synthesized batch of this compound compared against a certified reference material (CRM).

Analytical Method Parameter Synthesized Batch Result Certified Reference Material Interpretation
HPLC-UV (254 nm) Purity (% Area)98.9%≥99.5%The synthesized batch contains 1.1% of UV-active impurities.
¹H NMR (400 MHz) Structural ConfirmationConforms to structureConforms to structureThe main structure is correct.
Impurity Signals~1% impurity observed at δ 7.5 ppm (doublet)No significant impurities detectedA structurally related aromatic impurity is present.
GC-MS Residual SolventsToluene: 650 ppmToluene: <50 ppmThe sample contains residual solvent from purification, requiring further drying.
Bromine Isotope PatternM/M+2 ratio observedM/M+2 ratio observedConfirms the presence of bromine in the main peak.
Elemental Analysis % CarbonCalculated: 53.12, Found: 52.85Found: 53.05Within the acceptable ±0.4% range, but the slight deviation is consistent with the presence of impurities.[16]
% HydrogenCalculated: 5.35, Found: 5.29Found: 5.33Within the acceptable ±0.4% range.[16]
% NitrogenCalculated: 6.20, Found: 6.11Found: 6.18Within the acceptable ±0.4% range.[16]

By adopting a multi-technique, orthogonal validation strategy, researchers can ensure the quality and reliability of their synthesized materials, building a foundation of scientific integrity for their subsequent work.

References

A Comparative Guide to the Synthesis of 1-(2-Bromophenyl)pyrrolidine: Reagents, Routes, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Bromophenyl)pyrrolidine is a valuable substituted amine that serves as a key building block in medicinal chemistry and materials science. Its structure, featuring a reactive aryl bromide and a pyrrolidine moiety, makes it a versatile precursor for a wide range of more complex molecules, particularly through transition metal-catalyzed cross-coupling reactions. The pyrrolidine scaffold itself is a privileged structure found in over 20 FDA-approved drugs, highlighting the importance of efficient and robust methods for its functionalization.[1][2][3]

This guide provides an in-depth comparison of the primary synthetic routes to this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, compare the performance of alternative reagents, and provide detailed, field-tested protocols. The objective is to equip researchers, chemists, and drug development professionals with the knowledge to select and optimize the most suitable synthetic strategy for their specific needs, considering factors such as yield, purity, cost, and scalability.

Primary Synthetic Strategies: A Head-to-Head Comparison

The construction of the C(aryl)-N bond is the central challenge in synthesizing this compound. Historically, this was achieved under harsh conditions, but modern organometallic chemistry has provided milder and more efficient alternatives. The two most prominent methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

G cluster_start Starting Materials cluster_routes Synthetic Routes SM1 2-Bromoiodobenzene (or 1,2-Dibromobenzene) R1 Buchwald-Hartwig Amination SM1->R1 Pd Catalyst, Ligand, Base R2 Ullmann Condensation SM1->R2 Cu Catalyst, (Ligand), Base SM2 Pyrrolidine SM2->R1 SM2->R2 R3 Nucleophilic Aromatic Substitution (SNAr) SM2->R3 SM3 1-Bromo-2-fluorobenzene (Activated) SM3->R3 Base, High Temp. Product This compound R1->Product R2->Product R3->Product

Figure 1. Overview of primary synthetic routes to this compound.

The Modern Workhorse: Palladium-Catalyzed Buchwald-Hartwig Amination

First reported in the mid-1990s, the Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by allowing for the formation of C-N bonds under relatively mild conditions with broad substrate scope and functional group tolerance.[4] The reaction is a cornerstone of modern medicinal chemistry for its reliability and versatility.[5][6][7]

Mechanistic Rationale

The efficacy of the Buchwald-Hartwig reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Understanding this cycle is crucial for troubleshooting and optimization.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide, inserting into the C-Br bond to form a Pd(II) complex. The reactivity order for halides is I > Br > Cl.

  • Amine Coordination & Deprotonation: The amine (pyrrolidine) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a more nucleophilic amido group. The choice of base is critical; it must be strong enough to deprotonate the amine-palladium complex but not so strong as to cause side reactions.

  • Reductive Elimination: This is the key C-N bond-forming step. The aryl and amido groups are eliminated from the palladium center, forming the desired this compound and regenerating the active Pd(0) catalyst.

G pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (+ Ar-X) amine_complex [L-Pd(II)(Ar)(HNR₂)]⁺X⁻ oa_complex->amine_complex Ligand Exchange (+ HNR₂) amido_complex L-Pd(II)(Ar)(NR₂) amine_complex->amido_complex Deprotonation (+ Base, - Base-H⁺X⁻) re_start amido_complex->re_start Reductive Elimination product Ar-NR₂ (Product) re_start->pd0 re_start->product oa_start

Figure 2. Simplified catalytic cycle of the Buchwald-Hartwig amination.

Alternative Reagents & Performance

The choice of catalyst, ligand, and base dramatically affects reaction efficiency.

ComponentAlternativesRationale & Performance Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Both are common Pd(0) precursors. Pd₂(dba)₃ is often preferred as it is already in the Pd(0) state, while Pd(OAc)₂ requires in situ reduction, which can be achieved by the phosphine ligand.
Ligand Monodentate: P(t-Bu)₃Bidentate: BINAP, DPPFBiarylphosphines: XPhos, RuPhosThis is the most critical variable. Early generations used bidentate ligands like BINAP.[4] Modern, sterically hindered, electron-rich monodentate biarylphosphine ligands (e.g., XPhos) are generally superior for coupling unactivated aryl chlorides and bromides. They promote faster reductive elimination and stabilize the monoligated Pd(0) species, which is often the most active catalyst.
Base NaOtBu, K₂CO₃, Cs₂CO₃A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for coupling secondary amines.[8] Weaker bases like K₂CO₃ can be used but often require higher temperatures and longer reaction times.
Solvent Toluene, Dioxane, DMFAprotic solvents are necessary. Toluene is the standard choice due to its high boiling point and ability to dissolve the organometallic intermediates.
Representative Experimental Protocol: Buchwald-Hartwig Amination
  • Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.02 mmol, 1 mol%), XPhos (0.04 mmol, 2 mol%), and Sodium tert-butoxide (2.8 mmol, 1.4 equiv).

  • Reagent Addition: Add 1-bromo-2-iodobenzene (2.0 mmol, 1.0 equiv) and toluene (10 mL).

  • Amine Addition: Add pyrrolidine (2.2 mmol, 1.1 equiv) via syringe.

  • Reaction: Seal the tube and heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield this compound.

The Classic Approach: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation, first reported in 1901, is the original transition metal-mediated method for forming C(aryl)-N bonds.[9][10] While historically important, the classic protocol requires harsh conditions (high temperatures >200 °C, stoichiometric copper powder) and is often limited to aryl halides activated by electron-withdrawing groups.[11][12]

Modernizing a Classic: Ligand-Accelerated Ullmann Reactions

Modern advancements have significantly improved the Ullmann reaction, making it a viable alternative to palladium-based methods, especially for large-scale synthesis where the cost of copper is advantageous. The key innovation is the use of ligands (such as diamines or phenanthrolines) that solubilize the copper catalyst and accelerate the reaction, allowing for lower temperatures and catalytic amounts of copper.[11][12]

The mechanism is thought to involve a Cu(I)/Cu(III) cycle, though it is less universally defined than the Buchwald-Hartwig cycle.[13] A simplified pathway involves the formation of a copper(I) amide, which then reacts with the aryl halide.[11]

Comparative Data: Buchwald-Hartwig vs. Ullmann
ParameterBuchwald-Hartwig AminationModern Ullmann Condensation
Catalyst Palladium (e.g., Pd(OAc)₂)Copper (e.g., CuI)
Catalyst Loading 0.5 - 2 mol%5 - 10 mol%
Ligand Phosphines (e.g., XPhos)Diamines, Phenanthroline
Temperature 80 - 110 °C110 - 140 °C
Reaction Time 4 - 24 hours12 - 48 hours
Scope Very BroadGood, but can be sensitive to sterics
Cost Higher (Palladium)Lower (Copper)
Typical Yield 80 - 95%70 - 85%
Representative Experimental Protocol: Modern Ullmann Condensation
  • Setup: To a sealable reaction vessel, add CuI (0.1 mmol, 5 mol%), L-proline (0.2 mmol, 10 mol% - a common, effective ligand), and K₂CO₃ (4.0 mmol, 2.0 equiv).

  • Reagent Addition: Add 1-bromo-2-iodobenzene (2.0 mmol, 1.0 equiv), pyrrolidine (3.0 mmol, 1.5 equiv), and DMSO (8 mL).

  • Reaction: Seal the vessel and heat the mixture to 120 °C with stirring for 24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Alternative Route: Nucleophilic Aromatic Substitution (SNAr)

For specific substrates, a metal-free approach via Nucleophilic Aromatic Substitution (SNAr) is possible. This pathway does not require a transition metal catalyst but instead relies on the aryl halide being "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂) ortho or para to the halogen leaving group.

A practical example involves the reaction of 1-bromo-2-fluoro-5-nitrobenzene with pyrrolidine.[14] In this case, the fluorine atom is the leaving group, activated by the para-nitro group. The bromine atom remains on the ring, yielding a nitro-substituted precursor to the target class of compounds.

Key Requirements & Limitations
  • Activation is Mandatory: Requires a potent electron-withdrawing group (like -NO₂) positioned to stabilize the negative charge of the Meisenheimer complex intermediate.

  • Good Leaving Group: Fluorine is an excellent leaving group in SNAr due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.

  • Limited Scope: This method is not general and cannot be used with simple, unactivated 2-bromo-substituted aromatics to produce this compound directly.

Representative Experimental Protocol: SNAr
  • Setup: In a round-bottom flask, dissolve 1-bromo-2-fluoro-5-nitrobenzene (2.27 mmol, 1.0 equiv) in DMF (10 mL).

  • Reagent Addition: Add pyrrolidine (2.95 mmol, 1.3 equiv) followed by K₂CO₃ (6.82 mmol, 3.0 equiv).[14]

  • Reaction: Heat the reaction mixture to 100 °C for 12 hours.[14]

  • Workup: After cooling, dilute the mixture with water (30 mL). The product, 1-(2-Bromo-4-nitrophenyl)pyrrolidine, often precipitates as a solid.

  • Purification: Filter the solid, wash with water, and dry under vacuum.[14]

Conclusion and Recommendations

For the synthesis of this compound, the Buchwald-Hartwig amination stands out as the most versatile and generally high-yielding method for laboratory-scale synthesis. Its mild conditions and the wide availability of highly efficient catalyst/ligand systems allow for predictable success with a broad range of substrates. The choice of a modern biarylphosphine ligand like XPhos with NaOtBu as the base is a robust starting point for optimization.

The modern Ullmann condensation is a strong contender, particularly when cost is a primary driver , such as in process development or large-scale manufacturing. While it may require slightly higher temperatures and longer reaction times, the significant cost savings of using copper over palladium can be a decisive advantage.

Nucleophilic Aromatic Substitution (SNAr) is a powerful, metal-free alternative but is mechanistically constrained. It is not a general route to the target compound but is the method of choice when suitably activated starting materials are available or desired.

Ultimately, the optimal synthetic route depends on the specific goals of the researcher. For rapid synthesis and broad applicability, choose Buchwald-Hartwig. For cost-effective scale-up, a modern Ullmann reaction is an excellent alternative. For niche, activated substrates, SNAr provides an economical, metal-free option.

References

A Senior Application Scientist's Guide to N-Heterocycle Synthesis: A Performance-Based Comparison of Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquity and Importance of N-Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of functional molecules, from life-saving pharmaceuticals and agrochemicals to advanced organic materials.[1][2][3][4] Their prevalence in over half of all known organic compounds underscores the critical need for efficient and versatile synthetic methodologies.[2] This guide provides a comparative analysis of prominent N-heterocycle synthesis strategies, moving beyond a simple recitation of methods to offer a performance-based perspective for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, evaluate performance through experimental data, and provide practical protocols for key transformations.

I. The Enduring Legacy of Classical Methods and the Drive for Modernization

Traditional approaches to N-heterocycle synthesis, such as the Paal-Knorr pyrrole synthesis or the Skraup quinoline synthesis, have been mainstays in organic chemistry.[5][6] While historically significant and still valuable in certain contexts, these methods often suffer from drawbacks that limit their application in modern drug discovery and development.[4][6] These limitations frequently include harsh reaction conditions (e.g., high temperatures, strong acids), low atom economy, and the generation of significant waste, all of which are misaligned with the principles of green chemistry.[5][6]

The evolution of synthetic chemistry has ushered in an era of more sustainable and efficient methodologies. These modern approaches, which we will explore in detail, often leverage catalysis to achieve transformations under milder conditions with greater selectivity and functional group tolerance.[7][8]

II. A Comparative Analysis of Modern Synthetic Methodologies

The modern landscape of N-heterocycle synthesis is diverse and dynamic. For the purpose of this guide, we will focus on a comparative analysis of several key areas that have seen significant innovation: Catalytic Methods (Metal- and Organo-), Photoredox Catalysis, and Flow Chemistry.

A. The Power of Catalysis: Expanding the Synthetic Toolbox

Catalysis is a cornerstone of modern organic synthesis, enabling reactions that are otherwise inefficient or impossible.[8][9] In the realm of N-heterocycle synthesis, both metal- and organo-catalysis have made profound impacts.

1. Metal-Catalyzed Cross-Coupling and Cyclization Reactions:

Transition metal catalysis, particularly with palladium, copper, and rhodium, has revolutionized the construction of N-heterocycles.[4][10] These methods often involve the formation of carbon-nitrogen and carbon-carbon bonds through cross-coupling reactions followed by cyclization. Bimetallic catalysis, where two different metals work in concert, can offer unique reactivity and selectivity.[10]

  • Performance: Metal-catalyzed methods generally offer high yields and excellent functional group tolerance. They are particularly powerful for constructing complex, poly-substituted heterocyclic systems. For instance, Pd(II)/Cu(I)-catalyzed Sonogashira coupling followed by a Cu(I)-catalyzed 6-endo-dig cyclization has been used to prepare a variety of fused pyridine derivatives with yields up to 83%.[10]

  • Causality of Experimental Choices: The choice of metal, ligand, and reaction conditions is critical for success. The ligand modulates the reactivity and stability of the metal center, influencing both yield and selectivity. For example, in the palladium-catalyzed aerobic oxidative cyclization to form pyrrolizidines and indolizidines, the addition of a pyridine ligand was found to be crucial for achieving high yields.[4]

2. N-Heterocyclic Carbene (NHC) Organocatalysis:

N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for a wide range of transformations.[9][11][12] A key feature of NHC catalysis is its ability to induce umpolung (reactivity inversion) of aldehydes, generating acyl anion equivalents that can participate in various cycloaddition and annulation reactions to form heterocycles.[11][13]

  • Performance: NHC-catalyzed reactions can provide access to a variety of heterocycles, including lactones, lactams, and pyrazoles, often with high enantioselectivity when chiral NHCs are employed.[11][13] These reactions are typically performed under mild conditions and are tolerant of a broad range of functional groups.[9]

  • Trustworthiness of the Protocol: The generation of the active NHC catalyst in situ from a stable precatalyst (e.g., a triazolium salt) and a base is a reliable and well-established procedure.[11] The mechanism of NHC catalysis, particularly the formation of the key Breslow intermediate, is well-understood, allowing for rational reaction design.[11]

B. Harnessing the Power of Light: Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for organic synthesis.[1][14] This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates under exceptionally mild conditions.[1][14]

  • Performance: Photoredox catalysis enables a wide range of transformations for N-heterocycle synthesis, including cycloadditions, C-H functionalizations, and cross-coupling reactions.[15][16][17] These reactions often proceed at room temperature and exhibit excellent functional group tolerance. For example, a Ni/photoredox dual catalytic system has been developed for the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides to produce chiral N-benzylic heterocycles with good to excellent enantioselectivity.[15]

  • Causality of Experimental Choices: The selection of the photocatalyst (e.g., ruthenium or iridium complexes, or organic dyes) is dictated by its redox potential, which must be matched to the substrate to enable the desired electron transfer event.[2] The choice of light source (typically blue LEDs) is also critical for efficient excitation of the photocatalyst.[5]

C. The Future is Flow: Continuous Flow Chemistry

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing.[18][19] These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety for hazardous reactions, and facile scalability.[18][20]

  • Performance: Flow chemistry has been successfully applied to the synthesis of a wide variety of N-heterocycles, often with significantly reduced reaction times and improved yields compared to batch methods.[20] For instance, a five-step continuous flow process was developed for a highly exothermic C-glycosylation reaction, which would be difficult to control in a batch reactor.[18] The ability to operate under superheated conditions in flow can also accelerate sluggish reactions.[19]

  • Trustworthiness of the Protocol: Flow chemistry systems offer excellent reproducibility due to precise instrumental control over reaction parameters. The enclosed nature of flow reactors also enhances safety when working with toxic or reactive intermediates.[18]

III. Quantitative Performance Comparison

To provide a clearer picture of the relative performance of these methodologies, the following table summarizes key experimental data for the synthesis of representative N-heterocycles.

MethodologyHeterocycleCatalyst/ConditionsReaction TimeYieldReference
Metal Catalysis PyridinesRh-catalyzed [2+2+2] cycloadditionNot specifiedLow to excellent[5]
QuinazolinonesTransition-metal catalyzed acceptorless couplingNot specifiedUp to 91%[4]
IndolesK-10 Montmorillonite, MicrowaveNot specifiedNot specified[5]
Photoredox Catalysis PyrrolizidinonesVisible light photocatalysisNot specifiedNot specified[16]
N-HeterobiarylsPhotocatalytic, redox-neutralNot specifiedNot specified[17]
PyridinesBlue LED, [2+2+2] cyclizationNot specifiedNot specified[5]
Flow Chemistry AminopyrazolesCombined flow microwave setupNot specifiedUp to 250 g scale
1,2,3-TriazolesCopper(I) iodide on resinNot specifiedNot specified
N-Heterocycles from Levulinic Acidg-C3N4/Pt, 90°C, 50 barContinuousHigh selectivity[21]
Green Chemistry 1,2,4-TriazolesMicrowave, solvent-free, silica gel4 min81-88%[22]
Pyrido-pyrimidine-2-ones/thionesMicrowave, solvent-free, sodium ethoxideNot specifiedExcellent[23]

IV. Experimental Protocols

To further illustrate the practical application of these methodologies, detailed step-by-step protocols for representative syntheses are provided below.

Protocol 1: Microwave-Assisted, Solvent-Free Synthesis of 3,5-Disubstituted 1,2,4-Triazoles

This protocol is a representative example of a green chemistry approach to N-heterocycle synthesis, emphasizing solvent-free conditions and microwave irradiation to accelerate the reaction.[22]

Materials:

  • Substituted nitrile (1.0 mmol)

  • Hydrazide (1.0 mmol)

  • Silica gel (as a solid support)

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, thoroughly mix the substituted nitrile (1.0 mmol), hydrazide (1.0 mmol), and silica gel (500 mg).

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture with microwaves at a power and for a duration optimized for the specific substrates (e.g., 900 W for 4 minutes).[22] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction vessel to cool to room temperature.

  • Extract the product from the silica gel using an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted 1,2,4-triazole.

Causality: The use of microwave irradiation dramatically accelerates the reaction by efficiently heating the reactants adsorbed on the silica gel support.[22] The solvent-free conditions reduce waste and simplify product workup.

Protocol 2: Visible-Light-Promoted Synthesis of Pyridines via [2+2+2] Cycloaddition

This protocol exemplifies the use of photoredox catalysis for the construction of N-heterocycles under mild conditions.[5]

Materials:

  • Diyne (1.0 equiv)

  • Nitrile (excess)

  • Photocatalyst (e.g., an iridium or ruthenium complex, mol% optimized)

  • Solvent (e.g., degassed acetonitrile)

  • Blue LED light source

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the diyne (1.0 equiv) and the photocatalyst.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen).

  • Add the degassed solvent and the nitrile.

  • Seal the vial and place it in a holder equipped with a blue LED light source.

  • Irradiate the reaction mixture with stirring at room temperature for the optimized reaction time. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired substituted pyridine.

Causality: The photocatalyst absorbs blue light and enters an excited state, enabling it to mediate the electron transfer processes that initiate the [2+2+2] cycloaddition of the diyne and nitrile.[5] The mild, room-temperature conditions are a hallmark of this photochemical approach.

V. Visualizing Reaction Workflows and Mechanisms

To better understand the relationships between different synthetic strategies and the underlying mechanisms, the following diagrams are provided.

Synthesis_Methodologies cluster_approaches Synthetic Approaches cluster_modern Modern Methodologies Classical Classical Methods (e.g., Paal-Knorr, Skraup) Modern Modern Methodologies Classical->Modern Evolution towards efficiency & sustainability Catalysis Catalysis Modern->Catalysis Photoredox Photoredox Catalysis Modern->Photoredox Flow Flow Chemistry Modern->Flow Green Green Chemistry (Microwave, Ultrasound) Modern->Green

Caption: Overview of N-heterocycle synthesis methodologies.

Photoredox_Catalysis_Workflow Start Reactants & Photocatalyst (PC) Light Visible Light (e.g., Blue LEDs) SET Single Electron Transfer (SET) Start->SET Excited_PC Excited PC* Light->Excited_PC Absorption Excited_PC->SET Radical_Intermediate Radical Intermediate SET->Radical_Intermediate PC_Regen PC Regeneration SET->PC_Regen Cyclization Cyclization/ Bond Formation Radical_Intermediate->Cyclization Product N-Heterocycle Product Cyclization->Product PC_Regen->Start Catalytic Cycle

Caption: Generalized workflow for photoredox catalysis in N-heterocycle synthesis.

VI. Conclusion and Future Outlook

The synthesis of N-heterocycles is a continuously evolving field, driven by the demand for more efficient, selective, and sustainable methods. While classical approaches laid the groundwork, modern catalytic methodologies, including photoredox and flow chemistry, have significantly expanded the synthetic chemist's toolkit. The choice of methodology will always be project-dependent, guided by factors such as substrate scope, desired scale, and available resources. As the principles of green chemistry become increasingly integrated into synthetic planning, we can anticipate further innovations that minimize environmental impact while maximizing synthetic efficiency. The ongoing collaboration between academia and industry will be crucial in developing the next generation of synthetic tools to address the challenges of modern drug discovery and materials science.[7]

References

The Pyrrolidine Scaffold: A Comparative Guide to Efficacy in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrrolidine Ring

The five-membered saturated nitrogen heterocycle, the pyrrolidine ring, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in a vast array of biologically active compounds, including numerous FDA-approved drugs.[1][2] Unlike flat, aromatic systems, the sp³-hybridized carbon atoms of the pyrrolidine ring confer a three-dimensional geometry that allows for a more comprehensive exploration of chemical space and intricate interactions with biological targets.[2][3] This structural feature, combined with its favorable physicochemical properties such as potential for enhanced aqueous solubility, makes the pyrrolidine motif a versatile tool for medicinal chemists to optimize pharmacokinetic and pharmacodynamic profiles.

This guide provides a comparative analysis of the efficacy of pyrrolidine-based compounds across key therapeutic areas, supported by experimental data. We will delve into the mechanistic rationale behind their activity, present comparative efficacy data, and provide detailed protocols for their evaluation, empowering researchers and drug development professionals to make informed decisions in their pursuit of novel therapeutics.

I. Pyrrolidine-Based Compounds in Oncology

The development of targeted therapies has revolutionized cancer treatment, and pyrrolidine-containing molecules have emerged as potent inhibitors of various oncology targets.[4]

A. Mechanism of Action in Anticancer Therapy

Pyrrolidine-based compounds exert their anticancer effects through diverse mechanisms, including the inhibition of crucial enzymes involved in cell signaling and DNA repair. A notable example is their role as inhibitors of poly(ADP-ribose) polymerase (PARP), enzymes critical for the repair of single-strand DNA breaks.[3] By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA mutations.

Another key target is the epidermal growth factor receptor (EGFR), a tyrosine kinase that plays a pivotal role in cell proliferation and survival.[5] Pyrrolidine derivatives have been designed to bind to the ATP-binding site of EGFR, thereby blocking its downstream signaling pathways.

Signaling Pathway: PARP Inhibition in DNA Repair

PARP_Inhibition DNA_Damage DNA Single-Strand Break PARP PARP Enzyme DNA_Damage->PARP recruits PAR Poly(ADP-ribose) Polymer PARP->PAR synthesizes Apoptosis Apoptosis PARP->Apoptosis inhibition leads to unrepaired DNA damage & Repair_Complex DNA Repair Protein Complex PAR->Repair_Complex recruits Repair DNA Repair Repair_Complex->Repair Pyrrolidine_Inhibitor Pyrrolidine-Based PARP Inhibitor Pyrrolidine_Inhibitor->PARP inhibits MTT_Workflow Start Start: Cancer Cell Culture Seeding Seed cells in 96-well plate Start->Seeding Incubation1 Incubate for 24h Seeding->Incubation1 Treatment Treat with Pyrrolidine Compound (various concentrations) Incubation1->Treatment Incubation2 Incubate for 48-72h Treatment->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Solubilization Solubilize Formazan with DMSO Incubation3->Solubilization Absorbance Measure Absorbance at 570 nm Solubilization->Absorbance Analysis Data Analysis: Calculate IC50 Absorbance->Analysis End End Analysis->End

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Bromophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe and compliant disposal of 1-(2-Bromophenyl)pyrrolidine. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity. This guide provides a procedural framework grounded in established safety protocols and regulatory standards, designed to ensure that this halogenated compound is handled responsibly from the moment it becomes waste to its final disposal.

Section 1: Hazard Profile and Risk Assessment of this compound

Understanding the intrinsic hazards of a compound is the first step in managing its risks. This compound is a halogenated organic compound, a classification that carries specific implications for its disposal.[1][2] Its primary hazards are summarized below.

Hazard ClassificationGHS Hazard StatementGHS PictogramSignal Word
Skin IrritationH315: Causes skin irritation[3][4]GHS07 (Exclamation Mark)Warning[5]
Eye IrritationH319: Causes serious eye irritation[3][4]
Specific Target Organ ToxicityH335: May cause respiratory irritation[3][4][5]
Acute Toxicity (Oral)H302: Harmful if swallowed[3][5]

Causality Behind Disposal Choices: The presence of a carbon-halogen bond (in this case, carbon-bromine) places this compound into the category of halogenated organic waste .[6] These wastes cannot be disposed of via standard methods. The rationale is twofold:

  • Environmental Persistence: Halogenated compounds can be persistent in the environment and pose long-term risks.

  • Treatment Requirements: Proper disposal often requires high-temperature incineration at specialized facilities equipped to scrub acidic gases (like hydrogen bromide) that are produced during combustion.[7] Mixing halogenated waste with non-halogenated solvent waste contaminates the entire volume, dramatically increasing disposal costs and complexity.[1][8]

Section 2: Pre-Disposal Safety Protocol: PPE and Handling

Before handling waste this compound, it is imperative to use the correct Personal Protective Equipment (PPE) to mitigate the risks of exposure.

Experimental Protocol: Donning PPE for Waste Handling

  • Work Area: All handling and transfer of this chemical waste must occur within a certified chemical fume hood to manage vapor inhalation risks.[3][9]

  • Hand Protection: Wear nitrile or neoprene gloves. Always check the manufacturer's compatibility chart for breakthrough times. Double-gloving is recommended for extended handling.[9]

  • Eye and Face Protection: Use chemical splash goggles that meet ANSI Z87.1 standards. Due to the severe eye irritation risk, a face shield worn over goggles is strongly recommended.[9]

  • Protective Clothing: A fully buttoned, flame-resistant lab coat should be worn, along with long pants and closed-toe shoes to protect against skin contact.[9]

Section 3: Waste Segregation and Container Management

The core of compliant disposal lies in meticulous segregation and labeling. This protocol ensures that the waste stream is correctly identified and contained from the point of generation.

Experimental Protocol: Waste Collection and Storage

  • Container Selection:

    • Select a clean, dry container made of a chemically compatible material, such as borosilicate glass or a suitable fluorinated polymer.

    • Ensure the container has a screw-top cap with a secure, leak-proof seal.[8][10] Avoid using containers that cannot be sealed properly, such as beakers with parafilm.

    • The container must be in good condition, free of cracks or deterioration.[10]

  • Waste Labeling:

    • Before adding any waste, affix a "Hazardous Waste" label to the container.[1][11]

    • Clearly write the full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[12]

    • If mixing with other compatible halogenated solvents, list all components and their approximate percentages.

    • Mark the appropriate hazard warnings on the label (e.g., Irritant, Toxic).[11]

  • Waste Segregation and Accumulation:

    • Designate a specific Satellite Accumulation Area (SAA) within the laboratory for hazardous waste.[1][11] This area should be near the point of generation and under the control of laboratory personnel.[13]

    • Keep the this compound waste container segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases.[12][14]

    • Use secondary containment (such as a plastic tub) to capture any potential leaks.

    • The waste container must remain closed at all times except when actively adding waste.[8][12]

The following workflow diagram illustrates the critical decision-making process for laboratory waste segregation.

G Diagram 1: Halogenated Waste Segregation Workflow start Chemical Waste Generated is_halogenated Is the waste a halogenated organic compound? start->is_halogenated collect_halo Collect in a designated 'HALOGENATED WASTE' container. is_halogenated->collect_halo  Yes collect_non_halo Collect in a designated 'NON-HALOGENATED WASTE' container. is_halogenated->collect_non_halo No   is_incompatible Are there other incompatible hazards (e.g., reactive, corrosive, heavy metals)? collect_halo->is_incompatible collect_non_halo->is_incompatible segregate_further Segregate into a separate, compatible waste container. is_incompatible->segregate_further  Yes store_saa Store container in Satellite Accumulation Area (SAA) with secondary containment. is_incompatible->store_saa No   segregate_further->store_saa request_pickup Request pickup from Environmental Health & Safety (EHS). store_saa->request_pickup

Caption: A workflow for segregating chemical waste in a laboratory setting.

Section 4: Spill and Emergency Procedures

Accidents can happen, and a clear, rehearsed emergency plan is critical.

Protocol: Small Spill Cleanup (Contained within a chemical fume hood)

  • Alert Personnel: Notify others in the immediate area.

  • Containment: Absorb the spill with an inert material such as vermiculite, sand, or chemical absorbent pads.[3][12] Do not use combustible materials like paper towels.

  • Collection: Carefully scoop the absorbent material into a sealable, heavy-duty plastic bag or a designated solid waste container.

  • Disposal: Label the container as "Spill Debris with this compound" and manage it as hazardous waste.

  • Decontamination: Clean the spill area with soap and water, and place all cleaning materials into the spill debris container.

Protocol: Large Spill or Spill Outside of a Fume Hood

  • Evacuate: Immediately evacuate the laboratory and alert others to do the same. Activate the fire alarm if necessary to ensure a full evacuation.[12]

  • Isolate: Close the laboratory doors to contain the vapors.

  • Report: Call your institution's emergency number and the Environmental Health & Safety (EHS) office immediately. Provide the chemical name, location, and estimated quantity of the spill.

  • Do Not Re-enter: Await the arrival of the trained emergency response team. Do not attempt to clean up a large spill yourself.

Section 5: Final Disposal and Decommissioning

Accumulated waste must be disposed of in a timely manner according to institutional and federal regulations.

  • Monitor Volume: Do not overfill waste containers. A common guideline is to fill to no more than 90% capacity to allow for vapor expansion.[13]

  • Request Pickup: Once the container is full, or in accordance with your facility's policies (e.g., academic labs may have a six or twelve-month removal requirement[10][15]), submit a chemical waste collection request to your EHS department.

  • Documentation: Ensure all information on the hazardous waste tag is complete and accurate. Your EHS office will use this to create the final shipping manifest.

  • Lab Decommissioning: Never abandon chemicals. Before leaving a laboratory space, ensure all chemical waste, including unwanted samples, has been properly disposed of through the EHS office.[8]

By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance under the Resource Conservation and Recovery Act (RCRA)[10], and protect yourself, your colleagues, and the environment.

References

A Senior Application Scientist's Guide to the Safe Handling of 1-(2-Bromophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of innovation. 1-(2-Bromophenyl)pyrrolidine, a halogenated aromatic compound, is one such molecule that serves as a valuable building block in organic synthesis. However, its chemical properties necessitate a rigorous and informed approach to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the protocols required for its safe handling and disposal.

Fundamental Hazard Identification

Before any handling, a complete understanding of the potential risks is non-negotiable. This compound and its structural isomers are classified with specific hazards that must be respected. The primary risks are associated with acute toxicity and irritation upon contact or inhalation[1][2].

A Safety Data Sheet (SDS) for structurally similar compounds provides the following GHS (Globally Harmonized System) classifications, which should be conservatively applied to this compound[1][2].

Hazard Class Hazard Statement GHS Pictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07 (Exclamation Mark)[1]
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skinGHS07 (Exclamation Mark)[2]
Skin Irritation (Category 2)H315: Causes skin irritationGHS07 (Exclamation Mark)[1][2]
Eye Irritation (Category 2)H319: Causes serious eye irritationGHS07 (Exclamation Mark)[1][2]
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledGHS07 (Exclamation Mark)[2]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritationGHS07 (Exclamation Mark)[1][2]

Signal Word: WARNING [1]

These classifications indicate that exposure through any route—ingestion, skin contact, or inhalation—can lead to adverse health effects. The brominated aromatic ring and the pyrrolidine moiety contribute to its reactivity and toxicological profile, demanding the use of comprehensive personal protective equipment.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely a procedural step but the primary barrier between the researcher and chemical exposure. Each component is chosen to counteract a specific hazard identified in the previous section.

Protection Type Required Equipment Rationale & Causality
Eye & Face Protection Chemical splash goggles and a face shield[3]The compound is a serious eye irritant[1][2]. Goggles provide a seal against splashes and vapors, while a face shield offers a secondary layer of protection for the entire face during higher-risk procedures like transfers of large quantities[4]. Standard safety glasses are insufficient as they do not protect from splashes from all angles[5].
Skin & Body Protection Chemical-resistant gloves (Nitrile or Neoprene recommended), a fully buttoned lab coat, and closed-toe shoes[3][6].Direct contact causes skin irritation and can be harmful[1][2]. Nitrile gloves offer good resistance to a range of chemicals, including solvents and limited acid/base exposure[6]. A lab coat protects against incidental contact and spills[6].
Respiratory Protection All work must be conducted in a certified chemical fume hood[3][7].Inhalation of vapors may cause respiratory irritation and is classified as harmful[1][2]. A fume hood is the primary engineering control to minimize vapor concentration in the breathing zone. In the event of fume hood failure or a large spill, a NIOSH-approved respirator with organic vapor cartridges would be necessary for emergency response[3][7].

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a systematic workflow is critical for minimizing risk. This protocol is designed as a self-validating system, where each step logically follows the last to ensure containment and safety.

A. Preparation Phase (Pre-Experiment)

  • SDS Review : Always consult the specific Safety Data Sheet for the exact chemical you are using before beginning work[4][8].

  • Fume Hood Verification : Confirm that the chemical fume hood is operational, with a valid certification date. Ensure the sash is at the appropriate working height.

  • Area Decontamination & Setup : Clear the workspace of all unnecessary items. Place absorbent, chemical-resistant pads on the work surface to contain minor drips.

  • Don PPE : Equip yourself with the full PPE as outlined in the table above. Inspect gloves for any signs of degradation or punctures before use[9].

B. Execution Phase (Handling & Experimentation)

  • Chemical Transport : When moving the chemical, place the primary container within a secondary, shatter-proof container.

  • Aliquotting : Perform all transfers and measurements of this compound deep within the chemical fume hood.

  • System Sealing : Keep the container tightly sealed when not in use to prevent the escape of vapors[10]. If used in a reaction, ensure the apparatus is appropriately sealed or vented into the fume hood's exhaust system.

C. Termination Phase (Post-Experiment)

  • Decontamination : Wipe down the work area within the fume hood. Decontaminate any equipment that came into contact with the chemical.

  • Glove Removal : Remove gloves using the proper technique to avoid skin contamination and dispose of them in the designated hazardous waste stream[5].

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves, even if no contact is suspected[1][9].

Emergency Response & Disposal Plan

Preparedness is paramount. A clear, logical plan for managing unexpected events is as important as the experimental protocol itself.

Spill Management

The response to a spill is dictated by its size and location.

  • Minor Spill (inside a fume hood):

    • Alert colleagues in the immediate area.

    • Wearing your full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

    • Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal[11][12].

    • Wipe the spill area with a suitable solvent (check SDS for recommendations) and then clean with soap and water.

  • Major Spill (or any spill outside a fume hood):

    • EVACUATE the area immediately. Alert all personnel to leave[7][11].

    • ISOLATE the contaminated area by closing the doors.

    • CALL emergency responders (e.g., 911) and your institution's Environmental Health & Safety (EHS) office. Provide them with the chemical name, quantity spilled, and location[11].

    • Do not re-enter the area until it has been cleared by trained emergency personnel[13].

Below is a workflow diagram for a chemical spill response.

Spill_Response_Workflow spill Chemical Spill Occurs assess Assess Spill (Size & Location) spill->assess minor_spill Minor Spill (Inside Fume Hood) assess->minor_spill Minor major_spill Major Spill (Outside Hood / Large Volume) assess->major_spill Major contain Contain with Absorbent Material minor_spill->contain evacuate EVACUATE Area major_spill->evacuate cleanup Collect & Package for Disposal contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate done Work Resumes Safely decontaminate->done isolate ISOLATE (Close Doors) evacuate->isolate call CALL Emergency (911 & EHS) isolate->call

Caption: Chemical Spill Response Workflow.
First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][7].

  • Skin Contact : Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[10][14].

  • Inhalation : Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[1][15].

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the SDS to the medical personnel[7][15].

Waste Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Classification : this compound is a halogenated organic compound. It must be disposed of as hazardous waste.

  • Collection : Collect all waste containing this chemical, including contaminated absorbents and disposable PPE, in a dedicated, properly labeled, and sealed hazardous waste container[7][10].

  • Storage : Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents[2].

  • Disposal : Arrange for pickup and disposal through your institution's certified hazardous waste management program. Never dispose of this chemical down the drain[9][10].

By integrating these expert-driven protocols into your daily laboratory operations, you ensure not only your personal safety but also the integrity of your research and the well-being of your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromophenyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
1-(2-Bromophenyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.